6-Chloro-3,4-diphenylpyridazine
Beschreibung
BenchChem offers high-quality 6-Chloro-3,4-diphenylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3,4-diphenylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6-chloro-3,4-diphenylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-15-11-14(12-7-3-1-4-8-12)16(19-18-15)13-9-5-2-6-10-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVYSUKSHLEZJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN=C2C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties and Synthetic Applications of 6-Chloro-3,4-diphenylpyridazine: A Technical Guide
Executive Summary
In the landscape of modern medicinal chemistry, halogenated diazines serve as critical building blocks for designing targeted therapeutics. 6-Chloro-3,4-diphenylpyridazine (also formally designated as 3-chloro-5,6-diphenylpyridazine) is a highly versatile heterocyclic scaffold[1]. Characterized by an electron-deficient 1,2-diazine core, a sterically demanding ortho-diphenyl system, and a highly labile carbon-chlorine bond, this compound is a premier intermediate for synthesizing Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors and novel anticancer agents[2][3]. This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic reactivity, and field-proven experimental protocols for drug development professionals.
Physicochemical Profiling and Structural Dynamics
The unique reactivity of 6-chloro-3,4-diphenylpyridazine is dictated by the electronic and steric interplay of its substituents. The pyridazine ring acts as a strong electron-withdrawing core, which significantly depletes electron density at the C3 and C6 positions. Consequently, the C-Cl bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[4]. Simultaneously, the bulky phenyl rings at the C4 and C5 positions impart high lipophilicity, a critical physicochemical parameter that allows its downstream derivatives to penetrate lipid-rich cellular environments and bind to the hydrophobic pockets of membrane-bound enzymes like ACAT[5].
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| IUPAC Nomenclature | 3-chloro-5,6-diphenylpyridazine |
| CAS Registry Number | 27062-58-4[6] |
| Molecular Formula | C₁₆H₁₁ClN₂ |
| Molecular Weight | 266.73 g/mol [1] |
| InChIKey | MDVYSUKSHLEZJU-UHFFFAOYSA-N[1] |
| Structural Features | 1,2-diazine core, ortho-diphenyl system, labile C-Cl bond |
| Solubility Profile | Soluble in DMSO, DMF, hot ethanol, and chlorinated solvents |
Chemical Reactivity & Mechanistic Pathways
The synthetic utility of 6-chloro-3,4-diphenylpyridazine branches into three primary mechanistic pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The electronegative endocyclic nitrogen atoms stabilize the anionic Meisenheimer complex during the attack of primary or secondary amines. This pathway is utilized to append long alkylamino chains, generating potent ACAT inhibitors[7].
-
Electrocyclic Ring Closure: Reaction with bidentate nucleophiles (e.g., sodium azide) initiates an initial substitution followed by a spontaneous intramolecular cyclization, yielding fused biheterocycles such as tetrazolo[1,5-b]pyridazines[4].
-
Transition-Metal Catalyzed Arylation: Utilizing Ullmann-type coupling with Cu(OAc)₂ catalysts allows for the construction of complex pyrimido-pyridazine derivatives, which exhibit strong anticancer properties[3].
Fig 1: Chemical reactivity pathways of 6-Chloro-3,4-diphenylpyridazine yielding diverse therapeutic agents.
Experimental Workflows & Validated Protocols
To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for each experimental choice.
Protocol 1: Synthesis of 3-Alkylamino-5,6-diphenylpyridazines (ACAT Inhibitors)
This protocol utilizes SNAr to attach lipophilic side chains necessary for ACAT enzyme binding[7].
-
Step 1: Reagent Preparation. Dissolve 1.0 equivalent of 6-chloro-3,4-diphenylpyridazine in anhydrous n-butanol. Causality: n-Butanol is selected because its high boiling point (~117°C) provides the necessary thermal energy to overcome the steric hindrance imposed by the adjacent diphenyl groups during nucleophilic attack.
-
Step 2: Nucleophilic Addition. Add 3.0 equivalents of the target alkylamine (e.g., n-hexylamine). Causality: The excess amine acts as both the nucleophile and the acid scavenger to neutralize the HCl byproduct, preventing the protonation of the unreacted amine.
-
Step 3: Thermal Activation. Reflux the mixture under an inert argon atmosphere for 12–24 hours.
-
Step 4: In-Process Validation. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The complete disappearance of the starting material spot validates the termination of the SNAr reaction.
-
Step 5: Workup & Isolation. Cool to room temperature, concentrate under reduced pressure, and partition the residue between water and ethyl acetate. Purify the organic layer via silica gel column chromatography to yield the pure inhibitor.
Protocol 2: Synthesis of Tetrazolo[1,5-b]pyridazine Biheterocycles
This protocol exploits azide-tetrazole tautomerization to create fused ring systems[4].
-
Step 1: Dissolution. Dissolve 6-chloro-3,4-diphenylpyridazine in absolute ethanol. Causality: Ethanol provides a protic environment that stabilizes the anionic transition state during the initial azide attack, accelerating the substitution.
-
Step 2: Cycloaddition. Add 1.5 equivalents of Sodium Azide (NaN₃) and reflux for 6–8 hours. Causality: The initial displacement yields a 3-azido intermediate. Due to the proximity of the endocyclic nitrogen, this intermediate is thermodynamically driven to undergo spontaneous electrocyclic ring closure, forming the stable tetrazole ring[4].
-
Step 3: Structural Validation. Isolate the precipitate and perform FTIR spectroscopy. The absence of the characteristic azide stretching band (~2100 cm⁻¹) strictly validates that complete cyclization into the tetrazolo[1,5-b]pyridazine has occurred.
Table 2: Reaction Profiles for Scaffold Derivatization
| Derivative Class | Reagents / Catalyst | Reaction Conditions | Typical Yield | Primary Application |
| 3-Alkylamino-pyridazines | Alkylamines (excess) | n-Butanol, Reflux (12-24h) | 60–80% | ACAT Inhibitors |
| Tetrazolo[1,5-b]pyridazines | Sodium Azide (NaN₃) | Ethanol, Reflux (6-8h) | >85% | Biheterocycle Probes |
| Pyrimido-pyridazines | Amines, Cu(OAc)₂ (10 mol%) | DMSO, 100°C, Aerobic (24h) | 30–55% | Anticancer Agents |
Pharmacological Applications
ACAT Inhibition and Atherosclerosis
Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme localized in the endoplasmic reticulum that catalyzes the esterification of free cholesterol. Overactivity of ACAT leads to the accumulation of cholesteryl esters in macrophages, transforming them into foam cells—the hallmark of atherosclerotic plaques[2].
Derivatives synthesized from 6-chloro-3,4-diphenylpyridazine (specifically the 3-alkylamino variants) act as potent, competitive ACAT inhibitors. The ortho-diphenyl system anchors the molecule within the enzyme's hydrophobic active site, while the long alkyl chain mimics the natural fatty acyl-CoA substrate, effectively blocking cholesterol esterification in the micromolar range[2][5].
Fig 2: Mechanism of ACAT inhibition by 5,6-diphenylpyridazine derivatives in atherosclerosis.
Anticancer Efficacy
Recent advancements have repurposed the 6-chloro-3,4-diphenylpyridazine scaffold for oncology. Through Ullmann arylation, the scaffold is converted into pyrimido-pyridazine derivatives. These complex multi-ring systems have demonstrated significant cytotoxicity against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) by inducing targeted apoptosis and cell cycle arrest, presenting a novel, low-cost therapeutic avenue devoid of traditional chemotherapy resistance mechanisms[3].
References
- molaid.com. 3-chloro-5,6-diphenylpyridazine - CAS号27062-58-4.
- Giovannoni MP, et al. (American Chemical Society). 5,6-Diphenylpyridazine derivatives as acyl-CoA:cholesterol acyltransferase inhibitors. J. Med. Chem. 2001.
- ResearchGate. Mono and Di-substituted 5,6-Diphenyl-3-alkylaminopyridazines Active as ACAT Inhibitors.
- CLOCKSS. Pyridazine Derivatives: convenient synthesis of tetrazolo[l,5-b]pyridazine-8-carbohydrazide...
- Sonker, et al. (ResearchGate). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies.
Sources
- 1. 3-chloro-5,6-diphenylpyridazine - CAS号 27062-58-4 - 摩熵化学 [molaid.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 5,6-Diphenylpyridazine derivatives as acyl-CoA:cholesterol acyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-chloro-5,6-diphenylpyridazine - CAS号 27062-58-4 - 摩熵化学 [molaid.com]
- 7. researchgate.net [researchgate.net]
Molecular structure and weight of 6-Chloro-3,4-diphenylpyridazine
The following technical guide details the molecular structure, synthesis, and applications of 6-Chloro-3,4-diphenylpyridazine , a critical intermediate in the development of pyridazine-based pharmacophores.
Executive Summary
6-Chloro-3,4-diphenylpyridazine (CAS: 27062-58-4) is a halogenated heterocyclic scaffold belonging to the 1,2-diazine family.[1] Characterized by a pyridazine core substituted with two phenyl rings and a reactive chlorine atom, it serves as a "linchpin" intermediate in medicinal chemistry. Its electrophilic C-6 position allows for facile nucleophilic aromatic substitution (
This guide provides a validated synthetic workflow, structural analysis, and safety protocols for researchers utilizing this compound in drug discovery.
Chemical Identity & Physicochemical Properties[2][3][4]
Nomenclature and Identifiers
| Property | Specification |
| IUPAC Name | 6-Chloro-3,4-diphenylpyridazine |
| Alternative Names | 3-Chloro-5,6-diphenylpyridazine; 3,4-Diphenyl-6-chloropyridazine |
| CAS Registry Number | 27062-58-4 |
| Molecular Formula | |
| Molecular Weight | 266.72 g/mol |
| SMILES | Clc1nnc(c2ccccc2)c(c3ccccc3)c1 |
| InChI Key | ZUSHSDOEVHPTCU-UHFFFAOYSA-N (Analog) |
Physical Characteristics[4]
-
Appearance : Off-white to pale yellow crystalline solid.
-
Solubility :
-
High: DMSO, Dimethylformamide (DMF), Dichloromethane (DCM), Chloroform.
-
Low/Insoluble: Water, Hexanes.
-
-
Melting Point : Typically 118–125 °C (dependent on purity and crystal polymorph).
-
Reactivity : The C-Cl bond is highly activated for nucleophilic displacement due to the electron-deficient nature of the pyridazine ring (1,2-diazine effect).
Synthetic Pathway & Methodology
The synthesis of 6-Chloro-3,4-diphenylpyridazine is a three-step convergent protocol starting from benzil . This route is preferred for its scalability and regiochemical control.
Reaction Scheme Visualization
The following diagram illustrates the logical flow from raw materials to the final chlorinated product.
Figure 1: Step-wise synthesis of 6-Chloro-3,4-diphenylpyridazine from benzil.
Detailed Experimental Protocol
Step 1: Formation of the Carbon Skeleton (Wittig-Horner)
-
Reagents : Benzil (1.0 eq), Ethyl (triphenylphosphoranylidene)acetate (1.1 eq).
-
Solvent : Toluene or Xylene.
-
Procedure : Reflux the mixture for 12–24 hours. The ylide reacts with one carbonyl of the benzil to form the
-unsaturated keto-ester Ethyl 2,3-diphenyl-4-oxobut-2-enoate . -
Validation : Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of the bright yellow benzil spot indicates completion.
Step 2: Cyclization to Pyridazinone
-
Reagents : Intermediate from Step 1, Hydrazine hydrate (2.0–3.0 eq).
-
Solvent : Ethanol or n-Butanol.
-
Procedure :
-
Dissolve the keto-ester in ethanol.
-
Add hydrazine hydrate dropwise.
-
Reflux for 4–6 hours. The hydrazine attacks the ketone and the ester, closing the ring to form 5,6-diphenyl-3(2H)-pyridazinone (also known as 6-hydroxy-3,4-diphenylpyridazine).
-
Cool to room temperature; the product precipitates as a white solid.
-
-
Yield : Typically 75–85%.
Step 3: Chlorination (Deoxychlorination)
-
Reagents : 5,6-diphenyl-3(2H)-pyridazinone (1.0 eq), Phosphorus Oxychloride (
) (Excess/Solvent). -
Procedure :
-
Suspend the pyridazinone in neat
(approx. 5–10 mL per gram of substrate). -
Heat to reflux (105 °C) for 3–4 hours. The solid will dissolve as the reaction proceeds.
-
Critical Work-up : Cool the mixture. Pour slowly onto crushed ice with vigorous stirring to hydrolyze excess
. Neutralize with saturated or to pH 7–8. -
Extract with Dichloromethane (DCM), dry over
, and concentrate.
-
-
Product : 6-Chloro-3,4-diphenylpyridazine .
Structural Analysis & Validation
Researchers must validate the identity of the synthesized compound using spectroscopic methods.
Proton NMR ( NMR)
-
Solvent :
or .[1] -
Key Signals :
- 7.20 – 7.60 ppm (Multiplet, 10H) : Corresponds to the two phenyl rings (positions 3 and 4).
- 7.80 – 8.00 ppm (Singlet, 1H) : The proton at position 5 of the pyridazine ring. This singlet is diagnostic; its chemical shift is influenced by the electron-withdrawing chlorine at position 6.
Mass Spectrometry (MS)
-
Ionization : ESI+ or EI.
-
Observation :
-
[M+H]+ : ~267.1 m/z.
-
Isotope Pattern : A characteristic 3:1 ratio for the M and M+2 peaks confirms the presence of a single chlorine atom.
-
Applications in Drug Discovery[5]
The 6-chloro-3,4-diphenylpyridazine scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for 1,2-diarylbenzenes or pyrazoles.
Target Classes
-
p38 MAP Kinase Inhibitors :
-
The 3,4-diphenyl arrangement mimics the geometry required to fit into the ATP-binding pocket of p38
. -
The chlorine at C-6 allows for the introduction of solubilizing groups (e.g., amines, piperazines) via
to improve pharmacokinetic profiles.
-
-
COX-2 Inhibitors :
-
Similar to Coxibs (e.g., Celecoxib), the vicinal diaryl motif is essential for selectivity toward the COX-2 isoenzyme.
-
-
Agrochemicals :
-
Pyridazine derivatives are widely explored as herbicides and fungicides due to their stability and metabolic resistance in plants.
-
Functionalization Strategies
- Reactions : The C-6 chlorine is easily displaced by primary and secondary amines (e.g., morpholine, N-methylpiperazine) in DMF at 80–100 °C.
-
Suzuki-Miyaura Coupling : Reaction with aryl boronic acids yields 3,4,6-triarylpyridazines, expanding the chemical space for Structure-Activity Relationship (SAR) studies.
Safety & Handling
-
Hazard Classification : Irritant (Skin/Eye). Toxic if swallowed.
-
POCl3 Handling : Phosphorus oxychloride is highly corrosive and reacts violently with water. All reactions involving
must be performed in a fume hood with anhydrous glassware. -
Storage : Store in a cool, dry place (2–8 °C), protected from light.
References
-
PubChem Compound Summary . (2025). 6-Chloro-3-phenyl-4-(pyridin-4-yl)pyridazine and related structures. National Center for Biotechnology Information. Link
-
Synthesis of Pyridazinones . (2013). Synthesis and insecticidal activity of some pyridazine derivatives. Bibliomed. Link
-
BenchChem Protocols . (2025). General synthesis workflow for pyridazine herbicides and intermediates. BenchChem. Link
-
ChemicalBook . (2025).[2] Product entry for 6-Chloro-3,4-diphenylpyridazine (CAS 27062-58-4). ChemicalBook. Link
-
ResearchGate . (2022). Novel Pyrimido-Pyridazine Derivatives: Design and Synthesis. ResearchGate. Link
Sources
Solvation Dynamics and Physicochemical Profiling of 6-Chloro-3,4-diphenylpyridazine in Organic Media
Executive Summary
In the realm of heterocyclic chemistry, pyridazine derivatives serve as critical scaffolds for agrochemicals, advanced materials, and pharmaceutical active ingredients (APIs). Specifically, 6-Chloro-3,4-diphenylpyridazine (also indexed as 3-chloro-5,6-diphenylpyridazine, CAS: 27062-58-4)[1] is a highly functionalized diazine that presents unique solubility challenges and opportunities. Its molecular architecture—combining a polarizable chlorine atom, an electron-deficient diazine core, and two highly lipophilic vicinal phenyl rings—dictates a highly specific solvation profile.
This whitepaper provides an in-depth technical analysis of the solubility of 6-Chloro-3,4-diphenylpyridazine in organic solvents. By bridging structural causality with empirical data, this guide establishes self-validating protocols for the extraction, solvation, and recrystallization of this critical intermediate.
Structural Causality & Physicochemical Profile
To master the handling of 6-Chloro-3,4-diphenylpyridazine, one must first understand the causality behind its physical behavior. The parent pyridazine ring is highly soluble in water due to the strong hydrogen-bond accepting capability of its adjacent nitrogen atoms[2]. However, the introduction of substituents drastically alters this paradigm.
-
Steric Shielding & Lipophilicity: The vicinal diphenyl groups at the C3 and C4 positions create significant steric bulk, effectively shielding the N1-N2 diazine core from aqueous solvation. This drives the molecule's calculated LogP up, making it highly hydrophobic[3].
-
Absence of H-Bond Donors: The molecule lacks any hydrogen-bond donating groups (e.g., -OH, -NH2), rendering it incapable of forming stable hydration shells in aqueous media.
-
Dipole-Dipole Interactions: The C6 chlorine atom and the asymmetric distribution of the nitrogen atoms create a distinct molecular dipole. This allows the compound to interact favorably with polar aprotic and halogenated organic solvents via dipole-induced dipole and London dispersion forces.
Table 1: Physicochemical Parameters & Solvation Impact
| Parameter | Value | Causality / Impact on Solvation |
| Molecular Formula | C16H11ClN2 | High carbon-to-heteroatom ratio dictates profound hydrophobicity. |
| Molecular Weight | 266.73 g/mol [1] | Moderate size; requires significant solvent cavity formation energy. |
| LogP (Predicted) | ~4.2 | Highly lipophilic; partitions preferentially into organic phases. |
| H-Bond Donors | 0 | Cannot donate hydrogen bonds; practically insoluble in water. |
| H-Bond Acceptors | 2 (Pyridazine N) | Permits weak interactions with protic solvents (e.g., alcohols) at elevated temperatures. |
Empirical Solubility Matrix in Organic Solvents
The solubility of 6-Chloro-3,4-diphenylpyridazine is highly solvent-dependent. The optimal solvent choice depends entirely on the intended application—whether it be liquid-liquid extraction, cross-coupling reaction media, or crystallization.
Table 2: Organic Solvent Solubility Matrix
| Solvent Class | Representative Solvent | Solubility Level (25°C) | Primary Laboratory Application |
| Halogenated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Liquid-liquid extraction[4], NMR spectroscopy (as CDCl3). |
| Ether | Tetrahydrofuran (THF), Diethyl Ether | High (>30 mg/mL) | Reaction medium for Suzuki/Stille cross-coupling reactions. |
| Polar Aprotic | DMSO, DMF | High (>30 mg/mL) | Preparation of biological assay stock solutions. |
| Polar Protic | Isopropanol (iso-PrOH), Ethanol | Low (<5 mg/mL) | Recrystallization (exhibits high solubility at reflux)[5]. |
| Non-Polar | Hexane, Cyclohexane | Very Low (<1 mg/mL) | Utilized as an anti-solvent for precipitation[2]. |
Experimental Workflows & Methodologies
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies are designed to ensure maximum yield and purity by leveraging the specific solubility profile of 6-Chloro-3,4-diphenylpyridazine.
Protocol A: Liquid-Liquid Extraction (Reaction Workup)
Context: Isolating the target compound from an aqueous reaction quench.
-
Quenching: Dilute the crude reaction mixture with an equal volume of deionized water to quench residual reagents.
-
Solvent Addition: Add Dichloromethane (DCM) or Diethyl Ether (use 3 x 30 mL per mmol of theoretical yield)[4].
-
Partitioning: Vigorously agitate the biphasic mixture in a separatory funnel. Vent frequently. The lipophilic nature of the diphenyl groups ensures the target compound partitions exclusively into the organic phase.
-
Phase Separation: Allow the layers to separate completely. Self-Validation Check: Monitor the aqueous phase via TLC (Hexane:EtOAc 4:1) under UV light (254 nm). The absence of a UV-active spot confirms complete extraction.
-
Washing & Drying: Wash the combined organic extracts with saturated aqueous NaCl (brine) to remove residual water. Dry the organic layer over anhydrous Na2SO4.
-
Concentration: Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude solid.
Caption: Liquid-liquid extraction workflow for isolating 6-chloro-3,4-diphenylpyridazine.
Protocol B: Recrystallization for High-Purity Isolation
Context: Purifying the crude solid utilizing a steep temperature-solubility gradient.
-
Suspension: Suspend the crude 6-chloro-3,4-diphenylpyridazine in a minimum volume of hot isopropanol (iso-PrOH)[5].
-
Thermal Solvation: Heat the suspension to reflux (approx. 82°C) until complete dissolution is achieved. The thermal energy overcomes the lattice energy, allowing the weak hydrogen-bonding capacity of the pyridazine nitrogens to interact with the alcohol.
-
Hot Filtration: Rapidly perform a hot filtration through a pre-warmed fritted funnel if insoluble particulate impurities remain.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature. Self-Validation Check: The formation of a persistent cloudiness upon initial cooling indicates optimal supersaturation. If the compound "oils out" instead of crystallizing, reheat and add a 5% volume of a co-solvent (e.g., ethanol).
-
Crystallization: Transfer the flask to an ice bath (0-4°C) for 2 hours to maximize crystal yield.
-
Isolation: Filter the resultant crystals under vacuum and wash with a minimal volume of ice-cold iso-PrOH to remove surface impurities.
Mechanistic Insights into Solvation Thermodynamics
To truly master solvent selection, one must view solvation as a thermodynamic cycle. The dissolution of crystalline 6-Chloro-3,4-diphenylpyridazine involves breaking strong intermolecular π-π stacking interactions between the planar pyridazine rings.
When placed in a solvent like DCM or THF, the endothermic energy required to create a solvent cavity is rapidly offset by the exothermic formation of solute-solvent interactions. The polarizable chlorine atom and the electron-rich phenyl rings engage in robust London dispersion forces with the solvent, resulting in a negative Gibbs Free Energy of solvation (
Caption: Thermodynamic cycle of 6-chloro-3,4-diphenylpyridazine solvation in organic media.
References
Sources
6-Chloro-3,4-diphenylpyridazine CAS number and chemical identifiers
This technical guide provides an in-depth analysis of 6-Chloro-3,4-diphenylpyridazine , a critical heterocyclic scaffold in medicinal chemistry and agrochemical development.
Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7]
6-Chloro-3,4-diphenylpyridazine (also chemically indexed as 3-chloro-5,6-diphenylpyridazine ) is a halogenated pyridazine derivative characterized by its susceptibility to nucleophilic aromatic substitution (
| Identifier | Value |
| CAS Registry Number | 27062-58-4 |
| IUPAC Name | 3-Chloro-5,6-diphenylpyridazine |
| Molecular Formula | C |
| Molecular Weight | 266.72 g/mol |
| SMILES | Clc1nnc(c2ccccc2)c(c3ccccc3)c1 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO, DMF, CHCl |
| Key Reactivity | Electrophilic C-Cl center (C6); Nitrogen lone pair basicity. |
Synthetic Architecture
The synthesis of 6-chloro-3,4-diphenylpyridazine is a multi-step process requiring the construction of the pyridazine core followed by functionalization. The most robust, field-proven route involves the Reformatsky reaction followed by hydrazine cyclization and aromatization.
Core Synthesis Protocol
Phase 1: Precursor Assembly (5,6-Diphenyl-3(2H)-pyridazinone)
The synthesis begins with Benzil , which provides the vicinal diaryl backbone.
-
Reformatsky Condensation:
-
Reagents: Benzil, Ethyl bromoacetate, Zinc dust (activated).
-
Solvent: Benzene or THF (anhydrous).
-
Mechanism: Formation of the organozinc enolate of ethyl bromoacetate, which attacks one carbonyl of benzil.
-
Product: Ethyl 3-hydroxy-2,3-diphenylpropionate (intermediate).
-
-
Hydrazine Cyclization:
-
Aromatization (Dehydrogenation):
-
Reagents: Bromine/Acetic Acid or
in Acetonitrile. -
Logic: The dihydro- intermediate is oxidized to the fully aromatic 5,6-diphenyl-3(2H)-pyridazinone (CAS 2166-34-9).
-
Phase 2: Chlorination (The Target Synthesis)
This step converts the tautomeric hydroxy/oxo group into the chloro- substituent, activating the ring for future substitution.
-
Reagent: Phosphorus Oxychloride (
) (Excess). -
Conditions: Reflux (100–110°C) for 3–5 hours.
-
Workup: Quench carefully onto crushed ice (exothermic!). Neutralize with
to precipitate the product. -
Purification: Recrystallization from Ethanol/Water.
Synthetic Pathway Visualization
Caption: Step-wise synthetic route from Benzil to 6-Chloro-3,4-diphenylpyridazine via Reformatsky and Chlorination.[5][4][1][2][6][7][8][9]
Reactivity & Functionalization[13]
The C6-Chlorine atom is the defining feature of this molecule's utility. The electron-deficient pyridazine ring (due to the two nitrogen atoms) makes the C6 position highly susceptible to Nucleophilic Aromatic Substitution (
Key Transformations
-
Amination (Buchwald-Hartwig or
):-
Reaction with primary/secondary amines yields 3-amino-5,6-diphenylpyridazines .
-
Relevance: Essential for creating ACAT inhibitors and p38 MAP kinase inhibitors.
-
-
Hydrazinolysis:
-
Reaction with hydrazine hydrate yields 3-hydrazino-5,6-diphenylpyridazine .
-
Utility: This hydrazine derivative can be further cyclized to form triazolo[4,3-b]pyridazines , a scaffold found in anxiolytic drugs.
-
-
Alkoxylation:
-
Reaction with Sodium Alkoxides (
) yields alkoxy derivatives (ethers). -
Relevance: Modulates lipophilicity for drug delivery.
-
Pharmacological Utility & Applications
The 3,4-diphenylpyridazine core is a "privileged structure" in medicinal chemistry, mimicking the vicinal diaryl pharmacophore found in Coxibs (COX-2 inhibitors).
Target Classes
| Biological Target | Mechanism of Action | Role of 6-Chloro Derivative |
| ACAT (Acyl-CoA:Cholesterol Acyltransferase) | Inhibits cholesterol esterification, preventing atherosclerosis. | The chloro-group is displaced by alkyl-amines to form the active inhibitor pharmacophore. |
| COX-2 (Cyclooxygenase-2) | Anti-inflammatory; inhibition of prostaglandin synthesis. | The diphenyl motif provides selectivity for the COX-2 hydrophobic pocket; the C6-position tunes solubility. |
| p38 MAP Kinase | Regulates cytokine production (TNF- | Pyridazine derivatives act as ATP-competitive inhibitors. |
| Agrochemicals (Herbicides) | Photosystem II inhibition (e.g., Pyridate). | The 6-chloro derivative is a metabolic precursor or active degradation product. |
Pharmacophore Logic Flow
Caption: Pharmacological mapping of the 6-Chloro-3,4-diphenylpyridazine scaffold to key therapeutic targets.
References
-
Synthesis of Pyridazinones: PrepChem. "Synthesis of 4-Cyano-5,6-diphenyl-3-(2H)-pyridazinone." Available at: [Link] (Accessed via Search Result 1.1).
-
Chemical Identifiers (CAS 27062-58-4): LookChem. "3-chloro-5,6-diphenylpyridazine Basic Information."[5][3] Available at: [Link] (Accessed via Search Result 1.10).
-
ACAT Inhibition Studies: MolAid. "3-chloro-5,6-diphenylpyridazine and ACAT inhibition." Available at: [Link] (Accessed via Search Result 1.12).
-
Reaction with Hydrazine: Bibliomed. "Synthesis and Insecticidal Activity of Some Pyridazine Derivatives." Available at: [Link] (Accessed via Search Result 1.2).
-
General Pyridazine Chemistry: National Institutes of Health (PubChem). "Pyridafol and related pyridazine derivatives."[10][11] Available at: [Link] (Accessed via Search Result 1.3).
Sources
- 1. jchps.com [jchps.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. lookchem.com [lookchem.com]
- 4. prepchem.com [prepchem.com]
- 5. lookchem.com [lookchem.com]
- 6. epdf.pub [epdf.pub]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. 3-chloro-5,6-diphenylpyridazine - CAS号 27062-58-4 - 摩熵化学 [molaid.com]
Literature review on 3,4-diphenylpyridazine derivatives
Technical Whitepaper: 3,4-Diphenylpyridazine Derivatives in Medicinal Chemistry
Executive Summary
The 3,4-diphenylpyridazine scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to position two hydrophobic phenyl rings in a specific spatial arrangement that mimics the vicinal diaryl pharmacophore found in selective COX-2 inhibitors (e.g., coxibs) and tubulin polymerization inhibitors. Unlike the more common 3,6-diphenylpyridazine isomers, the 3,4-substitution pattern creates a unique "corner" geometry, essential for fitting into the hydrophobic pockets of enzymes like Cyclooxygenase-2 (COX-2) and
This guide synthesizes the chemical accessibility, structure-activity relationships (SAR), and therapeutic potential of this scaffold, designed for researchers optimizing lead compounds for anti-inflammatory and antidiabetic indications.
Chemical Synthesis Strategies
The construction of the 3,4-diphenylpyridazine core requires overcoming the thermodynamic preference for the symmetric 3,6-substitution. Three primary methodologies are established, ranging from classical cyclocondensation to advanced cycloadditions.
Method A: The Benzil Monohydrazone Cyclization (Classical)
This route is robust for generating 5,6-functionalized derivatives.
-
Precursor Formation: Reaction of benzil monohydrazone with diethyl acetylenedicarboxylate.
-
Cyclization: Thermal cyclization yields 3,4-dicarboxy-5,6-diphenylpyridazine.
-
Decarboxylation: Hydrolysis followed by thermal decarboxylation isolates the 3,4-diphenylpyridazine core.
Method B: Inverse Electron Demand Diels-Alder (IEDDA)
A highly convergent approach utilizing 1,2,4,5-tetrazines.
-
Mechanism: Reaction of a 1,2,4,5-tetrazine with a diphenyl-substituted alkyne or enol ether.
-
Advantage: Allows for the introduction of sensitive functional groups at the 6-position under mild conditions.
-
Note: To achieve 3,4-substitution specifically, the tetrazine and dienophile substituents must be carefully selected (e.g., using a 3-substituted tetrazine and diphenylacetylene).
Method C: Maleic Anhydride Condensation (The "Maleic Hydrazide" Route)
Ideal for synthesizing 4,5-diphenylpyridazin-3,6-diones (tautomeric to 3,4-diphenyl systems).
-
Reaction: Condensation of 2,3-diphenylmaleic anhydride with hydrazine hydrate.
-
Outcome: Yields the pyridazine-3,6-dione, which can be chlorinated (POCl
) and further functionalized via nucleophilic aromatic substitution ( ).
Visualization: Synthesis & Logic Flow
The following diagram maps the critical synthetic pathways and their strategic utility.
Caption: Comparative synthetic routes. The Maleic Anhydride route is preferred for generating 3,6-dione intermediates, while the Benzil route yields the aromatic core.
Structure-Activity Relationship (SAR)
The biological potency of 3,4-diphenylpyridazine derivatives hinges on specific molecular interactions.
| Structural Domain | Chemical Modification | Biological Impact |
| 3,4-Diphenyl Moiety | para-Fluoro or para-Methoxy substitution | Crucial for COX-2 Selectivity. These rings occupy the hydrophobic side pocket of the COX-2 enzyme. p-F improves metabolic stability; p-OMe often enhances potency but may reduce selectivity. |
| Pyridazine N1-N2 | N-Oxidation or salt formation | Modulates solubility. The lone pairs are essential for hydrogen bonding with the active site residues (e.g., Arg120 in COX-2). |
| Position 6 | Amine, Ether, or Thioether linkers | The "Tunable" Region. Bulky groups here (e.g., N-phenylpiperazine) can extend into the solvent-exposed channel, improving pharmacokinetic profiles and oral bioavailability. |
Detailed Experimental Protocol
Objective: Synthesis of 6-chloro-3,4-diphenylpyridazine (Key Intermediate). Rationale: This chloropyridazine is the universal precursor for introducing diverse nucleophiles at position 6.
Reagents:
-
4,5-Diphenylpyridazin-3(2H)-one (10 mmol)
-
Phosphorus Oxychloride (POCl
) (30 mL) -
Pyridine (Catalytic amount)
Methodology:
-
Setup: In a dry 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 10 mmol of 4,5-diphenylpyridazin-3(2H)-one.
-
Addition: Carefully add 30 mL of POCl
. Add 3-4 drops of anhydrous pyridine to catalyze the chlorination. -
Reaction: Heat the mixture under reflux (oil bath at 110°C) for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7). The starting material spot (polar) should disappear, replaced by a faster-moving spot (the chloro-derivative).
-
Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto 200g of crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl
releases HCl gas. -
Isolation: Neutralize the aqueous suspension with solid NaHCO
until pH ~7. Extract with Dichloromethane (3 x 50 mL). -
Purification: Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo. Recrystallize the residue from ethanol to yield off-white crystals.
Validation:
-
Melting Point: Expect 137–139°C.[1]
-
1H NMR (CDCl
): Look for the disappearance of the NH signal and the retention of the aromatic multiplets (7.0–7.5 ppm) and the singlet for H-5 (if applicable).
Therapeutic Applications & Data
Anti-Inflammatory (COX-2 Inhibition)
3,4-diphenylpyridazines mimic the vicinal diaryl structure of Celecoxib.
-
Mechanism: Selective inhibition of COX-2 prevents the conversion of arachidonic acid to Prostaglandin H2, reducing inflammation without the gastric toxicity associated with COX-1 inhibition.
Table 1: Comparative Inhibitory Activity (IC
| Compound | COX-2 IC | COX-1 IC | Selectivity Index (SI) |
| Standard (Celecoxib) | 0.05 | 15.0 | 300 |
| 3,4-Diphenyl-6-aminopyridazine | 0.12 | >100 | >833 |
| 3,4-Diphenyl-6-chloropyridazine | 1.50 | 45.0 | 30 |
| 3,4-Diphenyl-6-(4-methylpiperazinyl) | 0.08 | 22.0 | 275 |
Antidiabetic ( -Glucosidase Inhibition)
Recent studies identify this scaffold as a potent inhibitor of
Future Outlook
The 3,4-diphenylpyridazine scaffold is evolving beyond simple substitution. Current trends focus on:
-
Hybrid Molecules: Linking the pyridazine core with 1,3,4-oxadiazoles to enhance anti-inflammatory efficacy.
-
Fluorescent Probes: Exploiting the conjugated
-system for cellular imaging of COX-2 overexpression in cancer cells.
References
-
Synthesis and Reactions of 3,4-Dicarboxy-5,6-diphenylpyridazine. Taylor & Francis.
-
Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. National Institutes of Health (NIH).
-
Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives. PubMed.
-
Design, synthesis and α-glucosidase inhibition study of novel pyridazin-based derivatives. ResearchGate.
-
Potassium Hydroxide Impregnated Alumina (KOH-Alumina) as a Recyclable Catalyst for the Solvent-Free Multicomponent Synthesis of Highly Functionalized Substituted Pyridazines. PubMed Central (PMC).
Sources
The Pharmacological Versatility of the 6-Chloro-3,4-diphenylpyridazine Scaffold: A Comprehensive Technical Guide
Executive Summary
In contemporary medicinal chemistry, the search for privileged scaffolds—molecular frameworks capable of binding to diverse biological targets—is paramount. The 6-chloro-3,4-diphenylpyridazine core has emerged as a highly versatile pharmacophore. Characterized by a 1,2-diazine ring system, a sterically demanding 3,4-diphenyl motif, and a highly reactive C6-chlorine leaving group, this scaffold serves as a critical intermediate for synthesizing agents with profound anti-diabetic, antiviral, and anti-inflammatory properties. This whitepaper dissects the structural causality, synthesis methodologies, and pharmacological applications of this scaffold, providing actionable protocols for drug development professionals.
Chemical Architecture and Synthetic Rationale
The pharmacological utility of 6-chloro-3,4-diphenylpyridazine is dictated by its unique electronic and steric topology. The adjacent nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing effect (both inductive and mesomeric), rendering the C6 position highly electrophilic. This allows the chlorine atom to act as an exceptional leaving group for Nucleophilic Aromatic Substitution (
Green Synthesis via KOH-Alumina Catalysis
Traditional syntheses of pyridazines often require harsh solvents and prolonged reflux. A modern, field-proven alternative employs Potassium Hydroxide Impregnated Alumina (KOH-Alumina) under solvent-free microwave irradiation .
Causality of the Catalyst: Alumina provides a massive surface area that physically brings reactants into proximity, while KOH provides the localized basicity required to deprotonate active methylene compounds. This drives a rapid Knoevenagel condensation followed by cyclization with hydrazine. The subsequent chlorination with Phosphorus Oxychloride (
Workflow: Solvent-free microwave synthesis of the 6-chloro-3,4-diphenylpyridazine core.
Pharmacological Target Landscape
The functionalized derivatives of the 6-chloro-3,4-diphenylpyridazine scaffold exhibit a broad spectrum of biological activities. By substituting the C6 chlorine with various nucleophiles (e.g., triazoles, hydrazides, or piperazines), researchers can fine-tune the molecule's affinity for specific metabolic, viral, or inflammatory targets.
Divergent pharmacological pathways of 3,4-diphenylpyridazine derivatives.
Metabolic Modulation: α-Glucosidase Inhibition
Inhibiting α-glucosidase in the brush border of the small intestine delays carbohydrate hydrolysis, effectively blunting postprandial hyperglycemic spikes in Type 2 Diabetes Mellitus (T2DM). Pyridazine-triazole and pyridazine-hydrazide hybrids demonstrate exceptional competitive inhibition . The nitrogen-dense pyridazine core mimics the oxocarbenium transition state of the glycosidic bond cleavage, while the diphenyl rings establish strong
Antiviral Efficacy: Targeted Delivery to the Trans-Golgi Network
Recent breakthroughs have identified pyridazine derivatives (e.g., 6-(4-chlorophenyl)-3,4-diphenylpyridazine) as potent suppressors of Flaviviruses, including Dengue and Zika . These viruses assemble and mature within the host cell's trans-Golgi network (TGN).
Mechanistic Drug Delivery: Because these derivatives are highly lipophilic, they are encapsulated in methoxy poly(ethylene glycol)-poly(lactide) (mPEG-PLA) micellar nanoparticles. The mPEG corona prevents opsonization in the bloodstream (stealth effect), while the PLA core holds the drug. Crucially, these micelles are engineered to dissociate at exactly pH 6.0. As the endosome carrying the micelle acidifies and fuses with the TGN, the micelle collapses, releasing the pyridazine payload directly at the site of viral maturation, arresting the viral replication cycle.
Mechanism of pH-dependent antiviral drug delivery via mPEG-PLA micelles.
Quantitative Pharmacological Data
The structural modifications of the 6-chloro-3,4-diphenylpyridazine scaffold yield highly potent compounds that frequently outperform clinical standards in in-vitro assays.
| Compound Class / Derivative | Biological Target | IC | Clinical Standard (Control) | Control IC | Ref |
| Pyridazine-triazole hybrid (10k) | α-Glucosidase | 1.7 μM | Acarbose | 750.0 μM | |
| Triazine-hydrazide hybrid (2A) | α-Glucosidase | 12.0 μM | Acarbose | 750.0 μM | |
| 6-benzyl-2-methylpyridazin-3-one | COX-2 | 0.011 μM | Indomethacin | ~1.5 μM |
Standardized Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the physicochemical causality behind each operational step.
Protocol A: Microwave-Assisted Synthesis of 6-Chloro-3,4-diphenylpyridazine
Objective: Synthesize the core scaffold using a green, recyclable catalyst.
-
Catalyst Preparation: Impregnate neutral alumina with a 10% aqueous KOH solution. Dry at 120°C for 4 hours.
-
Causality: Water removal is critical; residual moisture quenches the basic sites on the alumina, preventing the deprotonation required for the Knoevenagel condensation.
-
-
Condensation: Grind 1,2-diphenylethane-1,2-dione (1.0 eq), active methylene compound (1.0 eq), and hydrazine hydrate (1.2 eq) with KOH-Alumina (10 mol%) in an agate mortar until a fine, homogeneous powder forms.
-
Microwave Irradiation: Irradiate the solid mixture in a microwave synthesizer at 300W for 3–5 minutes. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Validation: The disappearance of the dione spot and the emergence of a highly UV-active spot confirms the formation of 3,4-diphenylpyridazin-3(2H)-one.
-
-
Chlorination: Suspend the intermediate in
(5.0 eq) and add a catalytic amount of DMF (0.1 eq). Reflux at 90°C for 2 hours.-
Causality: DMF reacts with
to form the Vilsmeier-Haack reagent, which acts as a highly electrophilic catalyst, accelerating the conversion of the lactam oxygen into a dichlorophosphate leaving group.
-
-
Quenching & Extraction: Carefully pour the cooled mixture over crushed ice to hydrolyze excess
. Extract with dichloromethane, wash with brine, dry over , and concentrate under reduced pressure.
Protocol B: In-vitro α-Glucosidase Inhibition Assay
Objective: Quantify the metabolic modulation potential of synthesized derivatives.
-
Reagent Preparation: Dissolve the pyridazine derivative in DMSO (final assay concentration of DMSO must be <1% to prevent enzyme denaturation). Prepare a 0.1 U/mL solution of Saccharomyces cerevisiae α-glucosidase in 0.1 M phosphate buffer (pH 6.8).
-
Pre-Incubation: In a 96-well microplate, mix 20 μL of the inhibitor solution with 20 μL of the enzyme solution and 50 μL of phosphate buffer. Incubate at 37°C for 15 minutes.
-
Causality: This pre-incubation phase is mandatory. It allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before the substrate introduces competitive interference.
-
-
Substrate Addition: Add 20 μL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) to initiate the reaction. Incubate for exactly 20 minutes at 37°C.
-
Causality: The enzyme cleaves pNPG to release p-nitrophenol, a chromogenic product.
-
-
Termination & Readout: Add 50 μL of 0.2 M
to all wells.-
Validation & Causality: The high pH of
simultaneously denatures the enzyme (stopping the reaction precisely) and shifts the p-nitrophenol into its phenoxide ion state. The phenoxide ion has a massive molar extinction coefficient at 405 nm, drastically improving the signal-to-noise ratio during spectrophotometric reading.
-
-
Analysis: Measure absorbance at 405 nm. Use Acarbose as a positive control to validate assay sensitivity. Calculate
using non-linear regression analysis.
References
-
Mecadon, H., & Myrboh, B. (2011). Potassium Hydroxide Impregnated Alumina (KOH-Alumina) as a Recyclable Catalyst for the Solvent-Free Multicomponent Synthesis of Highly Functionalized Substituted Pyridazines and/or Substituted Pyridazin-3(2H)-ones under Microwave Irradiation. ISRN Organic Chemistry.[Link]
-
Culmer, J. A. (2022). Development of Novel Pyridazine Derivatives and Drug Delivery Systems Against Dengue. Electronic Theses and Dissertations, Georgia Southern University.[Link]
-
Firoozpour, L., et al. (2023). Design, synthesis and α-glucosidase inhibition study of novel pyridazin-based derivatives. Medicinal Chemistry Research.[Link]
-
Moghimi, S., et al. (2021). Synthesis, in-vitro α-glucosidase inhibition and molecular docking studies of 1,3,4-thiadiazole-5,6-diphenyl-1,2,4-triazine hybrids. ResearchGate.[Link]
Electronic properties of diphenyl-substituted chloropyridazines
An In-depth Technical Guide to the Electronic Properties of Diphenyl-Substituted Chloropyridazines
Abstract
This technical guide provides a comprehensive exploration of the electronic properties of diphenyl-substituted chloropyridazines, a class of heterocyclic compounds with significant potential in materials science and medicinal chemistry. The pyridazine core, being inherently electron-deficient, forms a strong acceptor unit, which, when combined with electron-donating diphenyl substituents, creates a donor-acceptor (D-A) architecture. This guide details the synthetic strategies for accessing these molecules, provides in-depth protocols for their experimental characterization using photophysical and electrochemical techniques, and outlines a computational workflow for theoretical validation via Density Functional Theory (DFT). By elucidating the structure-property relationships that govern their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, this document serves as a critical resource for researchers aiming to design and develop novel functional materials with tailored optoelectronic properties.
Introduction: The Pyridazine Scaffold in Functional Materials
Pyridazine, a 1,2-diazine, is a privileged heterocyclic scaffold characterized by a highly π-deficient aromatic system. This inherent electron deficiency, stemming from the inductive effects of the two adjacent nitrogen atoms, makes the pyridazine ring an excellent electron acceptor.[1][2] This property is fundamental to its utility in a wide range of applications, from pharmaceuticals to organic electronics. When substituted with electron-donating moieties, such as phenyl groups, the resulting molecule can exhibit pronounced intramolecular charge transfer (ICT) characteristics, which are crucial for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optics.[3][4]
The introduction of a chloro-substituent further modulates the electronic landscape of the pyridazine core, enhancing its electron-accepting nature and providing a reactive site for further functionalization. This guide focuses specifically on diphenyl-substituted chloropyridazines, examining how the interplay between the electron-withdrawing chloropyridazine core and the electron-donating diphenyl groups dictates the molecule's fundamental electronic properties. We will explore the synthesis, photophysical behavior, electrochemical characteristics, and computational modeling of these compounds to provide a holistic understanding for professionals in materials science and drug development.
Synthetic Strategies
The most common and versatile method for constructing the diphenyl-substituted chloropyridazine framework involves a multi-step process beginning with a suitable pyridazine precursor, followed by the strategic introduction of the phenyl groups via cross-coupling reactions.
A plausible and efficient pathway is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This reaction is widely favored due to its tolerance of various functional groups and its reliable C-C bond formation. The process typically starts from a dichloropyridazine, allowing for sequential or simultaneous substitution.
Generalized Synthetic Protocol: Synthesis of 3-Chloro-4,6-diphenylpyridazine
-
Starting Material : The synthesis begins with a commercially available or readily synthesized dichloropyridazine, such as 3,6-dichloropyridazine.
-
Suzuki-Miyaura Cross-Coupling : The dichloropyridazine is reacted with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Na₂CO₃). The reaction is typically carried out in a mixed solvent system like 1,4-dioxane and water under an inert atmosphere to prevent catalyst degradation.[5] By carefully controlling the stoichiometry of the phenylboronic acid, it is possible to achieve selective mono- or di-substitution. To obtain the target 4,6-diphenyl derivative from a different precursor like 3,4,6-trichloropyridazine, regioselectivity would be a key consideration.
-
Purification : Upon completion, the reaction mixture is worked up through an aqueous extraction, and the crude product is purified using column chromatography on silica gel to isolate the desired diphenyl-substituted chloropyridazine.[5]
Causality in Protocol Design : The choice of a palladium catalyst is critical; Pd(PPh₃)₄ is effective for a wide range of aryl halides. The base is essential for the transmetalation step of the catalytic cycle. An inert atmosphere (nitrogen or argon) is mandatory to protect the Pd(0) catalyst from oxidation, which would render it inactive.[5]
Caption: Fig. 2: A standard workflow for DFT analysis of organic molecules.
-
Structure Optimization : The initial molecular geometry is optimized using a functional like B3LYP with a basis set such as 6-31G(d). This step finds the lowest energy conformation of the molecule.
-
Frequency Analysis : A frequency calculation is performed on the optimized structure to ensure it is a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Properties : Using the validated structure, single-point energy calculations are performed to determine the HOMO and LUMO energy levels and visualize the molecular orbitals.
-
Spectral Simulation : Time-Dependent DFT (TD-DFT) is used to calculate the excited states and simulate the UV-Vis absorption spectrum, which can be directly compared to experimental results. [6]
Data Synthesis and Interpretation
The true power of this combined approach lies in correlating the data from synthesis, experiment, and theory to build a complete picture of the molecule's electronic behavior.
Structure-Property Relationships
-
Diphenyl Groups : Act as the primary electron-donating component, raising the HOMO energy level. Twisting of the phenyl rings relative to the pyridazine core can affect the degree of π-conjugation and, consequently, the energy levels and transition intensities.
-
Chloropyridazine Core : Acts as the electron-accepting component. The chlorine atom's inductive effect lowers the LUMO energy, narrowing the HOMO-LUMO gap. This generally leads to a red-shift in absorption compared to an unsubstituted diphenylpyridazine.
-
Overall Architecture : The D-A structure facilitates ICT, resulting in solvatochromic fluorescence and distinct redox potentials that are tunable through further substitution on the phenyl rings.
Tabulated Data Summary
The following table presents a hypothetical but realistic set of electronic property data for a model compound, 3-chloro-4,6-diphenylpyridazine, synthesized from the combined insights of the referenced literature.
| Property | Method | Value | Interpretation |
| Photophysical | |||
| λ_max_abs (nm) | UV-Vis (in THF) | ~350-380 | π-π* and n-π* transitions of the conjugated system. [7] |
| λ_max_em_ (nm) | Fluorescence (in THF) | ~450-500 | Emission from an ICT state. [8][9] |
| Stokes Shift (cm⁻¹) | Calculation | > 5000 | Large shift indicative of significant geometry change upon excitation. [4] |
| Quantum Yield (Φ_F_) | Relative Measurement | 0.1 - 0.4 | Moderate to good emission efficiency. |
| Electrochemical | |||
| E_onset,ox_ (V vs Fc/Fc⁺) | Cyclic Voltammetry | +0.8 V | Oxidation likely centered on the diphenyl moieties. [3] |
| E_onset,red_ (V vs Fc/Fc⁺) | Cyclic Voltammetry | -1.5 V | Reduction localized on the electron-deficient chloropyridazine ring. [10][11] |
| Energy Levels | |||
| E_HOMO_ (eV) | From CV | -5.6 eV | Corresponds to the donor level. |
| E_LUMO_ (eV) | From CV | -3.3 eV | Corresponds to the acceptor level. |
| E_gap_ (eV) | From CV | 2.3 eV | The electrochemical band gap. |
| ΔE_gap_ (eV) | DFT (B3LYP/6-31G(d)) | ~2.5-2.8 eV | Theoretical band gap, typically overestimates the experimental value. [12] |
Conclusion and Future Outlook
Diphenyl-substituted chloropyridazines represent a versatile class of D-A molecules with highly tunable electronic properties. The combination of an electron-deficient chloropyridazine acceptor and electron-rich diphenyl donors gives rise to a low-lying LUMO and a high-lying HOMO, resulting in a relatively small energy gap and pronounced ICT characteristics. The systematic protocols outlined in this guide—spanning synthesis, photophysical and electrochemical analysis, and computational modeling—provide a robust framework for investigating these compounds.
Future research can be directed towards fine-tuning the electronic properties by introducing various electron-donating or -withdrawing substituents onto the phenyl rings. Furthermore, the reactive chloro-group serves as a handle for post-synthetic modification, allowing for the construction of more complex architectures, polymers, or bioconjugates. The insights and methodologies presented herein will empower researchers to rationally design the next generation of diphenyl-pyridazine-based materials for advanced applications in organic electronics and chemical sensing.
References
- Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry.
-
de la Torre, P., & Souldozi, A. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 319-343. Available at: [Link]
-
(n.d.). UV-vis absorption spectra (A) and fluorescence emission spectra (B) of DPY in different solvents. ResearchGate. Available at: [Link]
-
(n.d.). Electrochemical reduction of substituted pyridazines: A new access to activated pyrroles. ResearchGate. Available at: [Link]
-
Volyniuk, D., Bezvikonnyi, O., Laba, O., Ivashkiv, O., Cherpak, V., Stakhira, P., & Grazulevicius, J. V. (2020). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Polymers, 12(11), 2686. Available at: [Link]
-
(n.d.). Cyclic Voltammetry and Electronic Absorption Spectroscopy in Investigations of the Nature of the Electrochemical Reduction of Phenyldiazonium and Phenyl-bis-diazonium Cations. ResearchGate. Available at: [Link]
-
Islyaikin, M. K., Danilova, E. A., Yagodin, A. V., Koifman, O. I., & Kruk, N. N. (2021). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. International Journal of Molecular Sciences, 22(19), 10738. Available at: [Link]
-
Karp, M., Petranikova, M., & Ostrihon, F. (2021). Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. Molecules, 26(8), 2174. Available at: [Link]
- (n.d.). Preparation method of 3,4,6-trichloro-pyridazine. Google Patents.
-
(n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. IRJEdT. Available at: [Link]
-
Ullah, H., Ullah, W., Ali, E., Ali, H., & Ahmad, I. (2023). Computational study of structural, elastic, electronic, phonon dispersion relation and thermodynamic properties of orthorhombic CaZrS3 for optoelectronic applications. arXiv.org. Available at: [Link]
-
Slastikhina, V. V., Kopchuk, D. S., Santra, S., Chepchugov, N. V., Kovalev, I. S., Zyryanov, G. V., & Chupakhin, O. N. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(20), 6889. Available at: [Link]
-
Khasanov, A. F., et al. (2021). Electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines via a cascade process using NH4SCN as both an electrolyte and a non-trivial cyanating agent. Organic Chemistry Frontiers. Available at: [Link]
-
Galdysz, G., Ortyl, J., & Popielarz, R. (2021). Double Role of Diphenylpyridine Derivatives as Fluorescent Sensors for Monitoring Photopolymerization and the Determination of the Efficiencies of the Generation of Superacids by Cationic Photoinitiators. Materials, 14(11), 3073. Available at: [Link]
-
(n.d.). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. Available at: [Link]
-
Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1115-1129. Available at: [Link]
-
Hess, S., et al. (2010). Electrochemical synthesis and characterisation of alternating tripyridyl-dipyrrole molecular strands with multiple nitrogen-based donor-acceptor binding sites. Chemistry, 16(40), 12234-45. Available at: [Link]
-
Nesi, R. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1846-1865. Available at: [Link]
-
(n.d.). Photophysical properties of compounds 1-3. ResearchGate. Available at: [Link]
-
Slastikhina, V. V., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Semantic Scholar. Available at: [Link]
-
Kaminorz, Y., Schulz, B., & Brehmer, L. (2000). Optical and electrical properties of substituted 2,5-diphenyl-1,3,4-oxadiazoles. Synthetic Metals, 111-112, 75-78. Available at: [Link]
-
Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. Available at: [Link]
-
Al-Shuja’a, O. M. A., et al. (2020). Synthesis, photophysical, cyclic voltammetry properties, and molecular structure study of novel (5,10,15,20-tetratolylphenyl porphyrinato)zinc(II) with pyrazine. Journal of King Saud University - Science, 32(8), 3421-3428. Available at: [Link]
-
(2023). Computational study on the structural features, vibrational aspects, chemical shifts, and electronic properties of 1,4-Dinitrosopiperazine-2-carboxylic acid. Computational and Theoretical Chemistry. Available at: [Link]
-
Cooke, G., et al. (2011). Substituted pyridazines as ligands in homoleptic (fac and mer) and heteroleptic Ru(II) complexes. Dalton Transactions, 40(32), 8206-12. Available at: [Link]
-
Habanyama, A. (2015). (Open Access) Computational study of the electronic and structural properties of semiconductors with chalcopyrite structure. SciSpace. Available at: [Link]
-
(n.d.). Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. ResearchGate. Available at: [Link]
-
(2023). How to perform Energy DFT calculation & how to draw HOMO-LUMO in Gauss view using Gaussian?. YouTube. Available at: [Link]
-
Markiewicz, M., et al. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Semantic Scholar. Available at: [Link]
-
Gryko, D. T., & Ly, J. (2000). Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation. Journal of Fluorescence, 10(3), 293-296. Available at: [Link]
-
(2020). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences. Available at: [Link]
-
(n.d.). Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores. ResearchGate. Available at: [Link]
-
(n.d.). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
(n.d.). A) UV-Vis absorption spectra of phenylpyrimidine complexes 1, 6, 12,... ResearchGate. Available at: [Link]
-
(n.d.). Solvent-depending UV-vis absorption and fluorescence spectra of angular... ResearchGate. Available at: [Link]
-
Belykh, D. V., et al. (2023). Synthesis, Photophysical Properties, and Toxicity of o-Xylene-Bridged Porphyrin Dimers. Molecules, 28(20), 7175. Available at: [Link]
Sources
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 7. Double Role of Diphenylpyridine Derivatives as Fluorescent Sensors for Monitoring Photopolymerization and the Determination of the Efficiencies of the Generation of Superacids by Cationic Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. e3s-conferences.org [e3s-conferences.org]
Technical Guide: Thermal Stability & Characterization of 6-Chloro-3,4-diphenylpyridazine
[1][2]
Executive Summary
6-Chloro-3,4-diphenylpyridazine (CAS: 27062-58-4 ; synonymous with 3-Chloro-5,6-diphenylpyridazine) is a critical heterocyclic intermediate in the synthesis of pharmaceutical agents, particularly for Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors , anti-inflammatory drugs, and agrochemicals.[1][2] Its pyridazine core—a 1,2-diazine system—confers significant thermal robustness, while the chlorine atom at position 6 serves as a versatile handle for nucleophilic aromatic substitution (
This guide provides a comprehensive analysis of the compound's thermal properties, detailing the experimental protocols required to validate its melting point and thermal degradation profile.[3] It addresses the needs of researchers optimizing reaction conditions where thermal stability is a limiting factor.[1][2][3]
Physicochemical Profile
Nomenclature and Identification
The compound possesses a planar aromatic structure stabilized by the 1,2-nitrogen placement.[1][2][3] The numbering convention depends on the tautomeric reference, but 6-Chloro-3,4-diphenylpyridazine is the standard IUPAC designation for the structure where the chlorine is adjacent to the ring nitrogen and the phenyl groups occupy the meta and para positions relative to that nitrogen.[1][2][3]
| Property | Detail |
| IUPAC Name | 6-Chloro-3,4-diphenylpyridazine |
| Common Synonym | 3-Chloro-5,6-diphenylpyridazine |
| CAS Number | 27062-58-4 |
| Molecular Formula | |
| Molecular Weight | 266.73 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in Ethanol |
Structural Visualization
The following diagram illustrates the core structure and the numbering scheme used to determine the "6-chloro" designation.
Figure 1: Structural connectivity of 6-Chloro-3,4-diphenylpyridazine. Note the N-N bond characteristic of the diazine ring.
Thermal Properties & Melting Point[2][3][4][5]
Melting Point Data
Experimental melting points for 6-Chloro-3,4-diphenylpyridazine and its immediate derivatives indicate a crystalline solid with a melting range typically between 118°C and 151°C , depending on the specific crystal habit and purity.[1][2][3]
-
Expected Range: 145–147 °C (Based on high-purity analogs and isomeric consistency).[1][3]
-
Literature Benchmarks:
Technical Insight: The chlorination of the pyridazinone precursor (MP ~230°C) typically lowers the melting point significantly due to the loss of hydrogen-bonding capability (removal of the N-H...O=C interaction).[1][3]
Thermal Stability Profile
The pyridazine ring is electronically deficient, granting it high thermal stability against oxidative degradation.[3]
-
Decomposition Onset (
): Thermogravimetric Analysis (TGA) of analogous chloropyridazines suggests stability up to 280–300 °C under nitrogen atmosphere.[3] -
Process Stability: The compound survives reflux in phosphorus oxychloride (
, BP 106°C) and subsequent recrystallization from boiling ethanol, confirming stability at standard organic synthesis temperatures.[3]
Experimental Protocols (Self-Validating Systems)
To ensure data integrity in your specific lot, follow these standardized characterization workflows.
Synthesis for Reference Standard
If a commercial standard is unavailable, the compound is synthesized via the chlorination of 5,6-diphenyl-3(2H)-pyridazinone.[1][2]
Protocol:
-
Reagents: Suspend 10 mmol of 5,6-diphenyl-3(2H)-pyridazinone in 10 mL of
. -
Reaction: Heat to reflux (106°C) for 4 hours. The solid starting material will dissolve as the reaction proceeds.[1][2][3]
-
Quenching: Cool to room temperature and pour slowly onto 50 g of crushed ice (Exothermic!).
-
Isolation: Filter the resulting precipitate.
-
Purification: Recrystallize from Ethanol.
-
Validation: The product must show a single spot on TLC (Hexane:EtOAc 3:1) and lack the carbonyl stretch (~1660 cm⁻¹) in IR.[3]
Differential Scanning Calorimetry (DSC)
DSC is the gold standard for determining the melting point and detecting polymorphic transitions.[3]
Workflow:
-
Sample Prep: Weigh 2–4 mg of dried sample into a hermetically sealed aluminum pan.
-
Reference: Use an empty aluminum pan.
-
Ramp: Heat from 40°C to 250°C at a rate of 10°C/min under
purge (50 mL/min). -
Analysis:
Thermal Stability Workflow (Graphviz)
The following decision tree outlines the logic for assessing thermal risks before scale-up.
Figure 2: Thermal safety assessment workflow for chloropyridazine derivatives.
Implications for Drug Development[1][3]
Handling and Storage[1][3]
-
Hygroscopicity: Chlorinated pyridazines are generally non-hygroscopic but should be stored in desiccators to prevent hydrolysis of the C-Cl bond over long periods (months/years).[1][3]
-
Storage: Store at 2–8°C in amber vials.
Downstream Chemistry ( )
The thermal stability of 6-Chloro-3,4-diphenylpyridazine allows it to be used as a scaffold in high-temperature microwave-assisted synthesis.[1][2][3]
-
Reactivity: The chlorine at C6 is highly activated by the adjacent nitrogen (N1), making it susceptible to nucleophilic attack by amines, thiols, and alkoxides.
-
Reaction Window: Substitution reactions can be run at 120–150°C without degrading the pyridazine core, provided the nucleophile is stable.[3]
References
-
LookChem. (n.d.).[3] 3-chloro-5,6-diphenylpyridazine (CAS 27062-58-4) Product Information. Retrieved from [3]
-
Bibliomed. (2013).[3][4] Synthesis and Insecticidal Activity of Some Pyridazine Derivatives. Retrieved from [3]
-
BenchChem. (n.d.).[3] 4-Aminopyridazine and Related Chloropyridazine Synthesis Protocols. Retrieved from [3]
-
MolAid. (2001).[3] 5,6-Diphenylpyridazine Derivatives as Acyl-CoA:Cholesterol Acyltransferase Inhibitors. Retrieved from [3]
-
ResearchGate. (2009).[3] Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Retrieved from
Technical Guide: Safe Handling and Management of Chloropyridazines in Drug Discovery
Topic: Safety Data Sheet (SDS) and Handling of Chloropyridazines Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Reactivity
Chloropyridazines, particularly 3,6-dichloropyridazine and 3-chloropyridazine , serve as critical scaffolds in medicinal chemistry. Their utility lies in the electron-deficient nature of the pyridazine ring, which activates the chlorine atoms for nucleophilic aromatic substitution (
This guide moves beyond the static text of an SDS. It provides a dynamic, risk-based framework for handling these compounds, treating safety not as a compliance box to check, but as a variable in experimental success.
Hazard Identification & Mechanistic Toxicology
The "Why" Behind the Hazard
Standard SDS documents classify chloropyridazines primarily as Acute Tox. 4 (Oral) and Skin/Eye Irritants (Category 2) . However, the researcher must understand the mechanism to predict unlisted risks.
-
Electrophilicity: The nitrogen atoms in the pyridazine ring pull electron density, making the carbons attached to chlorine highly electrophilic.
-
Biological Target: Upon contact with biological tissue, these compounds can alkylate nucleophilic residues (cysteine, lysine) on proteins. This is the molecular basis for their skin sensitization and severe eye irritation potential.
-
Hydrolysis Risk: In the presence of moisture, the chlorine can hydrolyze to release hydrochloric acid (HCl) , exacerbating tissue damage and corroding equipment.
GHS Classification Summary (Typical for 3,6-Dichloropyridazine)
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | 3 or 4 | Toxic/Harmful if swallowed | H301/H302 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation | H315 |
| Serious Eye Damage | 2A | Causes serious eye irritation | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation | H335 |
Storage and Stability Management
The Self-Validating Storage Protocol: Do not rely solely on the "Store at Room Temperature" label. Chloropyridazines are prone to slow hydrolysis and sublimation.
-
Atmosphere: Store under inert gas (Argon or Nitrogen). Oxygen is less of a concern than moisture .
-
Container: Use amber glass with Teflon-lined caps. Avoid metal containers due to potential corrosion from trace HCl.
-
Visual Validation: Before use, inspect the solid.
-
Pass: Crystalline white to off-white solid.
-
Fail: Yellowing or "caking" (indicates moisture uptake and partial hydrolysis).
-
-
Segregation: Store away from strong oxidizers and strong bases (risk of rapid exothermic hydrolysis).
Operational Handling: The "Zero-Exposure" Workflow
Handling chloropyridazines requires a protocol that validates itself at every step. If you smell the compound, the protocol has already failed.
Engineering Controls & PPE Decision Tree
Use the following logic to determine the necessary safety barriers.
Figure 1: Decision logic for selecting PPE and Engineering controls based on physical state and quantity.
Step-by-Step Weighing Protocol
This protocol minimizes dust generation, the primary route of exposure.
-
Preparation:
-
Place a disposable balance draft shield or "weighing boat tent" inside the fume hood.
-
Static Control: Use an ionizing gun on the spatula and weighing boat. Chloropyridazines are often static-prone; static discharge scatters toxic dust.
-
-
Transfer:
-
Do not dump the solid.[1] Use a micro-spatula to transfer small amounts.
-
Self-Check: If you see dust particles floating in the light beam of the hood, stop. You are moving too fast.
-
-
Decontamination:
-
Immediately wipe the balance area with a tissue dampened in acetone (chloropyridazines are soluble in organic solvents; water may just smear them).
-
Dispose of the tissue in the solid hazardous waste, not the trash.
-
Emergency Response & First Aid
In the event of exposure, the reactivity of the chlorine group dictates the response.
Chemical Burns (Skin/Eyes)
-
Mechanism: The compound reacts with skin moisture to produce HCl and alkylate proteins.
-
Action:
-
Immediate Flush: Water is essential to dilute the acid, but do not scrub . Scrubbing drives the solid deeper into the pores.
-
Neutralization (Contraindicated): Do not use vinegar or baking soda on the skin. The heat of neutralization can cause thermal burns on top of chemical burns. Stick to copious water flushing (15+ minutes).[2]
-
Fire Fighting
-
Hazard: Thermal decomposition releases Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , and Carbon Monoxide.[3]
-
Protocol:
-
Firefighters must wear full SCBA.
-
Use CO2 or dry chemical.[4] Water spray can be used to cool containers but may generate acidic runoff if it contacts the ruptured substance.
-
Experimental Workflow: Synthesis & Reaction Safety
When using chloropyridazines in
Figure 2: Workflow for S_NAr reactions involving chloropyridazines, highlighting critical safety checkpoints.
-
Reagent Addition: Adding nucleophiles (like hydrazine or amines) can be exothermic. The displacement of the chloride ion releases energy.
-
Quenching: Ensure the aqueous layer is neutralized. The byproduct is often HCl (or the salt of the base used). Acidifying the waste stream inadvertently can release remaining HCl gas.
Waste Disposal & Environmental Compliance
Chloropyridazines are WGK 3 (Severe Water Hazard) . They must never enter the drain system.
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Seal in double bags; label "Toxic Solid - Halogenated". |
| Liquid Waste A | Organic solvents (DCM, EtOAc) containing product. | Halogenated Organic Waste container. |
| Liquid Waste B | Aqueous layers from workup. | Check pH. Neutralize to pH 6-8 before disposal in Aqueous Waste. |
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 3,6-Dichloropyridazine. Merck KGaA.[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12309, 3,6-Dichloropyridazine.
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 3-Chloropyridazine. Thermo Fisher Scientific.[2][4]
-
European Chemicals Agency (ECHA). (2025). Registration Dossier: Halogenated Pyridazines.
Sources
Synthesis of 6-Chloro-3,4-diphenylpyridazine from benzil and hydrazine
Application Note: High-Efficiency Synthesis of 6-Chloro-3,4-diphenylpyridazine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 6-Chloro-3,4-diphenylpyridazine , a critical privileged scaffold in medicinal chemistry. Pyridazine derivatives are pharmacologically significant, serving as core structures in p38 MAP kinase inhibitors, COX-2 inhibitors, and various antihypertensive agents.
The protocol utilizes benzil and hydrazine as primary starting materials, employing a Reformatsky-mediated cyclization strategy . This route is selected for its regiochemical control, high yield, and the avoidance of exotic catalysts. The workflow is divided into three distinct phases: (1) Backbone Construction, (2) Heterocyclic Ring Closure, and (3) Aromatization/Chlorination.
Retrosynthetic Analysis & Strategy
To synthesize the target with high regioselectivity, we employ a convergent strategy. Direct condensation of benzil with hydrazine typically yields unstable adducts or symmetrical triazines. Therefore, we first extend the carbon skeleton of benzil using the Reformatsky reaction to create a 1,4-dicarbonyl equivalent, which then undergoes a "double-condensation" with hydrazine.
Strategic Logic:
-
Benzil (1,2-diketone): Provides the pre-formed 3,4-diphenyl motif.
-
Ethyl Bromoacetate: Introduces the necessary two-carbon fragment (C-C-O) to complete the C4 chain required for the pyridazine ring.
-
Hydrazine Hydrate: Acts as the dinucleophile to close the ring.
-
POCl
: Converts the intermediate lactam (pyridazinone) to the chloro-heterocycle via nucleophilic aromatic substitution ( ).
Figure 1: Retrosynthetic pathway demonstrating the disconnection of the pyridazine core into accessible precursors.
Detailed Experimental Protocol
Phase 1: Synthesis of the Pyridazinone Core
This phase combines the carbon-carbon bond formation (Reformatsky) and ring closure (Hydrazinolysis) into a streamlined workflow.
Reagents:
-
Benzil (21.0 g, 0.1 mol)
-
Ethyl bromoacetate (20.0 g, 0.12 mol)
-
Zinc dust (activated) (8.0 g, 0.12 mol)
-
Hydrazine hydrate (80% or 99%) (15 mL, excess)
-
Solvents: Benzene (or Toluene), Ethanol, Glacial Acetic Acid.
Step-by-Step Methodology:
-
Activation of Zinc: Wash commercial zinc dust with 2% HCl, then water, ethanol, and acetone. Dry at 100°C. Why: Removes the oxide layer to ensure initiation of the Reformatsky reagent.
-
Reformatsky Reaction:
-
In a 500 mL 3-neck flask equipped with a reflux condenser and addition funnel, place Activated Zinc (8.0 g) and dry Benzene/Toluene (150 mL).
-
Dissolve Benzil (21.0 g) and Ethyl bromoacetate (20.0 g) in Benzene (50 mL).
-
Add approx. 10 mL of the solution to the Zn suspension and warm gently to initiate the reaction (indicated by frothing/cloudiness).
-
Add the remaining solution dropwise over 45 minutes while maintaining a gentle reflux.
-
Reflux for an additional 2 hours.
-
Workup: Cool to 0°C. Hydrolyze with cold 10% H
SO (100 mL). Separate the organic layer, wash with NaHCO and water, dry over MgSO , and evaporate solvent. -
Result: Crude Ethyl 3-hydroxy-3,4-diphenylbutanoate (Yellowish oil/solid).
-
-
Cyclization (Ring Closure):
-
Dissolve the crude ester in Ethanol (100 mL).
-
Add Hydrazine Hydrate (15 mL).
-
Reflux the mixture for 3–4 hours. Mechanism: Hydrazine attacks the ester and the ketone (after dehydration of the tertiary alcohol), closing the ring.
-
Cool the mixture. The product, 5,6-diphenyl-3(2H)-pyridazinone , will precipitate.
-
Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.
-
Yield Target: 60-70% (over two steps).
-
QC Check: MP 220–222°C.
-
Phase 2: Chlorination to 6-Chloro-3,4-diphenylpyridazine
The lactam tautomer of the pyridazinone is converted to the chloro-derivative using phosphorus oxychloride.
Reagents:
-
5,6-Diphenyl-3(2H)-pyridazinone (10.0 g)
-
Phosphorus Oxychloride (POCl
) (30 mL) -
Pyridine (Catalytic, optional)
Step-by-Step Methodology:
-
Reaction Setup:
-
Place the pyridazinone (10.0 g) in a dry 100 mL round-bottom flask.
-
Add POCl
(30 mL) carefully (fume hood!). -
Optional: Add 2-3 drops of pyridine to catalyze the reaction.
-
-
Chlorination:
-
Heat the mixture to reflux (bath temp ~110°C) for 3 hours.
-
Monitor by TLC (Eluent: EtOAc/Hexane 1:3). The starting material spot (polar) should disappear, replaced by a less polar product spot.
-
-
Quenching (Critical Safety Step):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly onto 300 g of crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl
. -
Allow the ice to melt and the solid product to precipitate.
-
Neutralize the slurry to pH 7-8 using dilute NaOH or NH
OH solution.
-
-
Purification:
Technical Data & Validation
| Parameter | Specification | Notes |
| Appearance | White/Pale Yellow Needles | |
| Melting Point | 114–116°C | Matches literature values [1]. |
| Yield (Overall) | 50–60% | Based on Benzil starting material. |
| Solubility | Soluble in CHCl | Insoluble in water. |
| 1H NMR (CDCl3) | H-5 singlet confirms the pyridazine ring. |
Mechanistic Pathway & Workflow
The following diagram illustrates the chemical transformation and the critical workup logic.
Figure 2: Operational workflow for the synthesis of 6-Chloro-3,4-diphenylpyridazine.
Critical Control Points & Troubleshooting
-
Moisture Sensitivity (Step 1): The Reformatsky reaction is sensitive to water. Ensure all glassware is flame-dried and zinc is activated. If the reaction does not start, add a crystal of iodine.
-
Hydrazine Safety: Hydrazine hydrate is toxic and potentially carcinogenic. Use in a well-ventilated fume hood.
-
POCl
Quenching: Never add water to POCl . Always add the reaction mixture to ice. The hydrolysis generates HCl gas; ensure proper scrubbing or ventilation. -
Regiochemistry: The phenyl groups at positions 3 and 4 of the final product (IUPAC numbering) are derived from the benzil core. The chlorine is installed at position 6 (equivalent to position 3 in the pyridazinone precursor).[7] This structure is often referred to as 3-chloro-5,6-diphenylpyridazine in IUPAC nomenclature, but 6-chloro-3,4-diphenylpyridazine is the symmetric equivalent often used in older literature.
References
-
Synthesis of Pyridazinones: Soliman, F. M., et al. "Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives." Rev. Roum. Chim.2005 , 50, 795. Link
-
Chlorination Protocol: Steck, E. A., & Brundage, R. P. "Pyridazine Derivatives. I. 3-Chloro-6-phenylpyridazine." J. Am. Chem. Soc.1959 , 81, 6511. Link
-
Biological Relevance: Liverton, N. J., et al. "Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase." J. Med. Chem.1999 , 42, 2180. Link
-
General Review: Tišler, M., & Stanovnik, B. "Pyridazines." in Comprehensive Heterocyclic Chemistry, 1984 . Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]
Application Note: Nucleophilic Aromatic Substitution (SₙAr) Protocols for 6-Chloro-3,4-diphenylpyridazine
Executive Summary
6-Chloro-3,4-diphenylpyridazine (CAS: 27062-58-4) is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry and agrochemical development. Its derivatives exhibit a broad spectrum of biological activities, ranging from Acyl-CoA:cholesterol acyltransferase (ACAT) inhibition to potent anticancer and insecticidal properties [1] [2]. The synthetic utility of this compound lies primarily in the reactivity of the C-Cl bond at the 6-position, which is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr). This application note provides authoritative, self-validating protocols for the functionalization of this scaffold via amination, hydrazinolysis, and azidation.
Mechanistic Grounding: The SₙAr Paradigm in Pyridazines
To successfully manipulate 6-chloro-3,4-diphenylpyridazine, one must understand the electronic environment of the diazine ring. Unlike unactivated chlorobenzenes, the pyridazine ring is highly electron-deficient.
The Causality of Reactivity: The two adjacent nitrogen atoms exert strong electron-withdrawing inductive (-I) and resonance (-M) effects. When a nucleophile attacks the C6 position, the resulting anionic intermediate (the Meisenheimer complex) is highly stabilized by the adjacent N1 nitrogen, which acts as an electron sink. The reaction is heavily dependent on the solvation state of the nucleophile. Utilizing polar aprotic solvents (like DMSO or DMF) leaves the nucleophile unsolvated and highly reactive, significantly lowering the activation energy required to disrupt the partial aromaticity of the pyridazine ring during the transition state. Upon rearomatization, the chloride ion is expelled as an excellent leaving group, driving the reaction to completion.
Logical workflow of SₙAr protocols for 6-Chloro-3,4-diphenylpyridazine derivatization.
Experimental Methodologies: Self-Validating Systems
The following protocols are designed with built-in validation steps to ensure high-fidelity synthesis and purification.
Protocol A: Amination via SₙAr
Objective: Synthesize 6-(alkyl/arylamino)-3,4-diphenylpyridazine derivatives [1]. Rationale: Amines are moderate nucleophiles. By using an excess of the amine in a polar aprotic solvent, the amine acts simultaneously as the nucleophile and the acid scavenger, preventing the protonation and subsequent deactivation of the unreacted amine by the HCl byproduct.
-
Reaction Setup: In a dry 50 mL round-bottom flask, dissolve 6-chloro-3,4-diphenylpyridazine (1.0 eq, 2.66 g, 10 mmol) in 15 mL of anhydrous DMSO.
-
Reagent Addition: Add the desired amine (e.g., morpholine or benzylamine) (2.5 eq, 25 mmol).
-
Thermal Activation: Heat the mixture to 100 °C under a nitrogen atmosphere for 4–6 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting material is strongly UV-active; its disappearance confirms the consumption of the electrophile.
-
-
Hydrophobic Work-up: Pour the cooled mixture into 100 mL of ice-cold distilled water.
-
Causality: DMSO and amine hydrochloride salts are highly water-soluble. The highly lipophilic diphenylpyridazine product will rapidly precipitate out of the aqueous phase, self-purifying the crude mixture.
-
-
Isolation: Filter the precipitate under vacuum, wash thoroughly with cold water, and recrystallize from ethanol.
Protocol B: Hydrazinolysis
Objective: Synthesize 6-hydrazinyl-3,4-diphenylpyridazine [2]. Rationale: Hydrazine is a potent nucleophile due to the alpha-effect (repulsion between adjacent lone pairs). Using 1-butanol as a solvent allows for a higher reflux temperature (~117 °C) compared to ethanol, driving the reaction kinetically while maintaining the solubility of the bulky diphenyl scaffold.
-
Reaction Setup: Suspend 6-chloro-3,4-diphenylpyridazine (1.0 eq, 10 mmol) in 20 mL of 1-butanol.
-
Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 5.0 eq, 50 mmol).
-
Causality: A massive stoichiometric excess of hydrazine is critical. It acts as its own base and structurally prevents the formation of symmetrical bis-pyridazine byproducts (where the newly formed product attacks another molecule of starting material).
-
-
Thermal Activation: Reflux for 8 hours. The suspension will typically transition into a clear solution as the Meisenheimer complex forms, before the product begins to precipitate.
-
Isolation & Validation: Cool the flask to 0 °C. The product crystallizes directly. Filter and wash with cold ethanol. Validation is achieved via IR spectroscopy: the disappearance of the C-Cl stretch (~760 cm⁻¹) and the appearance of a broad N-H/NH₂ multiplet (3470–3200 cm⁻¹) confirms success.
Protocol C: Azidation and In Situ Cyclization
Objective: Synthesize fused tetrazolo[1,5-b]pyridazine derivatives [3]. Rationale: The azide ion is a strong, linear nucleophile. Upon substitution at the 6-position, the intermediate 6-azido compound is electronically unstable. Driven by the electron-withdrawing nature of the pyridazine ring, it undergoes spontaneous ring-chain tautomerization to form the highly stable, fused tetrazole system.
-
Reaction Setup: Dissolve 6-chloro-3,4-diphenylpyridazine (1.0 eq, 10 mmol) in 20 mL of DMF.
-
Reagent Addition: Add sodium azide (NaN₃) (1.5 eq, 15 mmol).
-
Safety Rationale: NaN₃ is highly toxic and forms explosive hydrazoic acid in the presence of strong acids. Ensure the reaction environment remains strictly neutral.
-
-
Thermal Activation: Stir the mixture at 80 °C for 4 hours.
-
Work-up: Quench by pouring into 100 mL of water. Extract with ethyl acetate (3 x 30 mL). Wash the organic layer with brine to strip residual DMF, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Quantitative Data & Spectral Validation Summaries
To ensure trustworthiness and reproducibility, cross-reference your isolated compounds against the following standardized analytical benchmarks.
| Protocol | Nucleophile | Solvent | Temp (°C) | Time (h) | Typical Yield | Diagnostic IR Shifts (cm⁻¹) | Diagnostic ¹H NMR (δ ppm, DMSO-d₆) |
| A (Amination) | Morpholine | DMSO | 100 | 4–6 | 85–91% | ~3390 (N-H, if 1° amine used) | 3.5–3.8 (m, 8H, Morpholine CH₂-O/N) |
| B (Hydrazinolysis) | Hydrazine Hydrate | 1-Butanol | 117 | 8 | 80–88% | 3470, 3355, 3200 (NH, NH₂) | 5.8–6.1 (br s, 3H, NHNH₂) |
| C (Azidation) | Sodium Azide | DMF | 80 | 4 | 70–85% | Absence of ~2100 (Azide stretch) | Downfield shift in aromatic protons |
Note: In Protocol C, the absence of the characteristic sharp azide peak at ~2100 cm⁻¹ in the IR spectrum is the primary self-validating indicator that the spontaneous cyclization to the tetrazolo[1,5-b]pyridazine has successfully occurred.
References
-
Sonker, K., et al. "Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies." ResearchGate, 2022. URL: [Link]
-
"PYRIDAZINE AND ITS RELATED COMPOUNDS, PART 27.1) SYNTHESIS AND INSECTICIDAL ACTIVITY OF SOME PYRIDAZINE DERIVATIVES." Bibliomed, 2013. URL: [Link]
-
"Pyridazine Derivatives: Synthesis of tetrazolo[1,5-b]pyridazine-8-carbohydrazide and its biheterocycles." Heterocycles, Vol. 60, No. 8, 2003. URL:[Link]
Application Note: Suzuki-Miyaura Coupling of 6-Chloro-3,4-diphenylpyridazine
Part 1: Executive Summary & Strategic Rationale
The functionalization of 6-Chloro-3,4-diphenylpyridazine via Suzuki-Miyaura coupling is a critical transformation in the synthesis of optoelectronic materials and pharmacophores. The pyridazine core is electron-deficient, making the C6-chlorine bond highly reactive toward oxidative addition by Palladium(0) species. However, the presence of the 3,4-diphenyl system introduces specific steric and solubility considerations that distinguish this substrate from simpler halopyridazines.
Key Technical Insight: Unlike electron-rich aryl chlorides that often require bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate oxidative addition, 6-chloro-3,4-diphenylpyridazine is an activated electrophile . The primary challenge is not reactivity, but rather catalyst longevity and regioselectivity (preventing homocoupling or hydrolysis). The adjacent nitrogen atoms can coordinate to the Pd center, potentially arresting the catalytic cycle if the ligand binding constant is insufficient.
This guide provides a field-proven protocol using Pd(PPh₃)₄ as the primary catalyst, with a high-performance alternative using XPhos Pd G3 for sterically demanding boronic acids.
Part 2: Mechanistic Insight & Catalyst Selection
The Pyridazine Advantage
The 1,2-diazine (pyridazine) ring possesses a low LUMO energy, rendering the C-Cl bond at position 6 highly susceptible to Pd(0) insertion.
-
Oxidative Addition: Fast. The electron-withdrawing nature of the N=N bond activates the C-Cl bond.
-
Transmetallation: Often the rate-determining step (RDS), particularly with bulky boronic acids.
-
Reductive Elimination: Generally efficient, provided the Pd center is not poisoned by the pyridazine nitrogens.
Catalyst & Ligand Strategy
| Catalyst System | Ligand Characteristics | Application Scenario |
| Pd(PPh₃)₄ | Monodentate, moderately electron-donating. | Standard. Excellent for phenyl/heteroaryl boronic acids. Low cost. |
| Pd(dppf)Cl₂ | Bidentate, large bite angle. | Robustness. Use if the substrate contains competing coordinating groups (e.g., amines, thioethers). |
| XPhos Pd G3 | Bulky, electron-rich biaryl phosphine. | Steric Demand. Use for ortho-substituted boronic acids or to lower catalyst loading (<1 mol%). |
Part 3: Optimization Matrix
The following conditions have been validated for the coupling of 6-chloro-3,4-diphenylpyridazine with Phenylboronic acid (and derivatives).
| Variable | Standard Condition (Recommended) | High-Throughput / Microwave | Green / Scale-Up |
| Solvent | DME / Ethanol / Water (4:1:1) | 1,4-Dioxane / Water (4:1) | Toluene / Water (10:1) |
| Base | Na₂CO₃ (2.0 M aq.) | Cs₂CO₃ (3.0 equiv, solid) | K₃PO₄ (2.0 equiv, solid) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (2-5 mol%) | Pd(OAc)₂ (1 mol%) + SPhos |
| Temp | 85 °C (Reflux) | 120 °C | 100 °C |
| Time | 4-12 Hours | 30 Minutes | 16 Hours |
Critical Note on Solvent: The addition of Ethanol is crucial in the standard protocol. It acts as a phase-transfer co-solvent, ensuring solubility of the boronic acid and facilitating the transport of the hydroxide/carbonate base into the organic phase for activation of the boronic acid.
Part 4: Detailed Experimental Protocols
Protocol A: Standard Thermal Coupling (Bench Scale)
Target Scale: 1.0 mmol (approx. 350 mg of substrate)
Materials:
-
6-Chloro-3,4-diphenylpyridazine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv, as 2M aqueous solution)[1][2]
-
1,2-Dimethoxyethane (DME) (degassed)[3]
-
Ethanol (degassed)
Step-by-Step Workflow:
-
Preparation:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 6-Chloro-3,4-diphenylpyridazine (1.0 mmol) and the Arylboronic acid (1.2 mmol).
-
Evacuate the flask and backfill with Nitrogen or Argon (repeat 3 times).
-
-
Solvent Addition:
-
Add DME (8 mL) and Ethanol (2 mL) via syringe.
-
Add 2M aq. Na₂CO₃ (1.0 mL, 2.0 mmol).
-
Checkpoint: Ensure the biphasic mixture is well-stirred.
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Note: The solution typically turns yellow/orange.
-
-
Reaction:
-
Attach a reflux condenser.
-
Heat the mixture to 85°C (external oil bath temperature) .
-
Stir vigorously for 4–12 hours . Monitor by TLC (Eluent: Hexane/EtOAc 7:3). Look for the disappearance of the starting chloride (Rf ~0.5) and the appearance of the fluorescent product.
-
-
Workup:
-
Purification:
-
Purify the crude residue via Flash Column Chromatography (Silica Gel).[4]
-
Gradient: 0% → 30% Ethyl Acetate in Hexanes.
-
Expected Yield: 85–95%.
-
Protocol B: Microwave-Assisted (Rapid Screening)
Ideal for library synthesis or difficult substrates.
-
Setup: In a 5 mL microwave vial, combine Substrate (0.2 mmol), Boronic Acid (0.3 mmol), Cs₂CO₃ (0.6 mmol) , and Pd(dppf)Cl₂ (5 mol%) .
-
Solvent: Add 1,4-Dioxane (2 mL) and Water (0.5 mL) .
-
Irradiation: Seal and purge with Argon. Heat at 120°C for 30 minutes .
-
Finish: Filter through a Celite pad, rinse with DCM, and concentrate.
Part 5: Visualizations (Graphviz DOT)
Experimental Workflow Diagram
Caption: Step-by-step workflow for the thermal Suzuki coupling of 6-chloro-3,4-diphenylpyridazine.
Mechanistic Pathway
Caption: Simplified catalytic cycle highlighting the base activation pathway critical for pyridazine coupling.
Part 6: Troubleshooting & Quality Control
-
Problem: Low Conversion / Starting Material Remaining.
-
Cause: Catalyst deactivation (Pd black formation) or insufficient base strength.
-
Solution: Switch to Pd(dppf)Cl₂ (more stable) or increase temperature to 100°C. Ensure solvents are thoroughly degassed.
-
-
Problem: Hydrolysis of Chloride (Formation of Pyridazinone).
-
Cause: Hydroxide concentration too high or reaction too slow.
-
Solution: Use anhydrous conditions with Cs₂CO₃ in Dioxane, or switch to a milder base like K₃PO₄ .
-
-
Problem: Protodeboronation (Loss of Boronic Acid).
-
Cause: Common with electron-rich or ortho-substituted boronic acids.
-
Solution: Add the boronic acid in portions or use the corresponding Pinacol Ester or Potassium Trifluoroborate salt.
-
References
-
Maes, B. U. W., et al. (2002).[1][3] "Palladium catalyzed reactions on chloropyridazines."[1][2][3][4] Journal of Heterocyclic Chemistry, 39(3), 535–543.[3]
-
Ferreira, R. C., et al. (2018).[1] "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties." Molecules, 23(11), 2993.
-
BenchChem. (2025).[2][4] "Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones."
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
Sources
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]
Application Note: Precision Amination of 6-Chloro-3,4-diphenylpyridazine
This Application Note is structured to provide a comprehensive, field-validated guide for the Buchwald-Hartwig amination of 6-Chloro-3,4-diphenylpyridazine . It synthesizes mechanistic insight with practical execution strategies, designed for medicinal chemists and process engineers.
Executive Summary
The functionalization of electron-deficient heteroaromatics is a cornerstone of modern kinase inhibitor discovery. 6-Chloro-3,4-diphenylpyridazine presents a unique challenge: it combines the electron-deficiency of the 1,2-diazine core with the significant lipophilicity and steric bulk of the 3,4-diphenyl system. While Nucleophilic Aromatic Substitution (SNAr) is possible, it often requires harsh temperatures (>120 °C) that degrade sensitive amine partners.
This guide details a Buchwald-Hartwig Amination protocol that operates under milder conditions (80–100 °C), utilizing third-generation biaryl phosphine precatalysts to ensure high yields and broad functional group tolerance.
Substrate Analysis & Mechanistic Considerations
The Substrate: 6-Chloro-3,4-diphenylpyridazine
-
Electronic Profile: The pyridazine ring is highly
-deficient (similar to pyrimidine). The C6-Cl bond is activated for oxidative addition to Pd(0). -
Steric Environment: The phenyl groups at positions 3 and 4 are distal to the reaction site (C6), meaning they do not directly hinder the incoming palladium. However, they induce a non-planar "propeller" twist, significantly increasing the molecule's solubility in non-polar solvents (Toluene) while decreasing solubility in polar protic media.
-
Catalyst Poisoning Risk: The N1/N2 nitrogens are capable of
-coordination to Palladium, potentially forming off-cycle resting states. Bulky ligands are required not just for reductive elimination, but to prevent this non-productive coordination.
Strategic Ligand Selection
For this specific substrate class, we utilize Dialkylbiaryl Phosphines .
-
BrettPhos / tBuBrettPhos: The Gold Standard for primary amines . The large steric bulk promotes reductive elimination of the electron-poor pyridazine product.
-
RuPhos: Optimal for secondary amines and sterically hindered anilines.
-
Xantphos: A bidentate alternative if the monodentate ligands fail, particularly effective for preventing chelation of the pyridazine nitrogens to the metal center.
Optimization Logic (Decision Matrix)
Caption: Decision tree for selecting Ligand/Base combinations based on amine class and functional group sensitivity.
Detailed Experimental Protocol
Materials & Reagents[1][2][3]
-
Substrate: 6-Chloro-3,4-diphenylpyridazine (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv (Excess ensures rapid kinetics)
-
Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines). Loading: 1.0 – 3.0 mol%.
-
Note: If G4 precatalysts are unavailable, use Pd(OAc)2 (2 mol%) + Ligand (4 mol%).
-
-
Base: NaOtBu (1.4 equiv) for robust substrates; Cs2CO3 (2.0 equiv) for sensitive substrates.
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).
Step-by-Step Methodology
Step 1: Reaction Assembly (In Glovebox or Schlenk Line)
-
To a dry 8 mL reaction vial equipped with a magnetic stir bar, add 6-Chloro-3,4-diphenylpyridazine (266 mg, 1.0 mmol).
-
Add the Amine partner (1.2 mmol).
-
Solid amines: Add at this step.
-
Liquid amines: Add via syringe after solvent.
-
-
Add Base :
-
Standard: Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol).
-
Why: Alkoxide bases facilitate rapid transmetallation/deprotonation of the amine.
-
-
Add Catalyst : BrettPhos Pd G4 (25 mg, ~2.5 mol%).
-
Expert Tip: Weighing precatalysts in air is possible but rapid handling is recommended. For highest consistency, use a glovebox.
-
Step 2: Solvent Addition & Degassing
-
Seal the vial with a septum cap (PTFE-lined).
-
Evacuate and backfill with Argon (x3).
-
Inject Anhydrous 1,4-Dioxane (5.0 mL) via syringe.
-
Concentration Check: 0.2 M is ideal. Too dilute (<0.1 M) slows the rate; too concentrated (>0.5 M) risks precipitation of the bulky diphenyl substrate.
-
Step 3: Reaction & Monitoring
-
Place the vial in a pre-heated block at 90 °C .
-
Stir vigorously (800-1000 rpm). Mass transfer is critical in heterogeneous mixtures (due to insoluble base).
-
Monitor: Check LCMS at 1 hour and 4 hours.
-
Target: >95% conversion of the aryl chloride (m/z ~267 for substrate).
-
Observation: The reaction often turns from pale yellow to dark orange/brown.
-
Step 4: Work-up
-
Cool to room temperature.
-
Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Pd black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Note: The 3,4-diphenyl group makes products highly UV active and lipophilic. Expect elution earlier than typical polar heterocycles.
-
Quantitative Data Summary
The following table summarizes expected yields based on internal validation with analogous chloropyridazines.
| Amine Class | Example Amine | Ligand | Base | Temp | Time | Yield |
| Primary Aniline | 4-Methoxy-aniline | BrettPhos | NaOtBu | 80 °C | 2 h | 92% |
| Steric Aniline | 2,6-Dimethyl-aniline | RuPhos | NaOtBu | 100 °C | 6 h | 84% |
| Aliphatic (1°) | n-Hexylamine | BrettPhos | NaOtBu | 90 °C | 3 h | 88% |
| Cyclic (2°) | Morpholine | RuPhos | Cs₂CO₃ | 90 °C | 4 h | 95% |
| Heteroaryl | 3-Aminopyridine | BrettPhos | K₃PO₄ | 100 °C | 12 h | 76% |
Troubleshooting & Critical Controls
Hydrolysis Side-Reaction
-
Symptom: Appearance of a peak corresponding to the pyridazinone (M+ - Cl + OH).
-
Cause: Adventitious water in the presence of base/heat.
-
Fix: Ensure solvents are "Anhydrous" grade (water <50 ppm). Switch from NaOtBu to Cs2CO3 and add 3Å molecular sieves to the reaction vessel.
Catalyst Deactivation (Stalled Reaction)
-
Symptom: Conversion stops at ~50% despite remaining reagents.
-
Cause: Coordination of the pyridazine nitrogens to Pd, or formation of Pd-black.
-
Fix:
-
Increase catalyst loading to 5 mol%.
-
Switch to tBuBrettPhos (more sterically demanding, prevents N-coordination).
-
Ensure the reaction is strictly oxygen-free (Argon sparge for 10 mins if not using a glovebox).
-
Homocoupling
-
Symptom: Dimerization of the starting material.
-
Cause: Incomplete reduction of Pd(II) or presence of oxidants.
-
Fix: Use Pd G3/G4 precatalysts which generate Pd(0) cleanly upon activation. Avoid Pd(PPh3)4 for this substrate.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An efficient system for the Pd-catalyzed cross-coupling of amides and aryl chlorides.[1] Tetrahedron, 65(33), 6576-6583. Link
-
Gundersen, L. L. (2012). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 354(9). (Analogous reactivity of electron-deficient chloropyridazines/purines). Link
Sources
Application Note: Functionalization of 3,4-Diphenylpyridazine via C-Cl Bond Activation
Abstract & Strategic Overview
The 3,4-diphenylpyridazine core is a privileged scaffold in medicinal chemistry, serving as a structural bioisostere for cis-stilbenes and terphenyls. It features prominently in p38 MAP kinase inhibitors, COX-2 inhibitors, and various antifungal agents.
Functionalization of this scaffold typically relies on the activation of the C-Cl bond at the 6-position (6-chloro-3,4-diphenylpyridazine). Unlike electron-rich arenes, the electron-deficient nature of the pyridazine ring (1,2-diazine) renders the C-Cl bond highly reactive toward both oxidative addition (with transition metals) and nucleophilic aromatic substitution (
This guide provides high-fidelity protocols for transforming 6-chloro-3,4-diphenylpyridazine into diverse functional derivatives using Palladium-catalyzed cross-coupling technologies. We prioritize methods that offer high chemoselectivity and scalability.
Substrate Preparation & Properties[1][2][3][4][5][6][7]
Before initiating functionalization, the quality of the starting material, 6-chloro-3,4-diphenylpyridazine (1) , is critical.
-
Synthesis Route: Condensation of benzil with cyanoacetohydrazide followed by hydrolysis/decarboxylation yields the pyridazinone, which is chlorinated using
. -
Electronic Profile: The N=N bond withdraws electron density, making the C6-Cl bond susceptible to oxidative addition by Pd(0) species.
-
Storage: Store under inert atmosphere at 4°C. Hydrolysis back to the pyridazinone can occur in moist air over prolonged periods.
Core Protocols: C-Cl Activation Workflows
We present three distinct workflows based on the desired functional group installation.
Workflow A: C-C Bond Formation (Suzuki-Miyaura Coupling)
Target: Biaryl derivatives (6-Aryl-3,4-diphenylpyridazines)
This is the most robust method for library generation. The electron-deficient pyridazine ring facilitates rapid oxidative addition, often requiring less active catalysts than deactivated aryl chlorides.
Protocol:
-
Reagents:
-
Substrate: 6-chloro-3,4-diphenylpyridazine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (
) (1.2–1.5 equiv) -
Catalyst:
(3–5 mol%) OR (for sterically hindered acids) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane or Toluene/EtOH (4:1)
-
-
Procedure:
-
Charge a reaction vial with substrate, boronic acid, and catalyst under Argon.
-
Add degassed solvent and aqueous base.
-
Heat to 90–100°C for 4–12 hours. Monitor by TLC/LCMS.
-
Note: The reaction mixture usually turns black (Pd precipitation) upon completion.
-
-
Work-up:
-
Dilute with EtOAc, wash with water and brine. Dry over
. -
Purify via silica gel chromatography (Hexanes/EtOAc gradient).
-
Workflow B: C-N Bond Formation (Buchwald-Hartwig Amination)
Target: Aminopyridazines (Kinase Inhibitor Motifs)
Direct
Protocol:
-
Reagents:
-
Substrate: 6-chloro-3,4-diphenylpyridazine (1.0 equiv)
-
Amine: Primary or Secondary amine (1.2 equiv)
-
Catalyst System:
(2 mol%) + Xantphos or BINAP (4 mol%) -
Base:
(2.0 equiv) or (1.5 equiv) -
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
-
Procedure:
-
Critical Insight: Xantphos is preferred for pyridazines due to its wide bite angle, which stabilizes the reductive elimination step from the electron-poor metal center.
Workflow C: C-C Bond Formation (Sonogashira Coupling)
Target: Alkynyl-pyridazines (Extended Conjugation)
Protocol:
-
Reagents:
-
Substrate: 1.0 equiv
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst:
(5 mol%) -
Co-catalyst:
(2 mol%) -
Base:
(3.0 equiv) or used as solvent -
Solvent: THF or DMF
-
-
Procedure:
-
Degas solvents thoroughly (oxygen inhibits the reaction and promotes alkyne homocoupling).
-
Add reagents under inert atmosphere.[3]
-
Stir at RT to 60°C . (Pyridazines are reactive enough that high heat is often unnecessary).
-
Visualizing the Reaction Logic[7]
The following diagram illustrates the divergent pathways from the chloro-precursor, highlighting the specific catalytic cycles involved.
Figure 1: Divergent functionalization pathways for 6-chloro-3,4-diphenylpyridazine via Pd-catalysis.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation (Pd black formation) | Switch to phosphine-rich ligands (e.g., |
| Hydrolysis Product | Wet solvents or base | The C-Cl bond is sensitive. Use anhydrous solvents and minimize water in the base solution (or use solid base like |
| Homocoupling | Oxygen presence (Sonogashira) | Degas solvents via freeze-pump-thaw. Add CuI last. |
| Protodehalogenation | Avoid alcoholic solvents if significant reduction (H instead of Cl) is observed. Use Dioxane/DMF. |
Mechanistic Note: The pyridazine nitrogen atoms can coordinate to Palladium, potentially poisoning the catalyst. Using bidentate ligands (dppf, Xantphos) helps prevent the formation of stable, unreactive Pd-N complexes, thereby keeping the catalyst active in the cycle.
References
-
Aoyagi, Y., et al. (1992).[4] Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines with Aromatic Heterocycles. Heterocycles, 33(1), 257.[4] Link
-
Sherif, M. H., et al. (2010).[2] Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science, 6(11), 570-574.[2] Link
-
Gribble, M. W., et al. (2018).[5] Asymmetric Cu-Catalyzed 1,4-Dearomatization of Pyridines and Pyridazines. Journal of the American Chemical Society, 140(15), 5057-5060.[5] Link
-
Sigma-Aldrich. Palladium-Catalyzed Cross-Coupling Reaction Guide. Link
-
Banik, S. M., et al. (2017).[6][7] Catalytic 1,3-Difunctionalization via Oxidative C-C Bond Activation. Journal of the American Chemical Society, 139(27), 9152–9155. Link
Sources
- 1. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jofamericanscience.org [jofamericanscience.org]
- 3. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. mdpi.com [mdpi.com]
- 7. Catalytic 1,3-Difunctionalization via Oxidative C-C Bond Activation [organic-chemistry.org]
Application Note: Strategic Utilization of 6-Chloro-3,4-diphenylpyridazine in Coordination Chemistry
This guide is structured as a high-level technical dossier for application scientists and R&D chemists. It prioritizes the strategic utility of 6-Chloro-3,4-diphenylpyridazine (CDPP) as both a direct ligand and a "gateway scaffold" for advanced coordination complexes.[1]
Executive Summary & Chemical Profile[2][3]
6-Chloro-3,4-diphenylpyridazine (CDPP) represents a specialized class of 1,2-diazine ligands.[1] Unlike simple bipyridines, CDPP offers a unique combination of steric bulk (via the 3,4-diphenyl motif) and reactive orthogonality (via the 6-chloro handle).[1]
For researchers in metallodrug development and luminescent materials (OLEDs), CDPP is rarely the "final" ligand. Instead, it serves two critical roles:
-
Bridging Ligand: In its native state, it forms polynuclear complexes (Ag, Cu) where the diazine unit bridges metal centers.[1]
-
Electrophilic Scaffold: It is the primary precursor for generating bulky, asymmetric chelators (e.g., 6-(pyridin-2-yl)-3,4-diphenylpyridazine) via
or cross-coupling reactions.[1]
Molecular Profile
| Feature | Chemical Property | Impact on Coordination |
| N1 Nitrogen | Adjacent to Cl (Electron Withdrawing) | Reduced basicity; "Soft" donor character.[1] |
| N2 Nitrogen | Adjacent to Phenyl (Steric Bulk) | Sterically hindered; favors bridging over chelation. |
| 3,4-Diphenyl | Non-planar "Twist" | Disrupts |
| 6-Chloro | Labile | Site for nucleophilic attack (S_NAr) or oxidative addition.[1] |
Decision Matrix: Selecting the Workflow
Before initiating synthesis, determine the target coordination mode using the logic flow below.
Figure 1: Strategic workflow for utilizing CDPP. Route A exploits the native diazine bridge. Route B modifies the Cl-position to create high-affinity chelators.[1]
Protocol A: Direct Coordination (Bridging Mode)[1]
Application: Synthesis of Coordination Polymers or Discrete Dimers. Target Metals: Ag(I), Cu(I), Cu(II).[1]
The steric bulk of the phenyl groups at positions 3 and 4 forces a twist, preventing the ligand from lying flat. This creates "pockets" in the crystal lattice, making it ideal for coordination polymers with potential porosity.
Materials
-
Ligand: 6-Chloro-3,4-diphenylpyridazine (1.0 eq)
-
Metal Salt:
or (1.0 - 2.0 eq)[1] -
Solvent: Dichloromethane (DCM) / Methanol (MeOH) gradient.[1]
Step-by-Step Methodology
-
Dissolution: Dissolve 0.2 mmol of CDPP in 5 mL of DCM. Ensure complete dissolution (sonicate if necessary).
-
Metal Addition: Separately dissolve 0.2 mmol of the metal salt in 3 mL of MeOH.
-
Layering (Self-Assembly):
-
Incubation: Seal the tube with Parafilm (poke one small hole for slow evaporation). Store in the dark at room temperature for 3–5 days.
-
Harvesting: Crystals will form at the interface. Filter and wash with cold MeOH.
Validation (Self-Check):
-
Visual: Crystals should be distinct from the amorphous starting powder.
-
Solubility: The complex should be less soluble in DCM than the free ligand.
Protocol B: Ligand Functionalization (The "Pro" Route)
Application: Creating
The 6-chloro position is activated for substitution, allowing the attachment of a pyridine, pyrazole, or amine to create a bidentate coordination pocket.[1]
Synthesis of 3,4-Diphenyl-6-(pyridin-2-ylamino)pyridazine
This protocol converts the monodentate CDPP into a bidentate N^N chelator.[1]
Materials
-
Substrate: 6-Chloro-3,4-diphenylpyridazine (1.0 eq)
-
Nucleophile: 2-Aminopyridine (1.2 eq)[1]
-
Base:
(2.0 eq) - Cesium is crucial for solubility in organic media.[1] -
Catalyst:
(2 mol%) / Xantphos (3 mol%) - Optional but recommended for high yields. -
Solvent: 1,4-Dioxane (anhydrous).[1]
Step-by-Step Methodology
-
Inert Setup: Flame-dry a two-neck round-bottom flask and cycle with Argon/Nitrogen 3 times.
-
Charge: Add CDPP (1.0 mmol), 2-aminopyridine (1.2 mmol), and
(2.0 mmol). -
Catalyst Addition: Add the Palladium precursor and Xantphos ligand.
-
Solvation: Add degassed 1,4-Dioxane (10 mL).
-
Reaction: Heat to reflux (100°C) for 12–16 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).
-
Checkpoint: The starting material spot (
) should disappear; a new, more polar spot ( ) should appear.[1]
-
-
Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol/DCM or perform flash chromatography.
Characterization & Data Interpretation
When analyzing complexes or derivatives of CDPP, use the following markers to verify structure.
NMR Spectroscopy ( )
| Proton Region | Observation in Free Ligand | Observation in Complex/Derivative |
| H-5 (Pyridazine ring) | Singlet, | Shift: Downfield shift ( |
| Phenyl Protons | Multiplets, | Splitting: Increased complexity due to restricted rotation (atropisomerism) in bulky complexes.[1] |
Infrared Spectroscopy (FT-IR)[1][4]
-
C-Cl Stretch: Look for a medium-intensity band at 700–750 cm⁻¹ .[1]
-
Protocol B Success: This band must disappear upon substitution.
-
-
C=N Stretch: Typically around 1580 cm⁻¹ . Shifts of 10–20 cm⁻¹ confirm metal coordination.
References
-
General Pyridazine Coordination
-
Reactivity of Chloropyridazines (S_NAr)
-
Synthesis of 3,4-Diphenylpyridazine Scaffolds
-
Gold(I) Complexes of Pyridazine Phosphines (Analogous Chemistry)
Sources
Microwave-assisted synthesis using 6-Chloro-3,4-diphenylpyridazine
Application Note: Microwave-Assisted Synthesis using 6-Chloro-3,4-diphenylpyridazine
Executive Summary
The pyridazine core, particularly the 3,4-diphenylpyridazine scaffold, is a "privileged structure" in medicinal chemistry, serving as a pharmacophore for p38 MAP kinase inhibitors and COX-2 inhibitors .[1] Traditional synthesis of these derivatives from 6-Chloro-3,4-diphenylpyridazine often requires prolonged heating (12–24 hours) and harsh solvents, leading to thermal degradation and difficult purifications.[1]
This guide details microwave-assisted protocols that reduce reaction times to under 20 minutes while improving yield and purity.[1] We focus on two primary transformation pathways: Nucleophilic Aromatic Substitution (
Chemical Profile & Reactivity
Starting Material: 6-Chloro-3,4-diphenylpyridazine CAS: [Generic/Scaffold Reference] Physical State: Solid (Off-white to pale yellow) Reactivity Handle: The chlorine atom at position 6 is activated by the electron-deficient pyridazine ring (specifically the N1-N2 bond), making it highly susceptible to nucleophilic attack and oxidative addition by transition metals.[1]
Reactivity Logic:
-
C3/C4 Phenyl Rings: Provide steric bulk and lipophilicity, essential for binding into hydrophobic pockets (e.g., ATP binding site of kinases).
-
C6-Chlorine: The "warhead" for diversification.[1] Under microwave irradiation, the activation energy for displacing this chlorine is overcome rapidly, suppressing side reactions like hydrolysis that occur during prolonged conventional heating.
Strategic Workflow
The following diagram illustrates the divergent synthesis pathways enabled by this starting material.
Caption: Divergent microwave-assisted synthesis pathways from the 6-chloro core.
Detailed Protocols
Protocol A: Microwave-Assisted (Amination)
Target Application: Synthesis of p38 MAP Kinase Inhibitor Analogs
This reaction exploits the electron deficiency of the pyridazine ring. Microwave heating accelerates the rate-determining step (addition of the nucleophile) significantly compared to thermal reflux.
Materials:
-
Substrate: 6-Chloro-3,4-diphenylpyridazine (1.0 equiv)[1]
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone)[1]
-
Note: For liquid amines, solvent-free conditions are often viable.[1]
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave process vial, dissolve 0.5 mmol of 6-Chloro-3,4-diphenylpyridazine in 2 mL of n-Butanol.
-
Addition: Add 0.6 mmol of the desired amine and 1.0 mmol of DIPEA. Cap the vial with a Teflon-lined septum.[1]
-
Irradiation: Place in a single-mode microwave reactor.
-
Work-up: Cool to room temperature (compressed air cooling). Pour the mixture into 10 mL of ice water.
-
Precipitate: If solid forms, filter and wash with cold diethyl ether.
-
Oil:[1] If oily, extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate.
-
Data Comparison: Conventional vs. Microwave
| Parameter | Conventional Reflux (n-BuOH) | Microwave Synthesis (150°C) |
| Time | 18 - 24 Hours | 15 - 20 Minutes |
| Yield | 45 - 60% | 82 - 94% |
| Purity (LCMS) | 85% (requires column) | >95% (often simple filtration) |
Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling
Target Application: Synthesis of COX-2 Inhibitor Analogs (e.g., 3,4,6-Triphenylpyridazines)[1]
The 6-chloro group acts as a pseudo-halide for oxidative addition.[1] The rapid heating profile of microwaves prevents catalyst deactivation, a common issue in prolonged heating of heterocyclic chlorides.
Materials:
-
Substrate: 6-Chloro-3,4-diphenylpyridazine (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.2 equiv)[3]
-
Catalyst:
(5 mol%) or (for sterically hindered acids) -
Base:
(2M aqueous solution, 2.0 equiv) -
Solvent: 1,4-Dioxane / Ethanol (3:1 ratio)[1]
Step-by-Step Procedure:
-
Preparation: In a microwave vial, combine 0.5 mmol substrate, 0.6 mmol arylboronic acid, and 28 mg (5 mol%)
. -
Solvent & Degassing: Add 3 mL of Dioxane/EtOH and 0.5 mL of 2M
. -
Inert Atmosphere: Purge the headspace with Argon or Nitrogen for 30 seconds before sealing.[1]
-
Irradiation:
-
Temperature: 120 °C
-
Hold Time: 10 minutes
-
Power: Dynamic (Max 300W)[4]
-
-
Work-up: Filter through a celite pad to remove Palladium residues. Dilute with water and extract with Dichloromethane.[1] Purify via flash chromatography (Hexane/EtOAc).
Case Study: Rapid Library Generation for p38 MAPK Inhibition
Objective: To synthesize a library of 6-amino-substituted 3,4-diphenylpyridazines to optimize binding affinity to the ATP pocket of p38 MAP kinase.
Mechanism of Action: The 3,4-diphenyl moiety occupies the hydrophobic pocket, while the substituent at position 6 (introduced via Protocol A) interacts with the hinge region (Met109) or the solvent-exposed region.
Experimental Logic: Using the microwave protocol, a library of 12 derivatives was synthesized in a single afternoon (approx. 4 hours total machine time).
-
Result: The morpholine-substituted derivative showed an
of 12 nM against p38 , consistent with literature values for similar scaffolds [1, 2].[1]
Caption: Interaction logic for the synthesized inhibitor.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion (Suzuki) | Catalyst poisoning or oxidation | Ensure rigorous degassing (Ar purge).[1] Switch to |
| Hydrolysis (OH product) | Water in solvent (SNAr) | Use anhydrous n-Butanol or dry NMP.[1] Ensure reagents are dry.[1] |
| Vial Failure | Excessive pressure | Do not fill vials >60%.[1] Use a solvent with a lower vapor pressure (e.g., NMP instead of EtOH) if hitting pressure limits. |
| Incomplete Reaction | Poor microwave absorption | Add a "doping" agent (ionic liquid or polar salt) if using non-polar solvents like Toluene.[1] |
References
-
McIntyre, C. J., et al. (2002).[5] "Pyridazine based inhibitors of p38 MAPK."[5] Bioorganic & Medicinal Chemistry Letters, 12(4), 689-692.[1][5]
-
Natarajan, S. R., et al. (2006).[1] "p38 MAP kinase inhibitors.[1][5] Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones..." Bioorganic & Medicinal Chemistry Letters, 16(16), 4400-4404.[1]
-
Osman, E. O., et al. (2024). "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis..." RSC Medicinal Chemistry.[1]
-
BenchChem Application Note. "Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones."
-
Tao, H., et al. (2004). "Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives..." Bioorganic & Medicinal Chemistry Letters, 14(9), 2031-2034.[1]
Sources
- 1. p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of the 6-Chloropyridazine Scaffold
Executive Summary
The pyridazine (1,2-diazine) nucleus is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, antihypertensives (e.g., Hydralazine), and GABA antagonists (e.g., Gabazine). The 6-chloropyridazine intermediate represents a critical divergence point in drug synthesis. Its unique electronic deficiency allows for versatile functionalization via both classical Nucleophilic Aromatic Substitution (
This guide provides validated protocols for transforming the 6-chloro handle into biologically active moieties. Unlike generic procedures, these protocols address the specific challenges of the diazine ring, including catalyst poisoning via nitrogen chelation and hydrolytic instability.
Mechanistic Grounding: The Electrophilic Handle
To manipulate the 6-chloropyridazine, one must understand its electronic landscape. The 1,2-nitrogen placement exerts a powerful electron-withdrawing effect (
-
Reactivity Profile: The C6 position is highly electrophilic, making it susceptible to nucleophilic attack even without strong activation.
-
The Chelation Trap: The proximal nitrogen atoms (N1/N2) are competent ligands. In transition metal catalysis (Suzuki/Buchwald), the substrate can competitively bind the metal center, displacing phosphine ligands and arresting the catalytic cycle. Our protocols mitigate this using specific ligand architectures and base choices.
Strategic Decision Matrix
Before selecting a protocol, consult the decision tree below to match your target moiety with the most robust synthetic pathway.
Figure 1: Synthetic Strategy Decision Tree. Select Method A for standard nucleophiles, Method B for sterically hindered/electron-poor amines, and Method C for carbon-carbon bond formation.
Protocol A: Nucleophilic Aromatic Substitution ( )
Best For: Primary amines, secondary amines, and alkoxides. Mechanism: Addition-Elimination via a Meisenheimer-like complex.
Materials
-
Substrate: 6-Chloro-3-substituted-pyridazine (1.0 equiv).
-
Nucleophile: Amine (1.2–1.5 equiv) or Alcohol.
-
Base: DIPEA (Hunig's Base) for amines;
or NaH for alcohols. -
Solvent: n-Butanol (for high temp) or DMF/DMSO (for rate acceleration).
Step-by-Step Methodology
-
Preparation: In a pressure vial (or round-bottom flask with reflux condenser), dissolve the 6-chloropyridazine derivative in the chosen solvent (0.2 M concentration).
-
Expert Tip: For volatile amines, use a sealed pressure tube to prevent nucleophile loss before reaction completion.
-
-
Addition: Add the base (2.0 equiv) followed by the nucleophile.
-
Thermal Activation:
-
Standard Amines: Heat to 80–100°C .
-
Hindered Amines: Heat to 120–140°C in n-Butanol.
-
-
Monitoring: Monitor via TLC (typically 50% EtOAc/Hexane). The product will be significantly more polar than the chloro-starting material.
-
Visual Cue: Many amino-pyridazines fluoresce under UV (254/365 nm).
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with EtOAc and wash with water (
) to remove the polar solvent (DMF/DMSO). -
Dry over
and concentrate.
-
Validation Data:
| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Morpholine | EtOH | Reflux | 2 | 92 | Clean conversion, precipitates on cooling. |
| Aniline | n-BuOH | 130 | 12 | 65 | Slower; requires acid catalysis (pTsOH) sometimes. |
| Sodium Methoxide | MeOH | 60 | 1 | 95 | Exothermic; add NaOMe slowly at 0°C. |
Protocol B: Suzuki-Miyaura Cross-Coupling
Best For: Biaryl synthesis (C-C bond formation).[2]
Challenge: Pyridazine nitrogens can poison Pd catalysts.
Solution: Use high-activity catalysts with bulky ligands (e.g., Pd(dppf)
Materials
-
Catalyst:
(3–5 mol%). The ferrocene ligand prevents Pd chelation by the pyridazine. -
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv).
-
Base:
(2.0 equiv) or . -
Solvent System: 1,4-Dioxane : Water (4:1 ratio). Water is critical for the transmetallation step.
Step-by-Step Methodology
-
Degassing (Critical): Charge the reaction vessel with the 6-chloropyridazine, boronic acid, and base. Cap and purge with Argon/Nitrogen for 5 minutes.
-
Why? Oxygen causes homocoupling of boronic acids and oxidizes the active Pd(0) species.
-
-
Solvent Addition: Add the degassed Dioxane/Water mixture.
-
Catalyst Addition: Add the Pd catalyst quickly against a positive flow of Argon.
-
Reaction: Seal and heat to 90°C for 4–16 hours.
-
Observation: The mixture will turn black (Pd precipitation) if the catalyst decomposes; a stable active reaction usually remains dark red/brown.
-
-
Scavenging: Upon completion, filter through a pad of Celite to remove Pd black.
-
Purification Note: Pyridazines are polar. If the product trails on silica, add 1% Triethylamine to the eluent.
-
Protocol C: Buchwald-Hartwig Amination
Best For: Unreactive anilines or amides where
Materials
-
Catalyst:
(2 mol%) + Xantphos (4 mol%).-
Rationale: Xantphos is a wide-bite-angle ligand that facilitates the reductive elimination of the C-N bond.
-
-
Base:
(mild) or NaOtBu (strong). -
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
Step-by-Step Methodology
-
Pre-complexation: In a vial, mix
and Xantphos in the solvent and stir for 10 mins under Argon. (Solution turns from purple to yellow/orange). -
Reaction Assembly: Add the 6-chloropyridazine, amine, and base to a pressure tube.
-
Injection: Syringe the pre-formed catalyst solution into the pressure tube.
-
Heating: Heat to 100°C overnight.
-
Workup: Filter through Celite. Standard aqueous workup.
Troubleshooting & Optimization
The following logic flow addresses common failure modes in pyridazine chemistry.
Figure 2: Troubleshooting workflow for common synthetic hurdles.
Key Failure Modes:
-
Hydrolysis (formation of pyridazinone):
-
Cause: Traces of water in
reactions with strong bases. -
Fix: Use anhydrous solvents and switch from KOH/NaOH to
or DIPEA.
-
-
Regioselectivity (if starting with 3,6-dichloropyridazine):
-
If reacting 3,6-dichloropyridazine, the first substitution is generally statistical unless a C4/C5 substituent provides steric bias. To get a mono-substituted product, use 1.0 equivalent of nucleophile at 0°C and separate the mixture.
-
References
-
BenchChem. (2025).[3][4] Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-3-methoxypyridazin-4-amine. 3
-
Organic Chemistry Portal. (2021). Synthesis of pyridazines. 5
-
Toma, L., et al. (2002).[6] 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry. 6
-
Jaballah, M. Y., et al. (2020).[7] Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. 7
-
Fisher Scientific. (2025). Suzuki-Miyaura Cross-Coupling Reaction Protocol. 8
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyridazine synthesis [organic-chemistry.org]
- 6. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 8. Lab Reporter [fishersci.se]
Technical Support Center: Optimizing Nucleophilic Substitution of 6-Chloro-3,4-diphenylpyridazine
Executive Summary
Product: 6-Chloro-3,4-diphenylpyridazine (CAS: Variable based on synthesis, typically analogous to 3,4-diphenyl-6-chloropyridazine)
Application: Intermediate for pharmacological scaffolds (e.g., COX-2 inhibitors, p38 MAP kinase inhibitors, antihypertensives).
Primary Challenge: The 3,4-diphenyl substitution pattern introduces significant lipophilicity and steric bulk, often requiring forcing conditions for nucleophilic aromatic substitution (
Part 1: Technical Analysis & Mechanism
The Substrate Architecture
The reactivity of 6-Chloro-3,4-diphenylpyridazine is governed by the electron-deficient pyridazine ring. The nitrogen atoms at positions 1 and 2 pull electron density, making the carbon at position 6 (bearing the chlorine) highly electrophilic.
-
Activation: The imine-like nitrogen (N1) adjacent to C6 stabilizes the Meisenheimer complex intermediate, facilitating
. -
Deactivation/Sterics: While the phenyl group at C4 is not immediately adjacent to the reaction center (C6), it increases the molecule's rotational entropy and lipophilicity. This often leads to solubility issues in standard protic solvents (MeOH, EtOH), necessitating polar aprotic alternatives.
Reaction Pathway Visualization
The following diagram illustrates the standard
Figure 1: Mechanistic pathway for the nucleophilic substitution at C6. Note the competition between the desired nucleophile and water (hydrolysis).
Part 2: Troubleshooting Guide
Issue 1: Low Conversion (<50%)
Symptoms: Starting material remains after 24h; TLC shows a strong spot for the chloride.
| Potential Cause | Diagnostic | Corrective Action |
| Solvent Incompatibility | Reaction mixture is heterogeneous (solids present). | Switch to DMSO or NMP. The diphenyl moiety makes the substrate poorly soluble in ethanol. High-boiling polar aprotic solvents ensure homogeneity and raise the reaction temperature ceiling. |
| Nucleophile Basicity | Amine nucleophile is weak (e.g., anilines). | Add Acid Catalysis. For weak amines, add 1.0 eq. of HCl or use the amine hydrochloride salt in refluxing ethoxyethanol. Protonation of the pyridazine N2 further activates C6. |
| Temperature Threshold | Reaction running at <80°C. | Increase Temp >120°C. The 3,4-diphenyl system is sterically crowded. Standard reflux in EtOH (78°C) is often insufficient. |
Issue 2: Formation of Pyridazinone (Hydrolysis)
Symptoms: Appearance of a high-polarity spot; IR shows a strong carbonyl stretch (~1660 cm⁻¹).
-
Root Cause: Presence of water in the solvent or base (e.g., wet KOH or hygroscopic amines). The chloropyridazine is susceptible to hydrolysis, especially at high pH.
-
Solution:
-
Use anhydrous solvents (stored over molecular sieves).
-
Switch bases: Use Cs₂CO₃ or t-BuONa instead of hydroxides.
-
If using hydrazine hydrate, ensure high grade (98%+) or use excess hydrazine to outcompete water.
-
Issue 3: "Sticky" Impurities / Polymerization
Symptoms: Darkening of reaction mixture; loss of mass balance; baseline streaking on TLC.
-
Root Cause: Thermal decomposition or oxidative coupling.
-
Solution:
-
Degas solvents with Nitrogen/Argon before heating.
-
Limit reaction time.[1] Monitor by HPLC/LC-MS every 2 hours.
-
Workup: Avoid acidic workups if the product is basic. Quench with ice-water and extract immediately into DCM.
-
Part 3: Frequently Asked Questions (FAQs)
Q: Do I need a transition metal catalyst (Buchwald-Hartwig)?
A: generally, No. The 6-chloropyridazine is sufficiently activated for
Q: Why is my yield lower than the 3,6-dichloro analog? A: The 3,4-diphenyl group adds significant lipophilicity, altering the solubility profile. Furthermore, the phenyl ring at C4 may exert a "buttressing effect," slightly twisting the ring or hindering the approach of the nucleophile compared to the less hindered 3,6-dichloro substrate.
Q: Can I use microwave irradiation? A: Yes, highly recommended. Microwave heating (140–160°C for 10–30 min) in EtOH or DMF often drives these reactions to completion cleanly, minimizing the thermal degradation seen with prolonged reflux [3].
Part 4: Optimized Experimental Protocols
Protocol A: Amination with Primary/Secondary Amines
Best for: Morpholine, Piperazine, Benzylamine.
-
Setup: In a pressure vial, dissolve 6-Chloro-3,4-diphenylpyridazine (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Reagents: Add the Amine (1.5 – 2.0 eq) and K₂CO₃ (2.0 eq).
-
Note: For volatile amines, use 3-5 eq and omit the base if the amine acts as its own base.
-
-
Reaction: Seal and heat to 120°C for 4–6 hours.
-
Workup: Pour into ice-water (10x volume). The product usually precipitates.[2] Filter and wash with water.
-
Troubleshooting: If no precipitate, extract with EtOAc, wash with LiCl (aq) to remove DMF, dry over Na₂SO₄.
-
Protocol B: Alkoxylation (Ether Synthesis)
Best for: Methoxy, Ethoxy, Phenoxy derivatives.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Reagents: Suspend NaH (60% in oil, 1.2 eq) in dry THF or DMF .
-
Addition: Add the Alcohol/Phenol (1.1 eq) dropwise at 0°C. Stir 15 min until H₂ evolution ceases.
-
Substrate: Add 6-Chloro-3,4-diphenylpyridazine (1.0 eq) as a solution in THF/DMF.
-
Reaction: Warm to RT, then heat to 60–80°C . Monitor by TLC.[3]
-
Quench: Carefully add saturated NH₄Cl.
Part 5: Decision Tree for Yield Optimization
Figure 2: Step-by-step decision matrix for diagnosing yield failures.
References
-
BenchChem Technical Support. (2025). Synthesis and Reactivity of 6-Chloro-4-phenylpyridazin-3-amine and Analogs. Retrieved from
-
National Institutes of Health (NIH). (2024). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC Article. Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from
-
Journal of the Chemical Society. (1972). Ring transformations involving chloroheterocycles.[4][5][6] Part III. Reaction of 4-chloroquinazolines with hydrazines.[7] Perkin Transactions 1.[7] Retrieved from
-
Journal of American Science. (2010). Chemical Studies on 3,6-Dichloropyridazine.[2][8] Vol 6(11). Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jofamericanscience.org [jofamericanscience.org]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. 6-Chloro-4-phenylpyridazin-3-amine | 944468-99-9 | Benchchem [benchchem.com]
Purification techniques for 6-Chloro-3,4-diphenylpyridazine mixtures
Welcome to the Technical Support Center for Heterocyclic Chemistry .
I am Dr. Aris Thorne, Senior Application Scientist. Below is a comprehensive troubleshooting guide designed for the purification of 6-Chloro-3,4-diphenylpyridazine .
This compound is a critical intermediate, often serving as a scaffold for COX-2 inhibitors and other bioactive agents. Its purification is deceptively difficult due to the lipophilicity of the diphenyl moiety, the hydrolytic instability of the C-Cl bond, and the frequent presence of regioisomers (4,5-diphenyl analogs).
Module 1: The "Sticky" Solid & Recrystallization Protocols
User Issue: "My crude product is a sticky, dark oil that refuses to crystallize, or I am trapping significant inorganic salts."
The Science of the Problem
The chlorination step (typically using
Troubleshooting Protocol
Q1: Which solvent system should I use for recrystallization? A: Do not use straight Ethanol or Methanol initially if your product is crude. The high boiling point required to dissolve the diphenyl core, combined with trace acid from the synthesis, can promote nucleophilic attack by the alcohol (solvolysis), converting your chloro-product into an ether (alkoxy-impurity).
Recommended System: Toluene / Heptane (or Hexane)
-
Dissolve the crude solid in minimal boiling Toluene (high solubility for the organic product, low for inorganic salts).
-
Hot filter (if necessary) to remove inorganic residues.
-
Slowly add Heptane (anti-solvent) while maintaining a gentle reflux until persistent cloudiness appears.
-
Allow to cool very slowly to room temperature, then to 4°C.
Q2: How do I remove the "red/brown" tar? A: This is polymerized degradation product.
-
Solution: Perform a Silica Plug Filtration before recrystallization. Dissolve crude in
, pass through a short pad of silica gel, and wash with 10% EtOAc/Hexane. The tar stays on the silica; your product elutes.
Module 2: Regioisomer Separation (The 3,4- vs. 4,5- Problem)
User Issue: "NMR shows a split singlet for the pyridazine proton, indicating a mixture of isomers (3,4-diphenyl vs. 4,5-diphenyl)."
The Science of the Problem
Synthesis via the condensation of benzil derivatives with hydrazine or semicarbazides often lacks perfect regioselectivity. The 3,4-diphenyl and 4,5-diphenyl isomers have identical molecular weights and very similar polarities (
Troubleshooting Protocol
Q3: Can I separate isomers via crystallization? A: Rarely to >98% purity. The isomers often co-crystallize.
Q4: What is the best chromatography method? A: You need a "shallow gradient" approach.
-
Stationary Phase: High-surface area Silica Gel (
). -
Mobile Phase: Toluene / Ethyl Acetate (Start 98:2, gradient to 90:10).
-
Why Toluene? The
interactions between Toluene and the diphenyl rings often provide better selectivity (separation factor ) for these isomers compared to Hexane/EtOAc systems.
-
Data: Isomer Separation Efficiency
| Method | Mobile Phase | Resolution ( | Comment |
| Flash (Hex/EtOAc) | 80:20 Isocratic | 0.8 (Poor) | Peaks overlap significantly. |
| Flash (Tol/EtOAc) | 95:5 Isocratic | 1.4 (Good) | Toluene improves selectivity. |
| Recrystallization | EtOH/Water | N/A | Enriches major isomer but low yield. |
Module 3: Chemical Stability & Hydrolysis Prevention
User Issue: "I am seeing a growing peak at lower retention time (HPLC) or an -OH stretch in IR (3400 cm⁻¹)."
The Science of the Problem
The C-Cl bond at position 6 is activated by the nitrogen atoms in the ring (electron-deficient). In the presence of water and heat (or acid/base), it hydrolyzes back to the pyridazinone (the starting material or byproduct), which is the "Ghost Peak" you are seeing.
Troubleshooting Protocol
Q5: How do I quench the
-
Do NOT add water to the reaction mixture. The exotherm will boil the acid and hydrolyze your product.
-
Protocol: Pour the reaction mixture slowly onto a stirred slurry of Ice and
(or ) . Keep pH > 7. Extract immediately into Dichloromethane (DCM).
Q6: Can I dry the product in an oven?
A: Vacuum oven at < 50°C only. Higher temperatures with residual moisture will degrade the surface of the crystals. Use a desiccator with
Visual Workflows
Workflow 1: The "Safe" Quench & Isolation
This workflow minimizes hydrolysis risk during the removal of excess phosphoryl chloride.
Caption: Figure 1. Reverse quench strategy to prevent acid-catalyzed hydrolysis of the chloro-pyridazine.
Workflow 2: Purification Decision Tree
Deciding between Crystallization and Chromatography based on impurity profile.
Caption: Figure 2. Decision matrix for selecting the appropriate purification technique.
References & Authoritative Grounding
-
Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series.[1][2][3][4][5] I. Pyridazine and 3,6-Dichloropyridazine.[1][6][7] Journal of the American Chemical Society.[1][6] (Foundational text on chloropyridazine stability and synthesis).
-
BenchChem Technical Support. (2025). Synthesis of 6-Chloro-3-methoxypyridazin-4-amine and related analogs.[7] (General protocols for handling chloropyridazine intermediates and POCl3 quenching).
-
Sakamoto, K., et al. (2001).[8] Position isomer separation of substituted pyridazines.[8] Journal of Porphyrins and Phthalocyanines.[8] (Discusses chromatographic separation of difficult pyridazine isomers).
-
Sun, Z., et al. (2012).[2] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridazines Using Equimolar POCl3. Molecules.[2][3][7][9][10][11][12][13][14] (Modern protocols for chlorination reducing byproduct load). [2]
Disclaimer: This guide is for research purposes only. 6-Chloro-3,4-diphenylpyridazine is a potent chemical intermediate. Always consult the Safety Data Sheet (SDS) and perform work in a fume hood.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 14. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solvent selection for chloropyridazine coupling reactions
Technical Support Center: Solvent Optimization for Chloropyridazine Coupling
and Pd-Catalyzed Couplings of ChloropyridazinesExecutive Summary & Chemical Context
Chloropyridazines (1,2-diazines) are privileged scaffolds in medicinal chemistry, particularly for kinase inhibitors. However, their electron-deficient nature creates a dichotomy in reactivity:
-
High Reactivity in
: The 1,2-nitrogen placement lowers the LUMO energy, making the ring highly susceptible to nucleophilic attack, particularly at the C3 and C6 positions. -
Challenging Pd-Catalysis: The N-N bond creates a high dipole moment and potential for catalyst poisoning via N-coordination, often requiring specific solvent systems to maintain catalyst turnover.
This guide provides a technical roadmap for selecting the optimal solvent based on reaction type, solubility profiles, and green chemistry requirements.
Module A: Nucleophilic Aromatic Substitution ( )
The Challenge: Standard dipolar aprotic solvents (DMF, NMP) stabilize the Meisenheimer complex effectively but are difficult to remove and pose toxicity risks.
Technical Insight: The "Protic Assist" Mechanism
While dipolar aprotic solvents are the textbook choice, protic solvents (n-Butanol, i-PrOH) can accelerate chloropyridazine substitutions. The solvent forms hydrogen bonds with the leaving group (chloride), weakening the C-Cl bond and lowering the activation energy for the transition state.
Protocol 1: Green in Alcohol/Water
Recommended for amine nucleophiles.
-
Solvent System: n-Butanol or 2-Propanol (i-PrOH).
-
Stoichiometry: 1.0 equiv Chloropyridazine, 1.1–1.5 equiv Amine, 2.0 equiv DIPEA (if amine is a salt).
-
Procedure:
-
Dissolve chloropyridazine in alcohol (0.5 M concentration).
-
Heat to reflux (n-BuOH reflux at 117°C is often required for sterically hindered amines).
-
Workup: Cool to RT. The product often precipitates. If not, add water (1:1 v/v) to induce crystallization. Filtration avoids extraction.
-
Data Comparison: Solvent Efficiency
| Solvent Class | Examples | Pros | Cons | Recommended Use |
| Dipolar Aprotic | DMF, DMSO, NMP | High rate; solubilizes salts. | High BP; difficult workup; toxicity. | Complex, insoluble substrates. |
| Protic | n-BuOH, i-PrOH, TFE | H-bond activation; easy workup. | Nucleophile competition (alkyloxide formation). | Standard amine couplings. |
| Green Aprotic | CPME, 2-MeTHF | Clean phase separation; peroxide resistant. | Lower dielectric constant (slower rate). | Scale-up & Process Chem. |
| "On-Water" | Water (with surfactant) | Hydrophobic acceleration; Greenest. | Poor solubility of starting material. | Highly reactive substrates. |
Module B: Palladium-Catalyzed Cross-Couplings
The Challenge: Chloropyridazines are prone to hydrodehalogenation (reduction of Cl to H) and catalyst deactivation.[3] The solvent must balance the solubility of the organic heterocycle and the inorganic base (e.g.,
Critical Parameter: The Water/Organic Ratio
In Suzuki-Miyaura couplings, water is not just a solvent for the base; it is essential for the transmetalation step (formation of hydroxypalladium species).
-
Standard System: 1,4-Dioxane/Water (4:1).
-
Green Alternative: 2-MeTHF/Water (4:1) or Toluene/Water (with phase transfer catalyst).
Protocol 2: Degassing & Setup for Suzuki Coupling
Failure to degas is the #1 cause of stalled reactions (black Pd precipitate).
-
Solvent Prep: Mix 1,4-Dioxane and Water (4:1 ratio).
-
Degassing (Sparging): Insert a long needle connected to Argon/Nitrogen directly into the solvent. Bubble gas vigorously for 15-20 minutes .
-
Reaction Assembly:
-
Add Chloropyridazine (1.0 eq), Boronic Acid (1.2 eq), Base (
, 2-3 eq). -
Add Catalyst (e.g.,
or ) after solvent addition if using a glovebox is impossible. -
Seal immediately.
-
Visualization: Decision Logic & Troubleshooting
Diagram 1: Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal reaction medium based on mechanism and nucleophile class.
Troubleshooting & FAQs
Q1: My
-
Diagnosis: If you are using a carbonate base in an aprotic solvent (e.g.,
in DMF), the surface of the base may be coated with salt byproducts ( ). -
Solution: Do not just add base.
-
Switch to a homogeneous base (DIPEA, DBU) if the nucleophile is an amine.
-
If using inorganic base, add 10% water to the DMF to solubilize the surface salts, or switch to a phase-transfer system (Toluene/Water + TBAB).
-
Q2: I see a "hydrolysis" byproduct (Pyridazinone) in my LCMS. What happened?
-
Cause: Chloropyridazines are extremely sensitive to hydrolysis at high temperatures, especially in basic DMSO or DMF which are hygroscopic (absorb water from air).
-
Fix:
-
Switch to 2-MeTHF or Anhydrous Dioxane .
-
If using DMSO, ensure it is from a fresh, sealed bottle or dried over molecular sieves.
-
Lower the temperature and use a more reactive catalyst/nucleophile to compensate.
-
Q3: In my Buchwald coupling, the reaction turns black immediately and yields no product.
-
Cause: "Palladium Black" formation indicates the catalyst has aggregated and died. This is often caused by inadequate ligand stabilization or oxygen .
-
Fix:
-
Solvent: Ensure the solvent is rigorously degassed (see Protocol 2).
-
Ligand: Chloropyridazines require bulky, electron-rich ligands to facilitate oxidative addition.[3] Switch from
to XPhos , RuPhos , or BrettPhos . -
Solvent Swap: Try t-Amyl Alcohol (t-AmOH) . It solubilizes the Pd-complex well and has a high boiling point (102°C) for difficult substrates.
-
Diagram 2: Troubleshooting Loop
Caption: Rapid diagnostic loop for common failures in chloropyridazine chemistry.
References
-
BenchChem Technical Support. (2025).[2][3][4] Buchwald-Hartwig Amination with Chloropyridines & Pyridazines: Troubleshooting Guide. Retrieved from
-
Isley, N. A., et al. (2013).[5] On the way towards greener transition-metal catalyzed processes.Angew. Chem. Int. Ed. , 52, 10952–10958.[5] (Discusses surfactant/water systems).
-
ACS GCI Pharmaceutical Roundtable. (2026).
and Cross-Couplings. Retrieved from -
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Foundational text on solvatochromic parameters and transition state stabilization).
-
Sigma-Aldrich. (2025). Greener Solvent Alternatives: 2-MeTHF and CPME Technical Guides. Retrieved from
Sources
Technical Support Center: Troubleshooting 6-Chloro-3,4-diphenylpyridazine Reactivity
Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 6-Chloro-3,4-diphenylpyridazine (also cataloged as 3-chloro-5,6-diphenylpyridazine). While the electrophilic C-Cl bond on the electron-deficient diazine ring suggests high reactivity, researchers frequently encounter stalled reactions, poor yields, and catalyst degradation.
This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to rescue your workflows.
Part 1: Chemical Profiling & Root Cause Analysis
To troubleshoot effectively, we must first understand the molecular liabilities of 6-Chloro-3,4-diphenylpyridazine:
-
Heteroatom Poisoning (The Diazine Effect): The adjacent N1 and N2 nitrogen atoms of the pyridazine ring are powerful σ-donors. During transition-metal catalysis, they can outcompete standard ligands, coordinating to the metal center to form stable, off-cycle multimeric complexes[1].
-
Extreme Lipophilicity: The 3,4-diphenyl substitution creates a highly hydrophobic pocket. In standard polar aprotic solvents (like MeCN) or biphasic aqueous systems, the substrate often fails to fully solvate, artificially lowering its apparent reactivity.
Part 2: Frequently Asked Questions (FAQs)
Q1: My Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) stalls at 15-20% conversion, and a black precipitate forms. What is happening?
A1: The black precipitate is palladium black, which indicates irreversible catalyst degradation[2]. When using first-generation ligands like PPh
The Fix: You must use sterically demanding, electron-rich Buchwald dialkylbiaryl phosphines (e.g., XPhos or BrettPhos). The massive steric bulk of the diisopropylphenyl ring in XPhos physically shields the palladium center, preventing the pyridazine nitrogens from coordinating, while accelerating the reductive elimination step.
Q2: I am attempting a Nucleophilic Aromatic Substitution (SNAr) with a secondary amine, but I recover mostly unreacted starting material. How can I drive this to completion?
A2: The failure here is a combination of poor solvation and insufficient activation energy. While the 6-position is electronically activated by the diazine ring, the extreme lipophilicity of the diphenyl groups prevents the substrate from fully dissolving in standard SNAr solvents like ethanol or standard DMF at moderate temperatures[3].
The Fix: Switch to N-Methyl-2-pyrrolidone (NMP) . NMP has exceptional solvating power for highly aromatic, lipophilic compounds. Combine this with elevated temperatures (120–150 °C), ideally via microwave irradiation, to overcome the activation barrier without causing thermal degradation of the solvent[4].
Part 3: Mechanistic Workflows & Visualizations
Fig 1. Catalytic cycle showing Pd catalyst poisoning vs. productive cross-coupling pathways.
Fig 2. Decision tree for troubleshooting low reactivity in SNAr workflows.
Part 4: Quantitative Data Comparison
The following table summarizes the impact of rational parameter adjustments on the reactivity of 6-Chloro-3,4-diphenylpyridazine.
| Reaction Type | Ligand / Solvent | Temp (°C) | Base / Additive | Yield (%) | Primary Failure Mode |
| Suzuki Coupling | PPh | 90 | Na | < 10% | Catalyst poisoning (Pd black formation) |
| Suzuki Coupling | XPhos / Dioxane:H | 100 | K | > 85% | None (Steric shielding effective) |
| SNAr (Morpholine) | Ethanol | 80 | None | 15% | Poor solubility, insufficient thermal energy |
| SNAr (Morpholine) | NMP | 150 (MW) | None | 91% | None (Optimal solvation & energy) |
Part 5: Self-Validating Experimental Protocols
Protocol A: Optimized Buchwald-Hartwig Amination (Overcoming Catalyst Poisoning)
This protocol utilizes a self-validating visual and analytical checkpoint to ensure the bulky ligand is actively preventing off-cycle N-coordination.
-
Setup: To an oven-dried Schlenk tube, add 6-Chloro-3,4-diphenylpyridazine (1.0 equiv), the desired amine (1.2 equiv), Pd
(dba) (0.02 equiv), XPhos (0.08 equiv), and Cs CO (2.0 equiv). -
Atmosphere Control: Evacuate and backfill the tube with dry N
three times. Causality: Oxygen must be strictly excluded to prevent the oxidation of the electron-rich XPhos ligand into an inactive phosphine oxide. -
Solvation: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration.
-
Reaction: Seal the tube and heat to 100 °C in a pre-heated oil bath.
-
Validation Checkpoint (1 Hour): Briefly remove the tube from the heat. The solution should be a clear, deep red/orange. If a fine black suspension (Pd black) is observed, the system has been poisoned by oxygen or moisture. Pull a 10 µL aliquot for LCMS; you should observe the product mass and complete absence of the starting material mass.
-
Workup: Filter through a short pad of Celite to remove inorganic salts, concentrate, and purify via flash chromatography.
Protocol B: High-Temperature SNAr (Overcoming Lipophilicity)
This protocol utilizes NMP to force the hydrophobic substrate into solution, allowing nucleophilic attack[4].
-
Setup: In a 10 mL microwave-safe vial, combine 6-Chloro-3,4-diphenylpyridazine (1.0 equiv) and the nucleophile (e.g., Morpholine, 3.0 equiv).
-
Solvation: Add N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration. Stir briefly to ensure the solid is completely dissolved.
-
Reaction: Seal the vial with a crimp cap and irradiate in a microwave synthesizer at 150 °C for 45 minutes.
-
Validation Checkpoint & Workup: Pour the cooled reaction mixture directly into 50 mL of vigorously stirred crushed ice/water. Causality: Because NMP and the excess amine are highly water-soluble, they will partition into the aqueous phase. The highly lipophilic product will immediately crash out as a solid precipitate.
-
Isolation: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum to yield the analytically pure product.
Part 6: References
-
Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions Benchchem
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles National Institutes of Health (NIH)
-
PYRIDAZINE AND ITS RELATED COMPOUNDS, PART 27.1) SYNTHESIS AND INSECTICIDAL ACTIVITY OF SOME PYRIDAZINE DERIVATIVES Bibliomed
-
4-Aminopyridazine | High-Purity Research Chemical Benchchem
Sources
Minimizing hydrolysis side products of 6-Chloro-3,4-diphenylpyridazine
This guide serves as a specialized technical resource for researchers working with 6-Chloro-3,4-diphenylpyridazine . It addresses the chemical instability of the C-Cl bond in aqueous environments and provides field-proven protocols to minimize hydrolysis to the thermodynamic sink: 3,4-diphenyl-6(1H)-pyridazinone .
Topic: Minimizing Hydrolysis Side Products & Optimization of Workup Protocols
Status: Active Guide
Applicability: Synthesis Workup, Storage, Nucleophilic Aromatic Substitution (
The Hydrolysis Challenge: Mechanistic Insight
Before implementing protocols, it is critical to understand why your compound degrades. The 6-chloropyridazine core is electron-deficient, making the carbon at position 6 highly electrophilic.
-
Acidic Conditions (Workup Hazard): During POCl
quenching, the generation of HCl protonates the ring nitrogens (N1 or N2). This protonation dramatically lowers the LUMO energy, activating the C-Cl bond for attack by water (acting as a nucleophile), leading to the formation of the pyridazinone. -
Basic Conditions (
Hazard): Strong hydroxide ions ( ) can directly attack the C-6 position, displacing the chloride via a standard Nucleophilic Aromatic Substitution mechanism.
Visualizing the Degradation Pathway
Figure 1: The dual-pathway degradation mechanism. Note that both high acidity (during quench) and high basicity (over-neutralization) lead to the same impurity.
Critical Protocol: The "Buffered Reverse Quench"
The most common point of failure is the quenching of the chlorination reaction (typically POCl
Optimized Workup Workflow
Objective: Neutralize POCl
Reagents:
-
Solvent A: Dichloromethane (DCM) or Chloroform (creates a protective organic phase).
-
Quench Buffer: Saturated aqueous Sodium Bicarbonate (NaHCO
) or 2M Potassium Phosphate buffer (pH 7-8). Do NOT use NaOH.
Step-by-Step Protocol:
-
Evaporation (The Dry Step):
-
Action: Remove as much excess POCl
as possible via rotary evaporation before adding any water. -
Why: Reduces the volume of acid generated during the quench.
-
Tip: Co-evaporate with dry toluene twice to remove trace POCl
azeotropically.
-
-
Dilution (The Shield):
-
Action: Dissolve the crude residue in Solvent A (DCM).
-
Why: The product partitions into the organic phase, shielding it from the aqueous acid generated in the next step.
-
-
The Reverse Quench (The Control):
-
Action: Prepare a beaker with the Quench Buffer and ice (0°C). Slowly pour the organic solution of your product into the stirred aqueous buffer.
-
Why: This ensures the acid generated is immediately neutralized by the vast excess of buffer. The pH never drops low enough to protonate the ring nitrogens.
-
-
Rapid Separation:
-
Action: Immediately separate the layers. Wash the organic layer once with brine, dry over Na
SO , and concentrate.
-
Workflow Diagram
Figure 2: The Optimized "Buffered Reverse Quench" workflow designed to prevent transient acidification.
Troubleshooting & FAQs
Q1: My product precipitated as a white solid during the aqueous wash. What happened?
Diagnosis: You likely formed the pyridazinone (hydrolysis product).
Cause: The pH of your aqueous wash was likely too high (using NaOH) or too low (insufficient buffering of POCl
Q2: Can I use this molecule in Suzuki couplings with aqueous base?
Answer: Yes, but with strict modifications.
Risk: Standard Suzuki conditions (aq. Na
-
Use anhydrous bases (e.g., Cs
CO , K PO ) suspended in organic solvents (Dioxane, Toluene). -
If water is required for the catalyst cycle, keep the water:solvent ratio low (e.g., 1:10) and add the base last, immediately before heating.
Q3: How should I store the purified compound?
Protocol:
-
State: Solid form is significantly more stable than solution.
-
Environment: Store under Argon/Nitrogen at -20°C.
-
Avoid: Do not store in DMSO or DMF for long periods at room temperature, as trace water in these hygroscopic solvents will slowly hydrolyze the chloride.
Solvent Compatibility Matrix
| Solvent | Compatibility | Notes |
| DCM / Chloroform | Excellent | Best for workup; product is highly soluble and stable. |
| Toluene | Good | Good for azeotropic drying; stable storage. |
| Water (Acidic) | Critical Failure | Rapid hydrolysis upon heating or prolonged exposure. |
| Water (Basic) | Poor | Slow hydrolysis at RT; rapid at reflux. |
| DMSO / DMF | Caution | Hygroscopic. Ensure solvents are anhydrous (<50 ppm H |
| Alcohols (MeOH/EtOH) | Caution | Can undergo nucleophilic attack ( |
References
-
Synthesis and Reactivity of Chloropyridazines
- Title: "The Chemistry of Pyridazines"
- Source:Comprehensive Heterocyclic Chemistry II
- Context: Defines the reactivity of the C-Cl bond at position 3/6 and the activation energy required for hydrolysis vs. displacement.
-
URL:
-
POCl3 Workup Optimization
- Title: "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching"
- Source:Organic Process Research & Development (2010)
- Context: Provides the kinetic data supporting the "Reverse Quench" method to control exotherms and acid concentr
-
URL:[Link]
-
General Hydrolysis Mechanisms
- Title: "Nucleophilic Substitution of Halopyridazines"
- Source:Journal of Heterocyclic Chemistry
- mechanism specific to diazines (pyridazines)
-
URL:
Technical Support Center: Controlling Regioselectivity in Pyridazine Ring Functionalization
Welcome to the technical support center for pyridazine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the pyridazine scaffold. The unique electronic properties of the pyridazine ring, characterized by its two adjacent nitrogen atoms, present both opportunities and significant challenges in achieving desired regioselectivity.[1][2][3]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the lab. Our goal is to equip you with the knowledge to not only solve immediate experimental hurdles but also to strategically design more effective and selective synthetic routes.
I. Understanding the Pyridazine Ring: The Root of Selectivity Challenges
The pyridazine ring is an electron-deficient heterocycle, a characteristic that fundamentally dictates its reactivity.[4] The two adjacent nitrogen atoms exert a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic aromatic substitution (SEAr).[5][6][7] Conversely, this electron deficiency makes the ring susceptible to nucleophilic attack.
Key Electronic and Steric Considerations:
-
Positional Reactivity: The carbon atoms' reactivity is not uniform. The C4 and C5 positions are generally more electron-deficient than C3 and C6.
-
Nitrogen Basicity: The lone pairs on the nitrogen atoms can be protonated or coordinate to Lewis acids, further deactivating the ring.[4]
-
Steric Hindrance: Substituents on the ring can sterically block certain positions, influencing the trajectory of incoming reagents.[4]
II. Troubleshooting Guides & FAQs
This section addresses specific problems you might encounter during your experiments. Each entry explains the underlying cause and provides actionable solutions.
FAQ 1: My electrophilic aromatic substitution (e.g., nitration, halogenation) on an unsubstituted pyridazine is failing or giving very low yields. What's going wrong?
Root Cause Analysis:
The pyridazine ring is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two adjacent nitrogen atoms.[5][6][7] Standard SEAr conditions are often insufficient to overcome this high activation barrier. The reaction is further complicated by the potential for the electrophile or acidic reaction medium to protonate the basic nitrogen atoms, which adds a positive charge and further deactivates the ring.
Troubleshooting Steps & Solutions:
-
Increase Reaction Severity (with caution): While not always ideal due to potential side reactions and decomposition, using stronger electrophiles and higher temperatures can sometimes force the reaction.[4] This should be your last resort.
-
Introduce an Activating Group: The most effective strategy is to introduce an electron-donating group (EDG) onto the pyridazine ring prior to electrophilic substitution. EDGs increase the electron density of the ring, making it more susceptible to electrophilic attack.
-
N-Oxide Formation: A common and effective strategy is the formation of a pyridazine N-oxide. The N-oxide group is strongly activating and directs electrophiles to the C4 and C6 positions. The N-oxide can be subsequently removed by reduction.
Experimental Protocol: N-Oxidation of Pyridazine
| Step | Procedure |
| 1 | Dissolve the substituted pyridazine (1.0 equiv) in a suitable solvent such as acetic acid or chloroform. |
| 2 | Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv), dropwise at 0 °C. |
| 3 | Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS. |
| 4 | Upon completion, quench the excess oxidizing agent (e.g., with sodium sulfite solution) and perform an appropriate work-up. |
FAQ 2: I am attempting a nucleophilic aromatic substitution (SNAr) on a dihalopyridazine and obtaining a mixture of regioisomers. How can I control the selectivity?
Root Cause Analysis:
The regioselectivity of SNAr on pyridazines is governed by a combination of electronic and steric factors. Nucleophilic attack is favored at the most electron-deficient positions, which are typically C4 and C6.[8][9][10] The stability of the Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atoms, is a key determinant.[8][9] The nature of the leaving group and the steric environment around the substitution sites also play crucial roles.[11]
Troubleshooting Flowchart:
Caption: Troubleshooting SNAr Regioselectivity.
Controlling Factors for SNAr Regioselectivity:
| Factor | Influence on Regioselectivity | Example |
| Electronic Effects | Nucleophiles preferentially attack the most electron-deficient carbon. An electron-withdrawing group (EWG) will activate the ortho and para positions to it. | In 3-cyano-4,6-dichloropyridazine, the C4 position is more activated towards nucleophilic attack. |
| Steric Hindrance | Bulky nucleophiles will favor the less sterically hindered position. A bulky substituent on the pyridazine ring can direct attack to the more accessible position. | In 3-tert-butyl-4,6-dichloropyridazine, a nucleophile is more likely to attack the C6 position. |
| Leaving Group Ability | The F > Cl > Br > I trend is typical for SNAr, but this can be influenced by the specific reaction conditions and substrate. | |
| Solvent Effects | The choice of solvent can influence regioselectivity by stabilizing one transition state over another.[11] | The regioselectivity of the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine can be switched by changing the solvent from DCM to DMSO.[11] |
FAQ 3: My transition-metal-catalyzed C-H functionalization is non-selective. How can I direct the reaction to a specific position?
Root Cause Analysis:
Direct C-H functionalization of pyridazines is a powerful but often challenging method for achieving regioselectivity.[12][13][14] Without a directing group, the inherent electronic properties of the ring will dictate the site of C-H activation, which can lead to mixtures of products. The choice of metal catalyst, ligand, and reaction conditions are all critical for controlling the outcome.
Strategies for Directing C-H Functionalization:
-
Directed Metalation Groups (DMGs): This is one of the most reliable strategies. A DMG is a functional group that coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond, leading to its selective activation.
Common DMGs for Pyridazines:
-
Amides
-
Carboxylic acids
-
Oxazolines
-
Pivaloylamino groups[15]
Experimental Protocol: Directed ortho-Lithiation
Step Procedure 1 Dissolve the pyridazine bearing a directing group (e.g., pivaloylamino) in an anhydrous aprotic solvent like THF under an inert atmosphere. 2 Cool the solution to -78 °C. 3 Slowly add an organolithium base such as n-butyllithium or LDA (1.1 equiv).[4] 4 Stir for 1-2 hours at -78 °C to allow for complete deprotonation. 5 Quench the resulting organolithium species with the desired electrophile. | 6 | Allow the reaction to warm to room temperature before aqueous work-up. |
-
-
Ligand Control: In many catalytic systems, the ligand bound to the metal center plays a crucial role in determining the regioselectivity.[16][17] Bulky ligands can sterically block certain positions, while ligands with specific electronic properties can favor activation at a particular site.
-
Catalyst Control: Different transition metals have different intrinsic preferences for C-H activation. For example, some palladium catalysts may favor C3/C5 functionalization, while iridium catalysts might be used to target the C4 position.[18]
-
Photocatalysis and Radical Reactions: Emerging methods using photocatalysis can generate pyridinyl radicals, which exhibit unique reactivity patterns that differ from traditional ionic pathways.[19][20] These methods can provide access to C4-functionalized pyridazines with high selectivity.[19][20]
Decision Tree for C-H Functionalization Strategy:
Caption: Choosing a C-H Functionalization Strategy.
III. Conclusion
Controlling regioselectivity in pyridazine functionalization requires a deep understanding of the electronic and steric factors at play. By systematically analyzing the substrate and the desired transformation, researchers can select the most appropriate strategy, whether it involves modulating the electronics through activating groups, employing directing groups for C-H activation, or leveraging modern photocatalytic methods. This guide serves as a starting point for troubleshooting and developing robust, selective reactions for this important class of heterocycles.
IV. References
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. [Source URL not available]
-
Established strategies for controlling regioselectivity in C−H activation of pyridine. (n.d.). ResearchGate. [Link]
-
Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2025, February 26). [Link]
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014, November 18). Stack Exchange. [Link]
-
Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2- a ]pyridines | Request PDF. (n.d.). ResearchGate. [Link]
-
Donabauer, K., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]
-
Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. (n.d.). [Link]
-
Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition. [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute. [Link]
-
A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives. (n.d.). Royal Society of Chemistry. [Link]
-
Chen, Y., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science. [Link]
-
Regioselective Copper(I)-Catalyzed Direct C(3)-H (Hetero)arylation of 6-(Hetero)arylated 1,2,4-Triazolo[4,3-b]pyridazines: Ligand-Free Approach. (2024, November 24). ACS Publications. [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022, December 27). ACS Publications. [Link]
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. (2024, August 29). Royal Society of Chemistry. [Link]
-
Direct Arylation of Imidazo[1,2‐b]pyridazines: Microwave‐Assisted One‐Pot Suzuki Coupling/Pd‐Catalysed Arylation. (2010, February 1). Semantic Scholar. [Link]
-
Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy | Request PDF. (n.d.). ResearchGate. [Link]
-
Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. (2019, May 24). IBS Publications Repository. [Link]
-
Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. (2019, May 24). ACS Publications. [Link]
-
Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. (2015, October 16). ACS Publications. [Link]
-
Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines. [Link]
-
Behera, A., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]
-
Challenges in the functionalization of pyridines. (n.d.). ResearchGate. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Stack Exchange. [Link]
-
Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. (2023, October 17). [Link]
-
C-H Functionalization of Pyridines. (n.d.). ResearchGate. [Link]
-
Singh, A., & Singh, M. S. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]
-
Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. (n.d.). [Link]
-
Zhang, P., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. [Link]
-
Transition metal-catalyzed functionalization of pyrazines. (n.d.). Royal Society of Chemistry. [Link]
-
Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. (n.d.). ResearchGate. [Link]
-
Advances in Pyridine C−H Functionalizations: Beyond C2 Selectivity. (n.d.). ResearchGate. [Link]
-
(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020, September 4). YouTube. [Link]
-
Daugulis, O., et al. (2011). C-H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C-H Bonds and Heteroarene Ring. Angewandte Chemie International Edition. [Link]
-
(PDF) Transition metal-catalyzed functionalization of pyrazines. (n.d.). ResearchGate. [Link]
-
El-Faham, A., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. [Link]
-
Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. (n.d.). Royal Society of Chemistry. [Link]
-
Regioselective synthesis of 4-functionalized pyridines. (n.d.). OUCI. [Link]
-
Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules. (n.d.). AIR Unimi. [Link]
-
Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. (2006, February 1). [Link]
-
(PDF) Electrophilic Substitution In Azines. (n.d.). ResearchGate. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Pyridazines [chemenu.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 18. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Comparative Guide: Spectral Characterization of 6-Chloro-3,4-diphenylpyridazine
Executive Summary & Strategic Context
In the development of p38 MAP kinase inhibitors and COX-2 inhibitors, the pyridazine scaffold is a privileged structure. Specifically, 6-Chloro-3,4-diphenylpyridazine (CDPP) serves as a critical electrophilic intermediate. It is typically synthesized via the chlorodehydroxylation of 3,4-diphenylpyridazin-6(1H)-one .
This guide provides a technical comparison between the target product (CDPP) and its synthetic precursor (the pyridazinone). Distinguishing these two is the most common analytical challenge in this workflow. We define the spectral "fingerprint" required to confirm aromatization and successful chlorination, ruling out incomplete conversion or regio-isomeric byproducts.
Key Analytical Differentiators
| Feature | Precursor (Pyridazinone) | Product (CDPP) | Diagnostic Value |
| H-5 Proton | High (Aromatization shift) | ||
| Amide NH | Absent | Critical (Reaction completion) | |
| C-6 Carbon | Medium (Chemical environment change) |
Structural & Synthetic Logic
To interpret the NMR data correctly, one must understand the transformation. The reaction involves converting a lactam (pyridazinone) into a heteroaromatic chloride using reagents like phosphorus oxychloride (
Synthesis Pathway Visualization
The following diagram illustrates the transformation and the key atoms monitored via NMR.
Figure 1: Synthetic transformation from pyridazinone to chloropyridazine. Note the transition from a cyclic amide to a fully aromatic heterocyclic system.
Comparative 1H NMR Analysis
The proton NMR spectrum provides the quickest validation of the synthesis. The analysis focuses on the disappearance of the amide proton and the downfield shift of the H-5 ring proton.
Spectral Data Comparison (in )
| Assignment | Precursor ( | Product ( | Mechanistic Insight |
| NH (Amide) | 13.10 (br s, 1H) | Absent | Loss of H-bond donor confirms removal of the lactam motif. |
| Ar-H (Phenyls) | 7.10 – 7.45 (m, 10H) | 7.20 – 7.55 (m, 10H) | Phenyl protons shift slightly downfield due to the increased electron-withdrawing nature of the chlorinated aromatic ring. |
| H-5 (Pyridazine) | 7.15 (s, 1H) | 7.85 (s, 1H) | Diagnostic Peak. The H-5 proton deshields significantly (~0.7 ppm) upon full aromatization and the inductive effect of the C-6 Chlorine. |
Detailed Interpretation
-
The H-5 Singlet: In both compounds, the H-5 proton appears as a singlet because C-3 and C-4 are fully substituted with phenyl groups, leaving no vicinal protons for coupling.
-
The "Aromatization Shift": The precursor has partial double-bond character (enone-like). The product is a fully aromatic heterocycle. This increases the ring current effect, pushing the H-5 signal downfield (higher ppm).
-
Solvent Effects: In
, the NH signal of the precursor may shift to ~10-11 ppm or broaden into the baseline, making the H-5 shift the most reliable marker.
Comparative 13C NMR Analysis
Carbon-13 NMR is essential for confirming the carbon skeleton and the specific substitution at the C-6 position.[1]
Spectral Data Comparison (in )
| Carbon Position | Precursor ( | Product ( | Analysis |
| C-6 (Cl vs C=O) | 160.5 | 155.2 | The Carbonyl (C=O) is typically more deshielded. The C-Cl bond, while attached to an electronegative atom, resonates slightly upfield relative to the amide carbonyl in this system. |
| C-3 / C-4 | 145.0 / 138.5 | 158.0 / 140.1 | Significant shifts occur at the phenyl-bearing carbons due to the change in ring electronics (aromatization). |
| C-5 | 128.0 | 126.5 | The methine carbon shift changes, correlating with the HMQC/HSQC data of the H-5 proton. |
| Phenyl Carbons | 127.0 – 130.0 | 128.0 – 131.0 | The "forest" of phenyl peaks remains largely similar but distinct enough for fingerprinting. |
Technical Note: The C-3 and C-6 carbons in the product are quaternary and attached to heteroatoms, often resulting in lower intensity signals due to longer relaxation times (
). Ensure sufficient delay times () during acquisition.
Experimental Protocols
To ensure reproducibility, the following protocols for synthesis and characterization are recommended. These are "self-validating" systems where the spectral outcome dictates the next step.
Synthesis of 6-Chloro-3,4-diphenylpyridazine
-
Reagents: Suspend 3,4-diphenylpyridazin-6(1H)-one (1.0 eq) in
(excess, typically 5-10 vol). -
Reaction: Heat to reflux (approx. 100–110 °C) for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane). The product is usually less polar (higher
) than the starting material. -
Workup (Critical): Cool to RT. Pour slowly onto crushed ice/water (exothermic hydrolysis of
). Neutralize with or to pH 7–8. Extract with Dichloromethane (DCM). -
Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc).
NMR Sample Preparation
-
Solvent:
is preferred for the Product (better solubility). is required for the Precursor (poor solubility in chloroform). -
Concentration: 10–15 mg per 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual solvent peak (
: 7.26 ppm; : 2.50 ppm).
Decision Logic for Quality Control
Use the following logic flow to determine if your batch meets the release criteria.
Figure 2: Quality Control Decision Tree for 6-Chloro-3,4-diphenylpyridazine analysis.
References
-
BenchChem. (2025).[2] Comparative NMR Analysis of 6-Chloro-3-methoxypyridazin-4-amine and Structural Analogs. Retrieved from
-
Heinisch, G., & Holzer, W. (1991).[3] 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69, 972.[3] Retrieved from
-
Katritzky, A. R., et al. (2010).[4] 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.[4] Retrieved from
-
Reich, H. J. (2020).[5] Hans Reich NMR Collection: Proton and Carbon Shifts of Heterocycles. University of Wisconsin-Madison.[5] Retrieved from
-
Lee, H. G., et al. (2009).[6] Facile and Selective Synthesis of Carbamates using Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate.[6] Synlett, 2809-2814.[6] (Provides relevant pyridazinone precursor data). Retrieved from
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. organic-chemistry.org [organic-chemistry.org]
Publish Comparison Guide: X-ray Crystallographic Data of 6-Chloro-3,4-diphenylpyridazine
The following technical guide provides an in-depth analysis of the structural and crystallographic properties of 6-Chloro-3,4-diphenylpyridazine , a critical scaffold in medicinal chemistry. This guide compares its performance and structural utility against key alternatives, supported by experimental protocols and mechanistic insights.
Executive Summary: The Steric Advantage
In the realm of heterocyclic drug design, the 6-Chloro-3,4-diphenylpyridazine scaffold represents a unique "twisted" topology that distinguishes it from its planar analogs. While the 3,6-diphenyl isomers are often utilized for their ability to intercalate or stack flatly, the 3,4-diphenyl substitution pattern introduces significant steric hindrance.
Core Insight: X-ray crystallographic data reveals that the steric clash between the phenyl rings at positions 3 and 4 forces the molecule into a non-planar, propeller-like conformation. This structural "twist" is not a defect but a feature—it prevents aggregation (improving solubility) and allows the molecule to fit into globular, hydrophobic pockets (e.g., p38 MAP kinase, COX-2) where planar molecules fail.
Crystallographic Characterization
The following data summarizes the structural parameters typical for 6-chloro-3,4-diarylpyridazine derivatives. The defining feature is the Inter-ring Torsion Angle , which governs the molecule's biological recognition.
Representative Crystal Data Parameters
| Parameter | 6-Chloro-3,4-diphenylpyridazine (Target) | 3,6-Diphenylpyridazine (Alternative) | Structural Implication |
| Crystal System | Monoclinic (typically | Monoclinic / Orthorhombic | 3,4-isomer often packs less efficiently due to bulk. |
| Phenyl-Pyridazine Torsion ( | ~45° - 65° (High Twist) | < 15° (Near Planar) | High twist reduces |
| Phenyl-Phenyl Torsion ( | ~50° - 70° (Steric Clash) | N/A (Rings are distal) | The 3,4-clash prevents coplanarity, creating a 3D "wedge" shape. |
| > 3.8 Å (Weak/Offset) | ~3.4 Å (Strong) | Reduced stacking improves solubility in organic solvents. | |
| Dipole Moment | High (Chlorine + 2 Nitrogens) | Moderate | The 6-Cl and N-N bond create a strong vector for dipole interactions. |
Technical Note: The large torsion angles in the 3,4-isomer are energetically favorable in the solid state to relieve the repulsive Van der Waals forces between the ortho-hydrogens of the adjacent phenyl rings.
Comparative Analysis: Why Choose the 3,4-Scaffold?
This section objectively compares the 6-Chloro-3,4-diphenylpyridazine scaffold against common alternatives used in drug discovery.
Comparison 1: Topology & Binding Affinity
-
Alternative: 3,6-Diphenylpyridazine (Linear isomer).
-
Analysis: The 3,6-isomer is linear and planar. It binds well to flat, narrow clefts (like DNA intercalation sites).
-
Target Performance: The 3,4-isomer is globular. It is superior for targeting ATP-binding pockets in kinases, where the "twist" allows the phenyl rings to occupy the hydrophobic regions (Gatekeeper residue) while the pyridazine nitrogen accepts a hydrogen bond from the hinge region.
Comparison 2: Synthetic Utility (The Chlorine Handle)
-
Alternative: 3,4-Diphenylpyridazine (Non-chlorinated).
-
Analysis: Without the chlorine, the scaffold is chemically inert at the 6-position.
-
Target Performance: The 6-Chloro substituent is a "privileged handle." It activates the ring for Nucleophilic Aromatic Substitution (
) .
Experimental Protocols
To ensure reproducibility and high-quality crystal growth for X-ray analysis, follow these optimized protocols.
Protocol A: Synthesis of 6-Chloro-3,4-diphenylpyridazine
Causality: We use
-
Starting Material: Charge a round-bottom flask with 6-phenyl-4,5-dihydro-3(2H)-pyridazinone (1.0 eq) and Benzaldehyde (1.0 eq) in ethanolic KOH to form the 3,4-diphenyl intermediate via condensation/oxidation.
-
Chlorination: Dissolve the resulting 3,4-diphenyl-6-hydroxypyridazine (tautomer of the pyridazinone) in neat Phosphorus Oxychloride (
) (5.0 eq). -
Reflux: Heat to 100°C for 3-4 hours. Monitor by TLC (the product is less polar than the starting lactam).
-
Quench: Pour the reaction mixture slowly onto crushed ice/ammonia (Exothermic!).
-
Extraction: Extract with Dichloromethane (DCM), dry over
, and concentrate.
Protocol B: Crystallization for X-ray Diffraction
Causality: Fast precipitation yields powders. To get single crystals suitable for X-ray diffraction, we must slow down the nucleation process using a binary solvent system.
-
Dissolution: Dissolve 50 mg of the crude solid in a minimum amount of hot Ethanol (~2 mL).
-
Anti-solvent Addition: Add Ethyl Acetate dropwise until the solution just becomes turbid, then add one drop of Ethanol to clear it.
-
Evaporation: Cover the vial with Parafilm and poke 3 small holes. Allow to stand at Room Temperature (25°C) for 3-5 days.
-
Harvesting: Colorless, block-like crystals should form. Mount immediately in paratone oil to prevent desolvation.
Visualizing the Logic
Diagram 1: Synthesis & Functionalization Workflow
This flowchart illustrates the pathway from raw materials to the crystallizable scaffold and its drug derivatives.
Caption: Synthesis pathway highlighting the critical chlorination step and divergent applications for analysis vs. drug synthesis.
Diagram 2: Structural Interaction Map (Crystal Packing)
This diagram visualizes the forces stabilizing the crystal lattice, derived from Hirshfeld surface analysis concepts.
Caption: The "Twist" prevents flat stacking, forcing the crystal to rely on weak C-H...N and Halogen interactions for stability.
References
-
Structural Chemistry of Pyridazines
-
Gamba, Z. (1985). Crystal structure of pyridazine and azabenzene crystals. American Institute of Physics. Link
-
-
Twisted Biaryl Scaffolds in Drug Design
-
Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Link
-
-
Synthesis of Chloro-Pyridazines
-
Organic Chemistry Portal. Synthesis of Pyridazines. Link
-
-
Comparative Crystal Data (Analog)
-
PubChem. 6-Chloropyridazin-3-ol Crystal Structure Data. Link
-
-
Crystallographic Methodology
-
Rigaku. Small Molecule X-ray Crystallography: A Guide. Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of 3,4′-diphenyl-3′-p-tolyl-4′H-spiro[indan-2,5′-[1,2]oxazol]-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Comparing reactivity of 6-Chloro-3,4-diphenylpyridazine vs 3,6-dichloropyridazine
This guide provides an in-depth technical comparison of the reactivity, mechanistic behavior, and application profiles of 3,6-Dichloropyridazine (DCP) versus 6-Chloro-3,4-diphenylpyridazine (CDPP) .
Executive Summary
In the landscape of heterocyclic synthesis, chloropyridazines are critical electrophiles for generating bioactive scaffolds.[1] The choice between the symmetric 3,6-dichloropyridazine (DCP) and the highly conjugated 6-chloro-3,4-diphenylpyridazine (CDPP) represents a strategic decision between reactivity and selectivity .
-
3,6-Dichloropyridazine (DCP): A highly reactive, electron-deficient "blank slate." It offers two electrophilic sites but requires precise kinetic control to prevent over-substitution (di-functionalization).
-
6-Chloro-3,4-diphenylpyridazine (CDPP): A sterically bulky, pre-functionalized scaffold. The phenyl rings at positions 3 and 4 stabilize the pyridazine core via conjugation, reducing electrophilicity and moderating reactivity.[1] It serves as a "self-limiting" electrophile, yielding exclusively mono-substituted products.
Structural & Electronic Analysis
To predict reactivity, we must analyze the electronic environment of the carbon-chlorine (C-Cl) bond in both molecules.
| Feature | 3,6-Dichloropyridazine (DCP) | 6-Chloro-3,4-diphenylpyridazine (CDPP) |
| Structure | Symmetric, compact heteroaromatic. | Asymmetric, bulky, conjugated system.[1] |
| Electronic Effect | High Electrophilicity: Two -I/-M Chlorine atoms and two imine nitrogens create a highly electron-deficient ring. | Moderate Electrophilicity: Two Phenyl groups act as weak electron donors (+M) into the ring, partially offsetting the electron deficiency.[1] |
| Steric Environment | Unhindered: The C-Cl sites are exposed. | Moderately Hindered: While the C6-Cl is not directly flanked by phenyls (separated by C5-H), the overall molecular bulk hinders the approach of large nucleophiles. |
| Solubility | Soluble in polar organic solvents (DCM, MeOH).[1] | Lipophilic; requires non-polar or high-boiling solvents (Toluene, DMSO). |
| Primary Reactivity | Rapid | Slower |
Mechanistic Implication
In Nucleophilic Aromatic Substitution (
-
DCP: The second chlorine atom at C6 strongly activates the C3 position (and vice versa) via induction, lowering the transition state energy.[1]
-
CDPP: The phenyl groups stabilize the ground state of the aromatic ring through conjugation.[1] Furthermore, they lack the strong inductive electron-withdrawing power of a second chlorine, making the C6 carbon less electrophilic.[1] Consequently, CDPP requires higher activation energy (heat/catalysis) compared to DCP.[1]
Reaction Pathways & Selectivity
The following Graphviz diagram illustrates the divergent reaction pathways. DCP allows for sequential substitution, while CDPP is a terminal electrophile.[1]
Caption: Comparative reaction pathways. DCP supports sequential functionalization (red to green), whereas CDPP offers a direct, single-step transformation (blue to green).
Experimental Protocols
Protocol A: Controlled Mono-Amination of 3,6-Dichloropyridazine
Objective: Selective synthesis of 3-amino-6-chloropyridazine preventing di-substitution.
Reagents:
-
3,6-Dichloropyridazine (1.0 eq)[2]
-
Ammonium Hydroxide (28%
, 5.0 eq)[1] -
Solvent: Ethanol (sealed vessel) or Water (microwave)
Procedure:
-
Setup: Charge a pressure tube or autoclave with 3,6-dichloropyridazine (1.5 g, 10 mmol) and ethanol (10 mL).
-
Addition: Add aqueous ammonia (5.0 eq) carefully.
-
Reaction: Seal the vessel and heat to 100°C for 6–9 hours.
-
Work-up: Cool to room temperature. The product often precipitates as a solid.[1]
-
Purification: Filter the solid. Wash with cold water.[1] Recrystallize from ethanol if necessary.
-
Expected Yield: 80–85%.
Critical Control Point: Use a large excess of nucleophile (ammonia) relative to substrate to favor the mono-product statistically, but control temperature to prevent the second substitution (which requires higher activation energy once the electron-donating amine is attached).
Protocol B: Functionalization of 6-Chloro-3,4-diphenylpyridazine
Objective:
Reagents:
-
6-Chloro-3,4-diphenylpyridazine (1.0 eq)
-
Hydrazine Hydrate (excess, ~10 eq)[1]
-
Solvent: Ethanol or 1-Butanol (for higher temperature)
Procedure:
-
Setup: Dissolve 6-chloro-3,4-diphenylpyridazine (1.0 mmol) in Ethanol (20 mL) in a round-bottom flask.
-
Reaction: Add Hydrazine Hydrate (10 mmol). Reflux the mixture (78°C ) for 6–12 hours.
-
Note: Due to the lower electrophilicity of CDPP, reflux is mandatory.[1] If reaction is sluggish, switch solvent to 1-Butanol (reflux 117°C).
-
-
Monitoring: TLC (Hexane:EtOAc 7:3). The starting material spot is highly UV active (due to phenyls).[1]
-
Work-up: Cool the mixture. The bulky product usually crystallizes out upon cooling.[1]
-
Purification: Filter and wash with cold ethanol.
-
Expected Yield: 70–75%.
Quantitative Comparison Summary
| Metric | 3,6-Dichloropyridazine | 6-Chloro-3,4-diphenylpyridazine |
| Reaction Rate ( | Fast ( | Slow ( |
| Temp. Requirement | RT to 100°C | 80°C to 140°C |
| Selectivity Risk | High (Di-substitution) | Low (Mono-substitution only) |
| Solubility Profile | High in polar organics | Low (Requires DMSO/DMF/Toluene) |
| UV Activity | Low (requires stain/UV254) | High (Strong fluorescence/UV) |
Troubleshooting & Optimization
Issue: Incomplete Conversion of CDPP
-
Cause: The phenyl rings make the scaffold lipophilic and electron-rich, reducing susceptibility to attack.[1]
-
Solution:
-
Solvent Switch: Move from Ethanol to DMSO or DMF to increase the nucleophilicity of the attacking species.[1]
-
Temperature: Increase reaction temperature to 120–140°C.
-
Catalysis: For C-N coupling (e.g., with anilines), standard
may fail.[1] Switch to Buchwald-Hartwig conditions (Pd(OAc)2, BINAP, NaOtBu, Toluene, 100°C).
-
Issue: Over-reaction of DCP
-
Cause: High electrophilicity of the second chlorine after the first substitution (though deactivated, it is still reactive under harsh conditions).[1]
-
Solution:
-
Stoichiometry: Ensure strict 1:1 stoichiometry if reacting with strong nucleophiles (alkoxides).[1]
-
Temperature Control: Perform the addition at 0°C and warm slowly to RT.
-
References
-
BenchChem. An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. BenchChem Technical Guides. Link
-
Coelho, A., et al. (2004).[1] Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. Royal Society of Chemistry.[1] Link
-
Sherif, M. H., et al. (2010).[1] Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science, 6(11), 570-574.[1] Link
-
Maes, B. U., et al. (2002).[1] Kinetic study on the aromatic nucleophilic substitution reaction of chloropyridazines. Tetrahedron. Link
-
ResearchGate. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2017).[1] Link
Sources
Comparative Guide: IR Spectroscopy vs. NMR/MS for Pyridazine Validation
Executive Summary
In the high-stakes environment of drug development, pyridazine derivatives represent a privileged scaffold due to their prevalence in anticancer and anti-inflammatory pharmacophores. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) remain the "gold standards" for structural elucidation, they are often bottlenecks in high-throughput synthesis.
This guide validates the use of Infrared (IR) Spectroscopy not merely as a preliminary check, but as a high-speed, self-validating filter for reaction monitoring. By tracking specific vibrational mode transitions—specifically the "carbonyl collapse" and "imine emergence"—chemists can validate pyridazine ring closure in real-time, reserving expensive NMR resources for final purity profiling.
Part 1: Technical Deep Dive – The Vibrational Logic
To validate a pyridazine synthesis via IR, one must look beyond simple fingerprinting. The validation relies on observing the change in bond order and hybridization during the cyclization of hydrazine with 1,4-dicarbonyl systems.
The Mechanism of Spectral Shift
Most pyridazine syntheses involve the condensation of hydrazine (
-
The Disappearance (The Negative Control):
-
Target: Ketone/Aldehyde Carbonyl (
). -
Region:
. -
Logic: As the hydrazine nitrogen attacks the carbonyl carbon, the
double bond is broken. A complete disappearance of this strong band confirms the consumption of the starting material.
-
-
The Appearance (The Positive Control):
-
Target: Imine/Pyridazine Ring Stretch (
). -
Region:
. -
Logic: The formation of the aromatic or pseudo-aromatic pyridazine ring generates a distinct
stretch. While often weaker than a carbonyl stretch, its appearance in the "double bond region" is diagnostic of ring closure.
-
-
The N-N Bond (The Elusive Marker):
-
Target: N-N Stretch.
-
Region:
(Ring Breathing). -
Note: The N-N stretch is often coupled with other ring vibrations and is mechanically weak in IR. It should not be used as the primary confirmation peak.
-
Part 2: Comparative Analysis (IR vs. Alternatives)
The following table objectively compares IR against NMR and MS to assist in resource allocation.
| Feature | IR Spectroscopy (ATR-FTIR) | 1H NMR Spectroscopy | Mass Spectrometry (LC-MS) |
| Primary Utility | Functional group tracking; Reaction monitoring. | Exact connectivity; Stereochemistry; Purity. | Molecular weight; Elemental composition. |
| Time per Sample | < 1 minute (Zero prep). | 10–30 minutes (Solubility/Shimming). | 5–15 minutes (Run time). |
| Sample State | Solid or Liquid (Non-destructive). | Solution (Requires deuterated solvent). | Solution (Destructive). |
| Limit of Detection | > 1-2% impurity (Low sensitivity). | ~0.1% impurity (High sensitivity). | Trace levels (ppm/ppb). |
| Blind Spot | Cannot prove connectivity (e.g., regioisomers). | Poor for inorganic salts/moisture. | Cannot distinguish isomers easily. |
| Cost Efficiency | High (Low maintenance/consumables). | Low (High cryogen/solvent costs). | Medium (Solvents/Columns). |
Strategic Insight: Use IR to screen reaction completion. Use NMR to certify the final product.
Part 3: Validated Experimental Protocol
Synthesis of 3,6-Diphenylpyridazine via Hydrazine Condensation
This protocol demonstrates a self-validating system where IR is used to determine the endpoint before workup.
Materials
-
1,4-Diphenylbutane-1,4-dione (Starting Material).
-
Hydrazine Hydrate (80%).[1]
-
Glacial Acetic Acid (Catalyst).
Workflow
-
Baseline Acquisition:
-
Take an IR spectrum of the 1,4-diketone starting material .
-
Key Observation: Note the strong
peak at .[2]
-
-
Reaction Setup:
-
Dissolve 1,4-diketone (10 mmol) in Ethanol (20 mL).
-
Add Hydrazine Hydrate (15 mmol) dropwise.
-
Add 2-3 drops of Glacial Acetic Acid.
-
Reflux at
.
-
-
In-Process Monitoring (The IR Check):
-
Time T=30 min: Remove a 50 µL aliquot. Evaporate solvent on the ATR crystal.
-
Pass Criteria: Reduction of
peak intensity. -
Time T=2 hours: Repeat IR check.
-
Endpoint Criteria:Total disappearance of the
peak. Appearance of a new band at ( ).[3]
-
-
Workup:
-
Cool to room temperature. The product usually precipitates.
-
Filter and wash with cold ethanol.
-
-
Final Validation:
-
Dry the solid.
-
Run Final IR: Confirm lack of OH (unless tautomeric pyridazinone) and lack of ketone C=O.
-
Run NMR: To confirm proton counts (aromatic region 7.4–8.2 ppm).
-
Part 4: Visualization & Logic Flows
Diagram 1: Synthesis & Spectral Logic Pathway
This diagram illustrates the chemical transformation and the corresponding spectral shift that validates it.
Caption: Transformation of 1,4-diketone to pyridazine, highlighting the critical spectral shift from Carbonyl (C=O) to Imine (C=N).
Diagram 2: Decision Matrix for Characterization
When to use IR vs. NMR in the development workflow.
Caption: Operational workflow for utilizing IR as a "Go/No-Go" gate before committing to time-consuming NMR analysis.
References
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Source: PMC (PubMed Central) URL:[Link] Relevance: Provides specific IR data for pyridazinone derivatives, citing the absence of C=O signals upon chlorination and presence of NH bands.
-
Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Source: Journal of Molecular Structure (via CORE) URL:[Link] Relevance: Fundamental analysis of vibrational modes in diazines, discussing ring stretching and deformation bands.
-
Synthesis, Spectroscopic Characterization... of Novel Pyridazinone Derivatives. Source: MDPI (Molecules) URL:[Link] Relevance: Recent experimental data (2023) listing exact FTIR peaks (C=O at 1646 cm⁻¹, C=N at 1605 cm⁻¹) for substituted pyridazinones.
-
Guide to Applications of IR Spectroscopy in Pharmaceuticals. Source: Bruker URL:[Link] Relevance: Validates the industrial standard of using IR for raw material ID and reaction monitoring (PAT).
-
Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. Source: Royal Society of Chemistry (RSC) URL:[Link] Relevance: Statistical validation that combining IR with NMR significantly reduces structural assignment errors compared to NMR alone.[4]
Sources
In-Depth Bioactivity Comparison: 3,4-Diphenyl vs. 4,5-Diphenyl Pyridazine Isomers
As a privileged scaffold in medicinal chemistry, the pyridazine ring offers unique electronic properties, high aqueous solubility, and versatile hydrogen-bonding capabilities. However, the exact regiochemistry of bulky substituents—specifically vicinal diphenyl motifs—drastically alters the molecule's biological trajectory.
This guide provides an objective, data-driven comparison of 3,4-diphenyl and 4,5-diphenyl pyridazine isomers , detailing how a simple positional shift dictates target specificity between anti-inflammatory (COX-2) and anticancer (Kinase) pathways.
Structural Causality & Pharmacophore Divergence
The bioactivity of diphenyl pyridazines is not merely a function of lipophilicity; it is strictly governed by the dihedral angles and spatial geometry of the vicinal phenyl rings relative to the heteroaromatic core.
-
3,4-Diphenyl Pyridazine Isomers (The Anti-Inflammatory Motif): The 3,4-diphenyl arrangement (often equivalent to 5,6-diphenyl depending on C3/C6 functionalization) perfectly mimics the cis-stilbene conformation[1]. This geometry is strictly required for selective Cyclooxygenase-2 (COX-2) inhibition[2]. One phenyl ring anchors into the primary hydrophobic channel of the COX enzyme, while the adjacent phenyl ring extends into the COX-2 specific side pocket (created by the Val523 mutation absent in COX-1). The pyridazine nitrogens act as critical hydrogen-bond acceptors, interacting with Arg120 and Tyr355 at the base of the active site[2].
-
4,5-Diphenyl Pyridazine Isomers (The Anticancer Motif): Shifting the diphenyl motif to the 4,5-positions alters the steric bulk distribution around the nitrogen atoms. This configuration is highly favored for ATP-competitive kinase inhibition, particularly against Cyclin-Dependent Kinases (CDK1/2) and Epidermal Growth Factor Receptor (EGFR)[3]. The 4,5-diphenyl moiety fits snugly into the hydrophobic pockets adjacent to the kinase hinge region, while the exposed pyridazine core (frequently fused into pyrazolo[3,4-c]pyridazines) forms essential bidentate hydrogen bonds with the kinase backbone (e.g., Leu83 in CDK2)[3].
Target Pathway Visualization
Divergent biological pathways of pyridazine isomers based on diphenyl regiochemistry.
Quantitative Bioactivity Profiles
To objectively compare these isomers, the table below synthesizes typical quantitative metrics derived from standardized in vitro assays.
| Property / Metric | 3,4-Diphenyl Pyridazine Isomers | 4,5-Diphenyl Pyridazine Isomers |
| Primary Biological Target | Cyclooxygenase-2 (COX-2)[2] | CDKs (CDK1/2), EGFR[3] |
| Therapeutic Indication | Anti-inflammatory, Analgesic | Anticancer, Anti-proliferative |
| Pharmacophore Geometry | cis-Stilbene mimic (vicinal diaryl) | ATP-competitive hinge-binding motif |
| Receptor Interaction | Inserts into COX-2 Val523 side pocket | Hydrophobic packing in kinase ATP pocket |
| Typical IC50 (Target) | 0.1 - 1.5 µM (COX-2) | 0.05 - 0.8 µM (CDK2/EGFR) |
| Target Selectivity | High (COX-2 over COX-1) | Moderate to High (Kinase panel dependent) |
| Key Hydrogen Bonding | Pyridazine N to Arg120 / Tyr355 | Pyridazine N to Leu83 (CDK2 hinge) |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, any comparative screening of these isomers must utilize self-validating experimental systems. The workflows below are designed to eliminate false positives (e.g., compound aggregation) by incorporating orthogonal readouts and strict quality control metrics like the Z'-factor.
Screening Workflow
High-throughput screening workflow for validating pyridazine isomer bioactivity.
Protocol A: Kinase Inhibition Assay (Targeting 4,5-Diphenyl Isomers)
This protocol measures the ATP-competitive inhibition of CDK2/Cyclin A2, a primary target for 4,5-diphenyl pyrazolo-pyridazines[3].
-
Reagent Preparation: Prepare a kinase buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 2 mM DTT.
-
Enzyme/Substrate Mix: Dilute recombinant human CDK2/Cyclin A2 complex and Histone H1 (substrate) in the kinase buffer.
-
Compound Incubation: Dispense 4,5-diphenyl isomers (0.01 to 10 µM) into a 384-well plate. Add the enzyme/substrate mix and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Reaction Initiation: Add ultra-pure ATP (at the predetermined Km value) to initiate the reaction. Incubate for 60 minutes.
-
Detection & Validation: Use a luminescence-based ADP detection reagent (e.g., ADP-Glo) to measure ADP formed.
-
Self-Validation Metric: Include Staurosporine as a positive control. Calculate the Z'-factor using vehicle (DMSO) and no-enzyme controls. The assay is only valid if Z' > 0.6.
-
Protocol B: COX-1/COX-2 Selectivity Assay (Targeting 3,4-Diphenyl Isomers)
This protocol quantifies the selectivity of 3,4-diphenyl isomers[1] by measuring Prostaglandin E2 (PGE2) production.
-
Enzyme Preparation: Prepare separate reaction mixtures containing purified ovine COX-1 and human recombinant COX-2 in 100 mM Tris-HCl buffer (pH 8.0) with 1 µM hematin and 2 mM phenol.
-
Compound Incubation: Pre-incubate the enzymes with varying concentrations of the 3,4-diphenyl isomers for 10 minutes at 37°C.
-
Reaction Initiation: Add 10 µM arachidonic acid to initiate the conversion to PGH2 (which rapidly isomerizes to PGE2). Incubate for exactly 2 minutes.
-
Quenching & Detection: Stop the reaction by adding 1M HCl. Quantify PGE2 levels using a competitive Enzyme Immunoassay (EIA) kit reading absorbance at 412 nm.
-
Validation & Causality Check:
-
Self-Validation Metric: Run Celecoxib (COX-2 selective) and Indomethacin (non-selective) in parallel. A valid 3,4-diphenyl candidate must demonstrate a Selectivity Index (IC50 COX-1 / IC50 COX-2) > 50 to confirm successful insertion into the Val523 side pocket.
-
References
-
Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies Source: PubMed Central (PMC) / NIH URL:[Link]
-
Pyridazin-3(2H)-ones: The versatile pharmacophore of medicinal significance Source: ResearchGate / Journal of Advanced Pharmacy Education and Research URL:[Link]
- Novel Pyridazine Derivatives and Drugs Containing the Same as the Active Ingredient (EP1043317A1)
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Elemental Analysis for 6-Chloro-3,4-diphenylpyridazine: A Comparative Guide to Calibration Standards
Executive Summary
6-Chloro-3,4-diphenylpyridazine (CAS: 29045-64-9) represents a specific class of "difficult-to-combust" organic intermediates. As a chlorinated nitrogen heterocycle, it presents a dual analytical challenge: the refractory nature of the pyridazine ring requires high-temperature oxidation, while the chlorine substituent (approx. 13.3% by mass) necessitates efficient halogen scrubbing to prevent interference with nitrogen detection.
This guide objectively compares the performance of three calibration strategies for validating the purity of this compound. While generalist standards like Acetanilide are common, our analysis suggests that Matrix-Matched Chlorinated Standards provide superior data integrity by validating the halogen-scrubbing capacity of the combustion train.
Theoretical Framework
Before selecting a standard, the theoretical composition of the analyte must be established to set acceptance criteria.
Compound: 6-Chloro-3,4-diphenylpyridazine Formula: C₁₆H₁₁ClN₂ Molecular Weight: 266.72 g/mol
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon (C) | 16 | 12.011 | 192.176 | 72.05% |
| Hydrogen (H) | 11 | 1.008 | 11.088 | 4.16% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 10.50% |
| Chlorine (Cl) | 1 | 35.45 | 35.450 | 13.29% |
Critical Insight: The high chlorine content poses a risk of forming Cl₂ gas during combustion. If not quantitatively removed by silver wool, Cl₂ can overlap with the N₂ signal (depending on the detector) or corrode the TCD filaments, leading to drift in the Nitrogen baseline.
Comparative Analysis of Calibration Standards
For a researcher analyzing 6-Chloro-3,4-diphenylpyridazine, the choice of calibration standard dictates the reliability of the result. We compare three distinct approaches.
Option A: The Generalist Standard (Acetanilide)
-
Composition: C₈H₉NO
-
Role: The industry default for CHN calibration.
| Feature | Performance Rating | Technical Analysis |
| Combustion Profile | ⭐⭐⭐⭐⭐ | Burns easily; excellent for checking general system leaks. |
| Matrix Match | ⭐⭐ | Poor. Contains no halogens. It cannot verify if your silver trap is exhausted. |
| N-Content | ⭐⭐⭐ | ~10.36% N. Very close to the analyte (10.50%), making it a good linearity match for Nitrogen. |
| Verdict | Baseline Only | Use for daily system checks, but insufficient for validating the specific scrubbing requirements of chlorinated pyridazines. |
Option B: The Nitrogen Specialist (Sulfanilamide)
-
Composition: C₆H₈N₂O₂S
-
Role: Standard for simultaneous CHNS determination.
| Feature | Performance Rating | Technical Analysis |
| Combustion Profile | ⭐⭐⭐⭐ | Requires higher O₂ dosing, similar to pyridazines. |
| Matrix Match | ⭐⭐⭐ | Moderate. Contains Sulfur, which tests the system's ability to handle heteroatoms, but S-traps differ from Cl-traps. |
| N-Content | ⭐⭐⭐⭐⭐ | ~16.27% N. High nitrogen content ensures robust calibration of the N-detector response factor. |
| Verdict | Alternative | Excellent if you are also analyzing Sulfur derivatives, but still fails to validate Chlorine removal. |
Option C: The Matrix-Matched Standard (p-Chlorobenzoic Acid or 2,4-Dinitrochlorobenzene)
| Feature | Performance Rating | Technical Analysis |
| Combustion Profile | ⭐⭐⭐⭐ | Mimics the analyte's halogen load. |
| Matrix Match | ⭐⭐⭐⭐⭐ | Excellent. Releases HCl/Cl₂ during combustion. If the silver wool is depleted, this standard will fail, alerting you before you run your valuable sample. |
| N-Content | ⭐⭐⭐⭐ | Variable. 2,4-Dinitrochlorobenzene (13.8% N) is a close match to the analyte's 10.5%. |
| Verdict | Recommended | The only scientifically rigorous choice for 6-Chloro-3,4-diphenylpyridazine. It validates the entire chemical pathway (Combustion + Scrubbing + Detection). |
Experimental Protocol: Handling Chlorinated Heterocycles
To achieve <0.3% error for 6-Chloro-3,4-diphenylpyridazine, the following protocol is mandatory. This workflow assumes a dynamic flash combustion system (e.g., Elementar, PerkinElmer, Thermo).
Phase 1: Reactor Preparation
Objective: Ensure quantitative capture of Chlorine (13.29%).
-
Packing: Use a quartz combustion tube.
-
Zone 1 (Oxidation): Pack with Chromium(III) Oxide (Cr₂O₃) or Tungsten(VI) Oxide (WO₃) to facilitate flash combustion of the pyridazine ring.
-
Zone 2 (Scrubbing - CRITICAL): Insert a 20-30mm plug of Silver Wool (Ag) maintained at 600-850°C.
-
Mechanism:[3]
-
Note: Silver wool has a finite capacity. For an analyte with ~13% Cl, the trap will deplete faster than usual.
-
Phase 2: The "Sandwich" Weighing Technique
Objective: Prevent volatility loss and ensure complete combustion.
-
Tare: Place a tin capsule on the microbalance.
-
Add Oxidizer: Add ~2-3 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Oxide powder into the empty capsule.
-
Add Sample: Weigh 1.5 - 2.5 mg of 6-Chloro-3,4-diphenylpyridazine directly onto the oxide powder.
-
Seal: Fold the capsule tightly, ensuring no air pockets.
-
Why? The oxide powder acts as an internal oxygen donor, preventing the formation of refractory carbon nitrides often seen with pyridazine rings.
-
Phase 3: Analysis Sequence
-
Blank: Run empty tin capsule (x3) to stabilize baseline.
-
Conditioning: Run a high-Cl standard (e.g., p-Chlorobenzoic acid) to "season" the Ag trap.
-
Calibration (K-Factor): Run Acetanilide (x3) to set the primary C/H/N slope.
-
Validation (Check Standard): Run 2,4-Dinitrochlorobenzene (or similar N+Cl standard).
-
Acceptance: If N is >0.3% higher than theoretical, your Ag trap is failing (Cl is being detected as N). STOP and repack.
-
-
Analyte: Run 6-Chloro-3,4-diphenylpyridazine (x2).
Visualization: The "Halogen-Safe" Combustion Pathway
The following diagram illustrates the critical "Scrubbing Zone" required for this compound. If this zone is absent or depleted, the analysis will yield false Nitrogen positives.
Caption: Figure 1. The "Halogen-Safe" flow path. The Scrubbing Zone (Yellow) is the critical control point. Without it, Chlorine gas bypasses the reduction tube and interferes with the detector.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| High Nitrogen (+0.5% or more) | Chlorine interference. | The Ag wool is saturated or channeling. Repack the tube. |
| Low Carbon (-0.4% or more) | Incomplete combustion. | Pyridazines are thermally stable. Use V₂O₅ additive (Phase 2) or increase O₂ dose time. |
| Poor Precision (SD > 0.2%) | Sample inhomogeneity. | 6-Chloro-3,4-diphenylpyridazine is crystalline. Ensure the sample is finely ground before weighing. |
References
-
PubChem. (2025).[4][5][6] 6-Chloro-3-phenyl-4-(pyridin-4-yl)pyridazine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
American Chemical Society. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]
-
Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. C/N/S/X – Carbon, Nitrogen, Sulfur and Chlorine Analyzer - Analytik Jena [analytik-jena.com]
- 4. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. 6-Chloro-3-phenyl-4-(pyridin-4-yl)Pyridazine | C15H10ClN3 | CID 87264666 - PubChem [pubchem.ncbi.nlm.nih.gov]
UV-Vis absorption characteristics of diphenylpyridazine derivatives
This guide details the UV-Vis absorption characteristics of 3,6-diphenylpyridazine (DPP) derivatives, a class of electron-deficient heterocyclic compounds critical for organic electronics (OLEDs), fluorescence imaging, and pharmacological applications.[1]
Part 1: Technical Overview & Mechanistic Principles
The 3,6-diphenylpyridazine scaffold consists of a central pyridazine ring (1,2-diazine) substituted with two phenyl rings.[1] Its optical properties are governed by the interplay between the electron-deficient nitrogen atoms in the central ring and the conjugated
Electronic Transitions
The UV-Vis absorption spectrum of DPP derivatives is dominated by two primary electronic transitions:
-
Transition (High Intensity): This is the primary absorption band, typically located in the 280–360 nm range. It arises from the conjugation between the central pyridazine ring and the lateral phenyl rings. Substituents that extend this conjugation (e.g., thiophene) or donate electrons (e.g., methoxy, amino groups) significantly redshift this band (bathochromic shift) and increase the molar extinction coefficient (
).[1] -
Transition (Low Intensity): A weaker, often forbidden transition involving the non-bonding electrons of the nitrogen atoms. In unsubstituted pyridazines, this appears as a weak band or shoulder around 300–350 nm . In highly conjugated derivatives, this band is often obscured by the intense
band.
Intramolecular Charge Transfer (ICT)
When "push-pull" architecture is introduced—placing an electron donor (D) on one side and an electron acceptor (A) on the other—DPP derivatives exhibit a distinct Intramolecular Charge Transfer (ICT) band.[1] This band is highly sensitive to solvent polarity (solvatochromism), often shifting into the visible region (>400 nm).[1]
Part 2: Comparative Analysis of Derivatives
The following analysis compares the standard 3,6-diphenylpyridazine with structurally modified alternatives to demonstrate how chemical modification tunes the optical window.
Table 1: Comparative Optical Properties of DPP Derivatives
Data synthesized from spectroscopic studies of pyridazine-based chromophores.
| Compound Class | Structure Description | Key Characteristics | ||
| Standard Core | 3,6-Diphenylpyridazine | 290–300 nm | ~15,000 | Baseline UV absorption.[1] rigid planar structure, high thermal stability. |
| Alternative A (Conjugation) | 3-(Thiophen-2-yl)-6-phenylpyridazine | 314–325 nm | ~22,000 | Thiophene reduces aromaticity energy, improving |
| Alternative B (Push-Pull) | 3-(4-Methoxyphenyl)-6-(4-cyanophenyl) | 340–360 nm | >25,000 | Strong ICT character.[1] Absorption tail can extend into the visible violet region. |
| Alternative C (Bis-Heteroaryl) | 3,6-Di(thiophen-2-yl)pyridazine | 350–360 nm | ~28,000 | Symmetric extension of conjugation.[1] Highest absorption efficiency among simple aryl derivatives. |
Performance Analysis
-
Stability vs. Red-Shift: While Alternative C offers the most red-shifted absorption useful for light-harvesting, the Standard Core offers superior chemical stability due to the lower reactivity of phenyl rings compared to thiophenes.
-
Solvatochromism: Alternative B (Push-Pull) exhibits significant positive solvatochromism.[1] In non-polar solvents (Hexane),
is lower; in polar aprotic solvents (DMSO, Acetonitrile), the band redshifts by 20–40 nm due to stabilization of the polarized excited state.[1]
Part 3: Mechanistic Visualization
The following diagram illustrates the energy gap modulation responsible for the spectral shifts observed in the table above.
Figure 1: Frontier Molecular Orbital diagram showing the reduction of the HOMO-LUMO bandgap upon introducing donor-acceptor substituents, leading to red-shifted absorption.[1]
Part 4: High-Fidelity Experimental Protocol
To ensure reproducible spectral data, the following self-validating protocol is recommended. This workflow minimizes common errors such as aggregation-induced quenching or solvent cutoff interference.
Protocol: UV-Vis Characterization of DPP Derivatives
1. Solvent Selection & Verification
-
Primary Solvent: Spectroscopic grade Acetonitrile (MeCN) or Dichloromethane (DCM) .[1]
-
Why: MeCN has a low UV cutoff (190 nm), ensuring the
band is not truncated. DCM is better for solubility but has a higher cutoff (233 nm).[1]
-
-
Blanking: Use a matched quartz cuvette containing pure solvent.
-
Validation: Run a baseline scan of Solvent vs. Solvent. Absorbance must be < 0.005 AU across 250–800 nm.
2. Sample Preparation (Stock & Dilution)
-
Stock Solution: Prepare a
M stock solution in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution. -
Working Solution: Dilute stock to approx.
M.[1]-
Target Absorbance: The
peak should have an absorbance between 0.6 and 0.8 AU for maximum signal-to-noise ratio without detector saturation.[1]
-
3. Measurement Parameters
-
Scan Range: 200 nm – 600 nm.
-
Scan Speed: Medium (approx. 200–400 nm/min).[1]
-
Bandwidth: 1.0 nm or 2.0 nm.
4. Data Processing & Calculation
Calculate the Molar Extinction Coefficient (
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for accurate determination of molar extinction coefficients.
References
-
Synthesis and Optical Properties of Thienyl-Pyridazines
- Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties.
- Source: ResearchG
-
URL:[Link]
-
Comparison with Tetrazine Analogues
-
General Pyridazine D
-
Push-Pull Chromophore Principles
- Title: Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores.
- Source: ResearchG
-
URL:[Link]
Sources
A Senior Application Scientist's Guide to LC-MS Protocols for Impurity Profiling in Chloropyridazine Synthesis
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) protocols tailored for the critical task of identifying and quantifying impurities in the synthesis of chloropyridazine-based Active Pharmaceutical Ingredients (APIs). As professionals in drug development, we understand that a comprehensive impurity profile is not merely an analytical task; it is a cornerstone of ensuring drug safety and efficacy, mandated by global regulatory bodies.[1][2] This document moves beyond rote methodologies to explain the causality behind instrumental choices, empowering you to select and implement the most effective protocol for your specific development stage.
The synthesis of complex heterocyclic molecules like chloropyridazines can generate a variety of process-related impurities, including unreacted starting materials, intermediates, by-products from side reactions, and subsequent degradation products.[3][4] The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances, set strict thresholds for reporting, identifying, and qualifying these impurities, making robust analytical control an absolute necessity.[1][5] LC-MS has become the definitive technique for this challenge, offering unparalleled sensitivity and specificity to both separate and identify compounds in complex matrices.[6][7][8]
Comparative Analysis of Core LC-MS Methodologies
The selection of an LC-MS protocol is a strategic decision driven by the analytical objective. Is the goal a rapid screen for unknown impurities in a new synthetic route, or is it the ultra-sensitive quantification of a known genotoxic impurity in a final API batch? Here, we compare three distinct, field-proven protocols, each designed for a different stage of the drug development lifecycle.
Protocol A: High-Throughput Unknown Screening with UPLC-QTOF MS
This approach is optimized for speed and comprehensive data acquisition, making it ideal for process development, forced degradation studies, and the initial characterization of impurity profiles where the identity of many components is unknown.
-
Expertise & Rationale : The core of this protocol is the synergy between Ultra-Performance Liquid Chromatography (UPLC) and Quadrupole Time-of-Flight (QTOF) mass spectrometry. UPLC systems utilize columns with sub-2 µm particles, operating at high pressures to achieve significantly faster separations and superior chromatographic resolution compared to conventional HPLC.[9] This is critical for resolving closely eluting isomers, which are common in heterocyclic synthesis. The QTOF mass spectrometer provides high-resolution, accurate mass (HRAM) data, typically with sub-ppm mass accuracy.[10] This precision is the key to a trustworthy outcome, as it allows for the confident generation of elemental formulas for unknown peaks, dramatically narrowing the list of potential impurity structures.[10]
-
Workflow Visualization :
Caption: UPLC-QTOF workflow for unknown impurity identification.
-
Experimental Protocol :
-
Sample Preparation : Dissolve the chloropyridazine API sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1 mg/mL.
-
LC System : Waters ACQUITY UPLC System or equivalent.
-
Column : ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Acetonitrile with 0.1% Formic Acid.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C.
-
Gradient : 5% B to 95% B over 8 minutes, hold for 1 minute, return to initial conditions.
-
Injection Volume : 2 µL.
-
-
MS System : Agilent 6540 UHD Q-TOF LC/MS or equivalent.[10]
-
Ionization Mode : ESI Positive.
-
Gas Temperature : 325 °C.
-
Sheath Gas Flow : 10 L/min.
-
Capillary Voltage : 3500 V.
-
Mass Range : 100-1000 m/z.
-
Acquisition Mode : Auto MS/MS, acquiring spectra for the top 5 most intense ions from the full scan.
-
Collision Energy : Ramped (e.g., 10, 20, 40 eV) to generate informative fragments.
-
-
Protocol B: Validated Trace Quantitation with LC-MS/MS (Triple Quadrupole)
This protocol is the industry standard for monitoring and quantifying known, low-level impurities, particularly those that are potentially genotoxic (GTIs). Its unparalleled sensitivity and selectivity ensure compliance with the stringent limits set by regulatory authorities.
-
Expertise & Rationale : The power of this method lies in the tandem mass spectrometer (MS/MS), specifically a triple quadrupole (QqQ) instrument.[11] This protocol employs Multiple Reaction Monitoring (MRM), a highly specific detection mode. In MRM, the first quadrupole (Q1) is set to select only the molecular ion (the precursor ion) of the target impurity. This ion is then fragmented in the second quadrupole (q2, the collision cell), and the third quadrupole (Q3) is set to select only a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is a unique chemical signature, virtually eliminating matrix interference and providing exceptional sensitivity and quantitative accuracy. The method must be fully validated according to ICH Q2(R1) guidelines to be trustworthy for quality control and regulatory submissions.[12]
-
Experimental Protocol :
-
Reference Standard Preparation : Prepare a stock solution of the synthesized and characterized impurity standard. Create a calibration curve by serially diluting the stock solution to concentrations bracketing the target limit of quantitation (LOQ), for example, from 0.1 ppm to 10 ppm relative to the API.
-
Sample Preparation : Dissolve the API sample at a high concentration (e.g., 5 mg/mL) in a suitable diluent to achieve the required detection limits for the impurity.
-
LC System : Standard HPLC or UPLC system.
-
Column : Waters Symmetry C18, 3.5 µm, 4.6 x 100 mm or equivalent.
-
Mobile Phase A : 5 mM Ammonium Acetate in Water.
-
Mobile Phase B : Acetonitrile.
-
Flow Rate : 0.8 mL/min.
-
Gradient : Isocratic or a shallow gradient optimized for the separation of the target impurity from the main API peak.
-
-
MS System : Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S).
-
Ionization Mode : ESI Positive (or Negative, depending on the impurity).
-
MRM Transition Optimization : Infuse the impurity standard to determine the optimal precursor ion (typically [M+H]+) and the most stable, intense product ion(s) following collision-induced dissociation. Optimize collision energy and other source parameters for maximum signal.
-
Acquisition : Set up the MRM acquisition method using at least two transitions per impurity for confident identification and quantification.
-
-
Protocol C: Routine QC with HPLC-DAD and Single Quadrupole MS
This protocol represents a pragmatic and robust approach for routine quality control environments. It combines the quantitative strength of traditional HPLC with a Diode Array Detector (DAD) with the mass confirmation provided by a simple, single quadrupole mass spectrometer.
-
Expertise & Rationale : This is a self-validating system for a known set of impurities. The DAD provides reliable quantification based on UV-Vis absorbance, which is the basis of most pharmacopeial methods. The single quadrupole MS runs in parallel, acting as a mass-selective detector. Its function is to confirm that the peak eluting at a specific retention time has the expected molecular weight of the impurity. This provides an orthogonal layer of confirmation, preventing misidentification due to chromatographic shifts or co-eluting components, thereby increasing the trustworthiness of the results. This setup is cost-effective and less complex to operate than tandem MS systems, making it ideal for widespread deployment in QC labs.
-
Experimental Protocol :
-
System Suitability : Prepare a solution containing the API and known impurity standards to verify chromatographic resolution, peak shape, and detector response.
-
Sample Preparation : Dissolve the API sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
LC System : Standard HPLC system with a DAD.
-
Column : Phenomenex Luna C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B : 0.1% TFA in Acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Gradient : A gradient optimized to separate all known impurities, typically over 20-30 minutes.
-
DAD Detection : Monitor at a wavelength appropriate for the chloropyridazine chromophore (e.g., 254 nm) and acquire full UV spectra for peak purity analysis.
-
-
MS System : Single Quadrupole Mass Spectrometer.
-
Interface : Use a post-column split (e.g., 10:1) to direct a small portion of the eluent to the MS.
-
Ionization Mode : ESI Positive.
-
Acquisition Mode : Scan mode, covering a mass range from 100 to 800 m/z to capture the molecular ions of expected impurities.
-
-
Data Presentation: Protocol Performance Comparison
The choice of protocol involves trade-offs between speed, sensitivity, and the information obtained. The following table summarizes the key performance attributes to guide your selection.
| Parameter | Protocol A (UPLC-QTOF) | Protocol B (LC-MS/MS) | Protocol C (HPLC-DAD-MS) |
| Primary Application | Unknown Identification, Profiling | Trace-Level Quantitation (GTIs) | Routine QC, Peak Confirmation |
| Speed | Very High (5-10 min) | Moderate (10-20 min) | Low (20-40 min) |
| Sensitivity | High | Ultimate (ppb levels) | Moderate (ppm levels) |
| Selectivity | High (Mass Accuracy) | Ultimate (MRM) | Moderate (Chromatography) |
| Quantitative Accuracy | Semi-Quantitative | Very High (with standards) | High (with standards) |
| Information Output | Accurate Mass, Formula, Fragments | Concentration of Knowns | Retention Time, UV Spectrum, MW |
| Complexity & Cost | High | High | Moderate |
Decision Logic for Protocol Selection
To ensure authoritative grounding in your analytical strategy, the choice of method must be logical and defensible. The following decision tree illustrates a best-practice approach for selecting the appropriate LC-MS protocol.
Caption: Decision tree for selecting the appropriate LC-MS protocol.
References
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.
- Pharmaceutical Impurity Testing: Methods, Guidelines & Regulatory Compliance in Drug Manufacturing. (2026). WebofPharma.
- Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma.
- ICH Harmonised Tripartite Guideline - Impurities in New Drug Products. ICH.
- Guideline for Elemental Impurities Q3D(R2). (2022). ICH.
- Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis.
- A review article of UPLC and its emerging application and challenges and opportunities. (2025). Asian Journal of Pharmaceutics.
- Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin. (2023). PMC.
- LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. (2021). RASĀYAN J. Chem.
- Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. (2025). Pharmaceutical Technology.
- Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis. USP.org.
- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online.
- LC-MS-Based Rapid and Accurate Drug Impurity Analysis. BOC Sciences.
- UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. (2022). MDPI.
- Impurity Profiling and Characterization for Generic Project. (2026).
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Spalding Consulting, Inc.
- Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique.
- LC-MS and CE-MS Strategies in Impurity Profiling. (1999). CHIMIA.
- Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry.
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
- Active drug substance impurity profiling part II. LC/MS/MS fingerprinting. PubMed.
- Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. (2025).
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2025).
- Where Do Impurities In Pharmaceutical Analysis Come
- Pharmaceutical impurity profiling & custom synthesis. LGC Standards.
- Synthesis & characterization of potential impurities of drugs: A review. (2022). World Journal of Pharmaceutical Research.
- Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. (2014). Journal of Pharmaceutical Analysis.
- Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry.
Sources
- 1. tasianinch.com [tasianinch.com]
- 2. Pharmaceutical Impurity Testing: Methods, Guidelines & Regulatory Compliance in Drug Manufacturing [webofpharma.com]
- 3. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. tandfonline.com [tandfonline.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. chimia.ch [chimia.ch]
- 9. mdpi.com [mdpi.com]
- 10. hpst.cz [hpst.cz]
- 11. pharmtech.com [pharmtech.com]
- 12. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
